molecular formula C17H11NO4 B190612 Aristolactam CAS No. 13395-02-3

Aristolactam

Cat. No.: B190612
CAS No.: 13395-02-3
M. Wt: 293.27 g/mol
InChI Key: MXOKGWUJNGEKBH-UHFFFAOYSA-N
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Description

Aristololactam is a key compound of interest in biochemical and toxicological research, primarily known for its role in studying drug-induced organ toxicity. It serves as a major metabolite of Aristolochic Acid I (AA-I), a potent nephrotoxin and carcinogen . Researchers utilize Aristololactam to investigate the molecular mechanisms underlying aristolochic acid nephropathy (AAN), a condition characterized by rapidly progressive renal fibrosis and eventual failure . Studies have shown that Aristololactam I can induce epithelial-mesenchymal transition (EMT), a fundamental process in the initiation of renal interstitial fibrosis, via the TGF-β1/Smad signaling pathway . Furthermore, its capacity to form DNA adducts is a critical area of study for understanding its mutagenic potential and connection to the development of upper urothelial carcinoma, with research indicating it can cause specific mutations in the Tp53 gene . Recent investigations also highlight its ability to cause kidney damage, fibrosis, and oxidative stress at a cellular level, providing a model for exploring these pathological processes . The compound's broader distribution beyond the Aristolochiaceae family, including its presence in plants from families like Piperaceae and Saururaceae, makes it a significant subject for safety assessments of herbal medicines and potential environmental exposures . As such, Aristololactam is an indispensable tool for advancing our understanding of nephrotoxicity, carcinogenesis, and cellular fibrotic processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one
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InChI

InChI=1S/C17H11NO4/c1-20-12-4-2-3-8-9(12)5-11-14-10(17(19)18-11)6-13-16(15(8)14)22-7-21-13/h2-6H,7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MXOKGWUJNGEKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC=CC2=C3C4=C(C=C21)NC(=O)C4=CC5=C3OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60158430
Record name Aristololactam
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Molecular Weight

293.27 g/mol
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CAS No.

13395-02-3
Record name Aristolactam
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Foundational & Exploratory

The Biosynthesis of Aristolactam Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of aristolactam alkaloids. These phenanthrene lactam compounds, found in various plant families, are notable for their association with the nephrotoxic and carcinogenic aristolochic acids, from which they are derived. Understanding this pathway is critical for toxicology, pharmacology, and the development of analytical methods to detect these compounds in botanical products.

The Core Biosynthetic Pathway

The biosynthesis of this compound alkaloids is an extension of the well-established benzylisoquinoline alkaloid (BIA) pathway. The journey begins with the aromatic amino acid L-tyrosine and proceeds through a series of complex enzymatic transformations, culminating in the formation of aristolochic acids, which are the direct precursors to aristolactams. The nitro group of the aristolochic acid, which becomes the nitrogen in the lactam ring, is derived from the amino group of the initial tyrosine precursor.[1][2]

The key steps are outlined below:

  • Formation of the Benzylisoquinoline Core: L-tyrosine is metabolized to both dopamine and 4-hydroxyphenylacetaldehyde. These two molecules condense to form the central BIA precursor, (S)-norcoclaurine. Subsequent methylations and hydroxylations lead to the formation of (S)-reticuline.

  • Aporphine Scaffold Formation: The crucial step involves an intramolecular C-C phenol coupling of a benzylisoquinoline alkaloid to form the tetracyclic aporphine scaffold.[3] While the specific enzymes in Aristolochia are not fully characterized, this reaction is analogous to that catalyzed by cytochrome P450 enzymes like CYP80G2, which converts (S)-reticuline to (S)-corytuberine in other species.[3] This leads to the formation of key aporphine intermediates such as prestephanine and stephanine.[4]

  • Oxidative Cleavage to Aristolochic Acid: In a rare biosynthetic event, the B ring of the aporphine intermediate (e.g., stephanine) is oxidatively cleaved.[4] This complex transformation yields the nitrophenanthrene carboxylic acid structure characteristic of aristolochic acids, such as Aristolochic Acid I.

  • Reductive Cyclization to this compound: The final step is the metabolic reduction of the nitro group of aristolochic acid, which leads to the formation of the corresponding this compound. For example, Aristolochic Acid I is reduced to form this compound I.[4] This reductive activation is catalyzed by several cytosolic and microsomal enzymes, notably NAD(P)H:quinone oxidoreductase (NQO1) and cytochrome P450 enzymes CYP1A1 and CYP1A2.[5]

Below is a diagram illustrating this biosynthetic sequence.

This compound Biosynthesis cluster_BIA Benzylisoquinoline Alkaloid (BIA) Pathway cluster_Aporphine Aporphine Formation cluster_Final This compound Formation Tyrosine L-Tyrosine Norlaudanosoline (S)-Norlaudanosoline Tyrosine->Norlaudanosoline Reticuline (S)-Reticuline Norlaudanosoline->Reticuline Prestephanine Prestephanine Reticuline->Prestephanine Intramolecular C-C Coupling (CYP80G2-like) Stephanine Stephanine Prestephanine->Stephanine AAI Aristolochic Acid I Stephanine->AAI Oxidative Cleavage ALI This compound I AAI->ALI Nitroreduction Enz1 NQO1, CYP1A1/1A2 Enz1->AAI

Caption: Biosynthetic pathway of this compound I from L-Tyrosine.

Quantitative Data from Tracer Studies

Isotopic labeling studies have been fundamental in elucidating this pathway. Seminal work in Aristolochia sipho quantified the incorporation of labeled precursors into Aristolochic Acid I, the direct precursor of this compound I. The results confirm that tyrosine and its derivatives are specific precursors.

Table 1: Incorporation of ¹⁴C-Labeled Precursors into Aristolochic Acid I in A. sipho

Experiment No.Labeled Compound AdministeredSpecific Activity of Aristolochic Acid I (counts min⁻¹ mmole⁻¹ x 10⁻⁴)% Incorporation
1[β-¹⁴C]-DL-Tyrosine6.48 ± 0.110.05
3[β-¹⁴C]-L-Dopa1.94 ± 0.040.01
4[2-¹⁴C]-Dopamine1.74 ± 0.050.01
5[2-¹⁴C]-DL-Noradrenaline2.04 ± 0.040.01

Data sourced from Comer et al. (1969), Canadian Journal of Chemistry.[1]

Table 2: Incorporation of ¹⁴C and ¹⁵N from Doubly Labeled Tyrosine

Compound Analyzed¹⁵N Abundance (atom % excess)¹⁴C Specific Activity (counts min⁻¹ mmole⁻¹ x 10⁻⁴)¹⁵N/¹⁴C Ratio
[β-¹⁴C,¹⁵N]-Tyrosine (fed)0.69 ± 0.082.79 ± 0.060.25 ± 0.03
This compound I (from product)0.041 ± 0.0052.03 ± 0.070.020 ± 0.003
Other amino acids (from plant)0.011 ± 0.002--

Data sourced from Comer et al. (1969), Canadian Journal of Chemistry. Aristolochic acid was reduced to this compound for ¹⁵N analysis.[1] The retention of the ¹⁵N label from the amino group of tyrosine in the final product provides strong evidence that this nitrogen is the source of the nitro group in aristolochic acid and, subsequently, the lactam nitrogen.[1]

Experimental Protocols

The elucidation of the this compound biosynthesis pathway relies on a combination of radiotracer feeding experiments to map the overall pathway and specific enzyme assays to characterize individual steps.

Radiotracer Feeding Experiment in Aristolochia sipho

This protocol is based on the methodology used to generate the quantitative data in Section 2.0.

Objective: To determine the incorporation of a labeled precursor into aristolochic acid.

Materials:

  • Two-year-old Aristolochia sipho plants.

  • Labeled precursor (e.g., [β-¹⁴C]-DL-Tyrosine) dissolved in 0.01 M HCl.

  • Cotton wicks.

  • Extraction solvents: Dichloromethane, petroleum ether.

  • Apparatus for radioactivity measurement (e.g., gas flow counter).

Methodology:

  • Tracer Administration: Dissolve the labeled precursor in dilute HCl. Administer equal portions of the tracer solution to multiple plants using the wick technique, where a cotton wick is inserted into the stem to allow for aspiration of the solution.[1]

  • Incubation: Allow the plants to metabolize the tracer for a period of 3 days under controlled growth conditions.[1]

  • Harvest and Extraction: Harvest the roots and rhizomes of the plants. Dry and pulverize the plant material.

  • Perform a sequential solvent extraction, first with petroleum ether (to remove non-polar compounds) and then with dichloromethane to extract the aristolochic acids.[1]

  • Purification: Purify the aristolochic acid I from the dichloromethane extract using chromatographic techniques (e.g., column chromatography or HPLC) until constant specific activity is achieved.

  • Quantification: Measure the radioactivity of the purified aristolochic acid I using a gas flow counter or liquid scintillation counter. Calculate the specific activity (e.g., in counts per minute per millimole) and the percent incorporation of the tracer.[1]

Assay for Aporphine Formation (CYP80G2-like Activity)

This protocol is for the characterization of the C-C phenol coupling enzyme, a critical step in forming the aporphine scaffold. It is based on methods used for the heterologous expression and characterization of CYP80G2.

Objective: To confirm the enzymatic conversion of (S)-reticuline to an aporphine alkaloid.

Materials:

  • Yeast expression system (Saccharomyces cerevisiae) or insect cell line with baculovirus.

  • Expression vector containing the candidate P450 gene (e.g., CYP80G2).

  • Yeast or insect cell culture media.

  • Substrate: (S)-Reticuline.

  • Cofactors: NADPH.

  • Microsome isolation buffer.

  • HPLC system for product analysis.

Methodology:

  • Heterologous Expression: Transform the host (e.g., yeast cells) with the expression vector containing the P450 gene. Culture the transformed cells under conditions that induce protein expression.[3]

  • Microsome Preparation: Harvest the cells and prepare microsomal fractions, which contain the membrane-bound P450 enzymes, via differential centrifugation.

  • Enzyme Reaction: Set up a reaction mixture containing the isolated microsomes, the substrate ((S)-reticuline), and the cofactor NADPH in a suitable buffer. The reaction requires oxygen.[3]

  • Incubation and Termination: Incubate the reaction at an optimal temperature (e.g., 30°C). Terminate the reaction by adding a quenching solvent like ethyl acetate or methanol.

  • Product Analysis: Centrifuge the mixture to remove protein. Analyze the supernatant using HPLC to separate the substrate from the product (e.g., (S)-corytuberine).[3]

  • Confirmation: Confirm the identity of the product peak by comparing its retention time with an authentic standard and by mass spectrometry (MS) analysis.

Assay for Aristolochic Acid Nitroreduction (NQO1/CYP1A2 Activity)

This protocol determines the activity of enzymes responsible for the final conversion of aristolochic acid I (AAI) to this compound I (ALI).

Objective: To measure the rate of AAI reduction by cytosolic (NQO1) or microsomal (CYP1A2) enzymes.

Materials:

  • Tissue homogenate (e.g., liver or kidney cytosol/microsomes).

  • Substrate: Aristolochic Acid I (AAI).

  • Cofactors: NADPH.

  • Reaction buffer (e.g., potassium phosphate buffer).

  • NQO1 inhibitor (optional): Dicoumarol.

  • HPLC-MS system for product detection and quantification.

Methodology:

  • Enzyme Preparation: Prepare cytosolic or microsomal fractions from the tissue of interest (e.g., mouse liver) using standard homogenization and centrifugation techniques.

  • Reaction Setup: In a microcentrifuge tube, combine the enzyme fraction (cytosol for NQO1, microsomes for CYP1A2), AAI, and reaction buffer. For CYP assays, reactions may be run under hypoxic conditions to favor reduction.[4]

  • Initiation and Incubation: Pre-incubate the mixture at 37°C. Initiate the reaction by adding NADPH. For inhibitor studies, pre-incubate the enzyme with dicoumarol before adding the substrate.

  • Termination and Extraction: After a set time, terminate the reaction by adding an ice-cold solvent (e.g., acetonitrile). Vortex and centrifuge to pellet the protein.

  • Analysis: Transfer the supernatant to an HPLC vial. Analyze the sample using a reverse-phase HPLC column coupled to a mass spectrometer to quantify the amount of this compound I formed.

  • Calculation: Calculate the rate of enzyme activity as nmol of product formed per minute per mg of protein. The NQO1-specific activity can be determined by subtracting the rate in the presence of the inhibitor dicoumarol from the total rate.

References

The Occurrence and Analysis of Aristolactams in the Aristolochiaceae Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aristolochiaceae family, a diverse group of flowering plants, is a rich source of unique secondary metabolites, among which aristolactams have garnered significant scientific interest. These nitrogen-containing phenanthrene derivatives are biogenetically related to the well-known and nephrotoxic aristolochic acids. While the toxicity of aristolochic acids has led to restrictions on the use of certain Aristolochia species in traditional medicine, aristolactams themselves exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This has spurred research into their potential as scaffolds for drug development.

This technical guide provides a comprehensive overview of the natural sources of aristolactams within the Aristolochiaceae family. It presents quantitative data on their distribution, details the experimental protocols for their isolation and analysis, and visualizes the key pathways and workflows involved in their study. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of these complex natural products.

Natural Sources and Quantitative Distribution of Aristolactams

Aristolactams are predominantly found in the genus Aristolochia, with numerous species reported to contain a variety of these compounds. The concentration and specific types of aristolactams can vary significantly between species and even between different parts of the same plant. The following tables summarize the quantitative data available in the literature, providing a comparative overview of aristolactam content across various Aristolochia species and plant parts.

This compoundAristolochia SpeciesPlant PartConcentration (µg/g dry weight)Reference
This compound IA. mollissima-112.6[1]
This compound IA. debilis-21.3[1]
This compound IA. krisagathra-9.91[2]
This compound IA. ringens--[2]
This compound IaA. mollissima-112.6[1]
This compound Ia-N-β-D-glucosideA. mollissima--[1]
This compound AIIIaA. mollissima-75.0[1]
This compound BIIA. mollissima--[1]
This compound IIIa-N-β-D-glucosideA. mollissima-228.5[1]
This compound AIIA. debilis--[1]
This compound IVaA. debilis--[1]

Table 1: Quantitative Analysis of Aristolactams in Various Aristolochia Species. This table presents the concentration of different aristolactams found in various Aristolochia species. The concentrations are expressed in micrograms per gram of dry plant material. The hyphen (-) indicates that the compound was identified but not quantified in the cited reference.

Aristolochia SpeciesPlant PartThis compound I (µg/g)This compound II (µg/g)Reference
A. chilensisLeaves and StemsPresent (not quantified)Present (not quantified)[3]
A. elegansRoot and StemPresent (not quantified)Present (not quantified)[4]
A. giganteaRhizomesPresent (not quantified)-[5]
A. giganteaAerial StemsPresent (not quantified)-[5]
A. clematitisHerb--[6]
A. clematitisRoots--[6]

Table 2: Distribution of Aristolactams in Different Plant Parts of Aristolochia Species. This table highlights the presence of aristolactams in various organs of Aristolochia plants. While quantitative data is not always available, the presence of these compounds in specific plant parts is noted. The hyphen (-) indicates that the compound was not reported in that specific plant part in the cited reference.

Experimental Protocols

The isolation and quantification of aristolactams from plant matrices require a series of well-defined experimental procedures. This section provides detailed methodologies for extraction, chromatographic separation, and analysis, as cited in the scientific literature.

Protocol 1: General Extraction and Isolation of Aristolactams

This protocol describes a general procedure for the extraction and isolation of aristolactams from dried plant material.

1. Plant Material Preparation:

  • The plant material (e.g., roots, stems, leaves) is shade-dried and then ground into a coarse powder.[2]

2. Defatting (Optional but Recommended):

  • The powdered plant material is macerated with a non-polar solvent like petroleum ether at room temperature for several hours to remove fats and waxes.[2] The solvent is then evaporated.

3. Extraction:

  • The defatted plant material is extracted with methanol at room temperature for an extended period (e.g., 72 hours) with periodic stirring.[2]

  • Alternatively, Soxhlet extraction with ethanol can be employed for exhaustive extraction.[5]

4. Fractionation:

  • The crude methanol or ethanol extract is concentrated under reduced pressure.

  • The concentrated extract is then subjected to liquid-liquid partitioning. A common scheme involves partitioning between water and chloroform. The aristolactams, being moderately polar, will typically partition into the chloroform layer.

5. Chromatographic Purification:

  • Column Chromatography (CC): The chloroform extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., chloroform-methanol gradient), is used to separate the fractions.[2]

  • Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC on silica gel plates, using a suitable solvent system (e.g., chloroform:methanol, 95:5). The spots corresponding to aristolactams can be visualized under UV light (typically at 364 nm).[3]

  • Preparative Thin-Layer Chromatography (PTLC): Fractions containing the desired aristolactams are further purified using PTLC on thicker silica gel plates to isolate the pure compounds.[3]

Protocol 2: Quantitative Analysis of Aristolactams by HPLC-DAD

This protocol details a high-performance liquid chromatography with a diode-array detector (HPLC-DAD) method for the quantification of aristolactams.

1. Standard Preparation:

  • Stock solutions of known concentrations of this compound standards (e.g., this compound I) are prepared in HPLC-grade methanol.

  • A series of working standard solutions are prepared by diluting the stock solution to create a calibration curve.

2. Sample Preparation:

  • A precisely weighed amount of the powdered plant material is extracted with methanol using ultrasonication or maceration.

  • The extract is filtered through a 0.45 µm membrane filter before injection into the HPLC system.

3. HPLC Conditions:

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient elution can be used. A typical mobile phase consists of a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.[7] A common isocratic mobile phase is acetonitrile:water (1:1) with 0.1% acetic acid.[7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[7]

  • Detection: The DAD is set to monitor at the maximum absorption wavelength of the aristolactams (around 250 nm, 290 nm, and 390 nm).

  • Quantification: The concentration of the aristolactams in the sample is determined by comparing the peak area with the calibration curve generated from the standards.

Protocol 3: Advanced Analysis by UHPLC-MS/MS

For more sensitive and selective analysis, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is employed.

1. Sample Preparation:

  • A small amount of the homogenized sample (e.g., 10 mg) is extracted with a solvent mixture such as methanol:DMSO (10:1, v/v) with the aid of vortexing and centrifugation.[8]

  • A cleanup step using dispersive solid-phase extraction (d-SPE) with reagents like PSA and MgSO4 may be used to remove interfering matrix components.[8]

2. UHPLC Conditions:

  • Column: A sub-2 µm particle size C18 column is used for high-resolution separation.

  • Mobile Phase: A gradient elution is typically used with mobile phases consisting of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[8]

  • Flow Rate: The flow rate is optimized for the UHPLC column, typically in the range of 0.3-0.5 mL/min.[8]

3. MS/MS Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[8]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific aristolactams. This involves selecting the precursor ion (the molecular ion of the this compound) and a specific product ion generated by fragmentation.

  • Data Analysis: The concentration of each this compound is determined using a calibration curve prepared with authentic standards and analyzed under the same conditions.

Visualizations: Pathways and Workflows

To better understand the relationships and processes involved in the study of aristolactams, the following diagrams have been generated using Graphviz.

Biosynthetic Pathway of Aristolactams

Aristolactams are biosynthetically derived from aristolochic acids, which themselves originate from the aporphine alkaloid pathway. The key transformation is the reduction of the nitro group of the aristolochic acid to an amino group, followed by lactamization.

This compound Biosynthesis Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Norlaudanosoline Norlaudanosoline Dopamine->Norlaudanosoline Aporphine_Alkaloids Aporphine Alkaloids Norlaudanosoline->Aporphine_Alkaloids Aristolochic_Acid_I Aristolochic Acid I (Nitro Group) Aporphine_Alkaloids->Aristolochic_Acid_I Oxidative Cleavage Aristolactam_I This compound I (Lactam Ring) Enzymatic_Reduction Nitroreductase(s) Aristolochic_Acid_I->Enzymatic_Reduction Lactamization Spontaneous or Enzymatic Cyclization Enzymatic_Reduction->Aristolactam_I Experimental Workflow for this compound Analysis Plant_Material Plant Material (e.g., Aristolochia sp.) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction (Maceration / Soxhlet) Drying_Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (Liquid-Liquid Partitioning) Crude_Extract->Fractionation Aristolactam_Rich_Fraction This compound-Rich Fraction Fractionation->Aristolactam_Rich_Fraction Purification Purification (CC, PTLC) Aristolactam_Rich_Fraction->Purification Quantitative_Analysis Quantitative Analysis (HPLC, UHPLC-MS/MS) Aristolactam_Rich_Fraction->Quantitative_Analysis Isolated_Aristolactams Isolated Aristolactams Purification->Isolated_Aristolactams Structural_Elucidation Structural Elucidation (NMR, MS) Isolated_Aristolactams->Structural_Elucidation

References

Biological activities of naturally occurring Aristolactams

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of Naturally Occurring Aristolactams

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactams are a class of phenanthrene-based alkaloids found predominantly in plants of the Aristolochiaceae family, but also in families like Annonaceae, Menispermaceae, and Piperaceae.[1][2] They are structurally related to aristolochic acids (AAs), and in vivo, they are the primary metabolites of AAs formed through a nitro-reduction reaction.[3][4] While aristolochic acids are well-documented for their severe nephrotoxicity and carcinogenicity, aristolactams themselves exhibit a diverse and potent array of biological activities.[3][5] These activities range from significant antitumor and anti-inflammatory effects to neuroprotective properties, making them a subject of intense research for potential therapeutic applications.[5][6][7] This guide provides a comprehensive overview of the key biological activities of naturally occurring aristolactams, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action.

Anticancer and Cytotoxic Activity

A significant body of research has focused on the potent cytotoxic effects of aristolactams against a wide range of human cancer cell lines, including multi-drug resistant strains.[6][8] Their mechanism of action often involves the induction of cell cycle arrest and apoptosis.[9]

Quantitative Cytotoxicity Data

The cytotoxic potential of various aristolactams has been quantified, typically by determining the half-maximal inhibitory concentration (IC50). A summary of reported IC50 values is presented below.

Aristolactam DerivativeCell LineAssayIC50 ValueReference
This compound I (AL-I)Human Proximal Tubular (HK-2)MTT (48h)Not specified, but noted as more potent than AA-I[10]
This compound I (AL-I)Human Proximal Tubular (HK-2)CCK8 (48h)Strong cytotoxicity reported[11]
7-methoxy-aristololactam IVHuman Proximal Tubular (HK-2)MTT (24h)4.535 µg/mL[12]
Aristololactam IVaHuman Proximal Tubular (HK-2)MTT (24h)30.244 µg/mL[12]
This compound BIIHuman Lung Carcinoma (A549)Not specifiedDose-dependent inhibition[9]
This compound AIIHuman Lung Carcinoma (A549)Not specifiedDose-dependent inhibition[9]
Mechanisms of Anticancer Action

Aristolactams exert their anticancer effects through several key cellular pathways, primarily by inducing apoptosis and causing cell cycle arrest.

  • Apoptosis Induction: Aristolactams, including this compound I (AL-I), this compound BII, and this compound AII, have been shown to induce apoptosis in cancer cells.[9][10] This programmed cell death is often mediated through a caspase-3 dependent pathway.[5][10] Treatment with these compounds leads to increased activity of caspase-3 and caspase-8, an upregulation of the pro-apoptotic protein Bax, and a downregulation of the anti-apoptotic protein Bcl-2.[9]

  • Cell Cycle Arrest: In human lung carcinoma A549 cells, this compound BII and this compound AII were found to cause cell cycle arrest at the S or G2/M phase.[9] This arrest is associated with a dose-dependent decrease in the expression of key cell cycle proteins such as cyclin E, cyclin A, CDK2, and Cdc2, and an increase in the expression of cell cycle inhibitors like p21, p27, and p53.[9]

Below is a diagram illustrating the apoptotic pathway induced by aristolactams.

G Aristolactams Aristolactams (e.g., AL-BII, AL-AII) Bcl2 Bcl-2 (Anti-apoptotic) Aristolactams->Bcl2 down-regulates Bax Bax (Pro-apoptotic) Aristolactams->Bax up-regulates Caspase8 Caspase-8 Aristolactams->Caspase8 up-regulates Caspase3 Caspase-3 (Executioner Caspase) Bcl2->Caspase3 Bax->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Anti-inflammatory Activity

Several aristolactams have demonstrated significant anti-inflammatory properties.[5] This activity is primarily attributed to their ability to inhibit the production of pro-inflammatory cytokines.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of this compound I have been quantified by measuring the inhibition of cytokine release in stimulated human monocytic (THP-1) cells.

This compound DerivativeTargetAssay SystemIC50 ValueReference
This compound IIL-6LPS-stimulated THP-1 cells52 ± 8 µM[13]
This compound ITNF-αLPS-stimulated THP-1 cells116.8 ± 83.25 µM[13]
This compound BIIEdema ReductionCarrageenan-induced paw edema (in vivo)26.2 ± 7.1% swelling rate at 50 mg/kg[14]
Mechanism of Anti-inflammatory Action

This compound I exerts its anti-inflammatory effects by inhibiting the production of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[13] Interestingly, this action appears to be independent of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, suggesting an alternative mechanism for its anti-inflammatory properties.[13][14]

The workflow for a common in vivo anti-inflammatory assay is depicted below.

G cluster_0 Animal Preparation cluster_1 Induction & Measurement cluster_2 Data Analysis A1 Divide Wistar rats into groups (n=6) A2 Overnight fasting A1->A2 A3 Oral administration: 1. Control (Vehicle) 2. Standard (Ibuprofen) 3. Test (this compound) A2->A3 B1 Wait 1 hour post-administration A3->B1 B2 Inject 0.05ml of 1% Carrageenan into subplantar region of left hind paw B1->B2 B3 Measure paw volume immediately (t=0) B2->B3 B4 Measure paw volume at 1, 2, and 3 hours post-injection B3->B4 C1 Calculate average paw swelling for each group B4->C1 C2 Compare Test and Standard groups to Control group C1->C2 C3 Determine % inhibition of edema C2->C3

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Neuroprotective Activity

Certain aristolactams have shown promise as neuroprotective agents, particularly against glutamate-induced neurotoxicity.

This compound BII, isolated from Saururus chinensis, has demonstrated significant neuroprotective activity in primary cultured rat cortical cells.[15] It effectively attenuates neurotoxicity induced by glutamate. The proposed mechanism involves the inhibition of nitric oxide (NO) overproduction and a reduction in the level of cellular peroxide, suggesting that this compound BII protects neurons from excitotoxic damage by directly inhibiting NO production.[15]

Metabolic Activation and Genotoxicity

It is crucial to understand that aristolactams are the key metabolites of carcinogenic aristolochic acids (AAs). The metabolic activation of AAs is a critical step in their mechanism of toxicity.

This process involves the nitro-reduction of AAs by enzymes like NAD(P)H:quinone oxidoreductase (NQO1) and cytochrome P450 (CYP) 1A1/2 to form N-hydroxyaristolactams.[16][17] These intermediates can transform into a reactive this compound nitrenium ion, which can then bind to the exocyclic amino groups of purine bases in DNA, forming stable DNA adducts.[4][16] The formation of these adducts, particularly 7-(deoxyadenosin-N6-yl) this compound I (dA-AAI), is the primary mechanism behind the mutagenicity and carcinogenicity associated with aristolochic acids.[16][18]

G AA Aristolochic Acid (AA-I) NOH N-hydroxythis compound AA->NOH Reduction Ion This compound Nitrenium Ion (Reactive Intermediate) NOH->Ion Transformation Adduct DNA Adducts (e.g., dA-AAI) Ion->Adduct Covalent Binding DNA DNA (Purine Bases) DNA->Adduct Covalent Binding Enzymes Enzymatic Nitro-reduction (NQO1, CYP1A1/2) Enzymes->AA

Caption: Metabolic activation pathway of Aristolochic Acid to this compound-DNA adducts.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound bioactivities.

Extraction and Isolation of Aristolactams

Protocol adapted from studies on Aristolochia indica and Aristolochia bracteolata.[13][19][20]

  • Preparation: Shade-dried and powdered whole plant material is defatted by maceration with petroleum ether at room temperature for approximately 6 hours.

  • Methanol Extraction: The defatted residue is then macerated in methanol at room temperature for 72 hours and filtered. The solvent is evaporated under reduced pressure to yield a crude methanol extract.

  • Liquid-Liquid Partitioning: The methanol extract is partitioned between water and chloroform. The chloroform layer, containing the less polar compounds including aristolactams, is separated and dried.

  • Chromatography: The chloroform extract is subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform and methanol (e.g., starting with 8:1).

  • Fraction Collection & Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.

  • Purification: Further purification is achieved using preparative HPLC to isolate individual this compound compounds.[13]

Cell Viability / Cytotoxicity Assay (MTT Assay)

Protocol adapted from studies on HK-2 cells.[10][12]

  • Cell Seeding: Human kidney (HK-2) or other target cancer cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test this compound compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, the medium is removed, and a solution of 3-(4,5-dimethyl-thiazol-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT) in serum-free medium is added to each well. The plate is incubated for approximately 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V/PI Staining)

Protocol adapted from studies on HK-2 cells.[10]

  • Cell Culture and Treatment: Cells are cultured and treated with the this compound compound as described for the cytotoxicity assay.

  • Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS (phosphate-buffered saline), and resuspended in a binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

DNA Damage Analysis (Comet Assay)

Protocol for evaluating genotoxicity.[11]

  • Cell Preparation: HK-2 cells are treated with the test compounds. After treatment, cells are harvested and suspended in low-melting-point agarose.

  • Slide Preparation: The cell-agarose suspension is layered onto a microscope slide pre-coated with normal-melting-point agarose and covered with a coverslip. The agarose is allowed to solidify.

  • Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) overnight to lyse the cells and unfold the DNA.

  • Electrophoresis: The slides are placed in a horizontal electrophoresis tank containing an alkaline buffer. The DNA is allowed to unwind before electrophoresis is carried out.

  • Neutralization and Staining: Slides are neutralized with a Tris buffer and then stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).

  • Visualization: The slides are examined using a fluorescence microscope. The migration of DNA from the nucleus (the "comet tail") is measured to quantify the extent of DNA damage.

Conclusion

Naturally occurring aristolactams represent a fascinating and complex class of alkaloids. They possess a wide spectrum of potent biological activities, most notably anticancer, anti-inflammatory, and neuroprotective effects, which underscore their potential as scaffolds for drug development.[8][21] However, their close structural and metabolic relationship with the highly toxic and carcinogenic aristolochic acids presents a significant safety concern. The metabolic activation of AAs to aristolactams, which then form genotoxic DNA adducts, is a critical pathway in AA-induced nephropathy and cancer.[16][22] Therefore, future research must focus on structure-activity relationship (SAR) studies to design synthetic analogues that retain the therapeutic benefits while eliminating the inherent toxicity.[8][21] A thorough understanding of their mechanisms of action and toxicity profiles is essential for any consideration of their therapeutic application.

References

The Double-Edged Sword: Unearthing Aristolactams in Traditional Medicine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Discovery, Historical Context, and Biological Implications of a Prominent Class of Natural Compounds

For centuries, practitioners of traditional medicine across various cultures have utilized plants from the Aristolochia genus and other families to treat a myriad of ailments. Unbeknownst to them, these botanicals harbored a class of phenanthrene lactam alkaloids known as aristolactams. These compounds, closely related to the notoriously nephrotoxic and carcinogenic aristolochic acids, have a complex and dualistic role in pharmacology. This technical guide delves into the discovery of aristolactams, their deep-rooted historical context in traditional medicine, and the modern scientific understanding of their biological activities, providing researchers, scientists, and drug development professionals with a comprehensive overview of this intriguing class of natural products.

Historical Context: A Legacy in Traditional Healing

The use of plants containing aristolactams and their precursors, aristolochic acids, is documented in ancient medical texts. In Traditional Chinese Medicine (TCM), various Aristolochia species have been employed for their anti-inflammatory, diuretic, and analgesic properties. Similarly, in Ayurvedic medicine, these plants have a history of use for treating conditions ranging from snakebites to intestinal parasites. The historical reliance on these botanicals underscores the empirical, observation-based nature of traditional medicine, where the therapeutic benefits were recognized long before the chemical constituents and their mechanisms of action were understood. However, this long history of use has also been shadowed by reports of adverse effects, culminating in the modern understanding of aristolochic acid nephropathy, a devastating kidney disease.

The Discovery and Chemistry of Aristolactams

Aristolactams are nitrogen-containing polycyclic aromatic compounds characterized by a phenanthrene lactam core. They are often found alongside aristolochic acids in plants of the Aristolochiaceae family, and are also known to be metabolites of aristolochic acids in vivo. The discovery of these compounds was a direct result of phytochemical investigations into the plants used in traditional remedies. Early researchers isolating the active principles from these plants identified a series of these lactam structures, distinguishing them from the acidic components.

The structural diversity of aristolactams arises from the varied substitution patterns on the aromatic rings, including methoxy, hydroxy, and methylenedioxy groups. This structural variety contributes to the spectrum of biological activities observed for this class of compounds.

Quantitative Data on Aristolactam Content

The concentration of aristolactams can vary significantly between plant species, the part of the plant used, and even the geographical location and growing conditions. The following tables summarize some of the quantitative data available in the literature for this compound content in various plant materials and herbal products.

This compoundPlant/Product TypeConcentration RangeReference
This compound I (AL I)Herbal Supplement (Capsule)10.3 - 646.1 ng/g[1]
This compound I (AL I)Herbal Supplement (Tablet)14.6 - 33.3 ng/g[1]
This compound AIIHouttuynia cordata (dried aerial part)< LOQ - 530 µg/g (as part of total alkaloids)[2]
This compound FIHouttuynia cordata (dried aerial part)< LOQ - 530 µg/g (as part of total alkaloids)[2]
This compound BIIHouttuynia cordata (dried aerial part)< LOQ - 530 µg/g (as part of total alkaloids)[2]

Note: The data for Houttuynia cordata represents the total content of six alkaloids, including the three listed aristolactams.

Experimental Protocols

The isolation and characterization of aristolactams from plant matrices involve a series of sophisticated experimental procedures. Below are detailed methodologies for key experiments.

Extraction of Aristolactams from Plant Material

This protocol outlines a general procedure for the extraction of aristolactams from dried and powdered plant material.

  • Defatting: The powdered plant material (e.g., 200 g) is first defatted by maceration with a non-polar solvent like petroleum ether at room temperature for approximately 6 hours. This step removes lipids and other non-polar compounds that could interfere with subsequent extraction and purification. The solvent is then evaporated to yield a defatted plant residue.[3]

  • Maceration: The defatted plant material is then macerated with methanol at room temperature for an extended period (e.g., 72 hours) to extract the alkaloids and other polar to moderately polar compounds. The mixture is then filtered.[3]

  • Solvent Evaporation: The methanol extract is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 60°C) to obtain a crude extract.[3]

  • Liquid-Liquid Partitioning: The crude methanol extract is then subjected to liquid-liquid partitioning. It is dissolved in a water-chloroform mixture (e.g., 450 ml water and 800 ml chloroform) and shaken vigorously. The chloroform layer, containing the aristolactams and other lipophilic compounds, is separated and dried using a rotary evaporator.[3]

Isolation and Purification of Aristolactams

Following extraction, the crude extract is subjected to various chromatographic techniques to isolate and purify individual aristolactams.

  • Silica Gel Column Chromatography:

    • A glass column is packed with silica gel (e.g., mesh size 60-120) as the stationary phase.[3]

    • The crude chloroform extract is dissolved in a minimal amount of chloroform and loaded onto the top of the column.[3]

    • Elution is performed using a gradient of chloroform and methanol. The polarity of the mobile phase is gradually increased (e.g., starting with 8:1 chloroform:methanol and moving to 4:1, 1:1, and finally pure methanol) to separate compounds based on their polarity.[3]

    • Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing aristolactams.[3]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Fractions enriched with aristolactams from column chromatography can be further purified using preparative HPLC.[4]

    • A C18 column is typically used as the stationary phase.[4]

    • The mobile phase often consists of a gradient of acetonitrile and water, sometimes with additives like formic acid to improve peak shape.

    • The sample is injected onto the column, and the separated compounds are detected using a UV detector.

    • Fractions corresponding to individual peaks are collected, and the solvent is evaporated to yield the purified this compound.

Structural Elucidation of Aristolactams

The definitive identification of isolated aristolactams is achieved through a combination of spectroscopic techniques.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[4]

    • Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of the this compound skeleton and its specific substituents, aiding in structural confirmation.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.[4]

    • ¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.[4]

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the complete chemical structure by revealing correlations between protons, between carbons and protons, and long-range correlations between protons and carbons, allowing for the unambiguous assignment of all atoms in the molecule.[6]

Biological Activities and Signaling Pathways

Aristolactams exhibit a wide range of biological activities, some of which are beneficial, while others raise safety concerns due to their structural similarity to aristolochic acids.

Anticancer and Apoptotic Effects

Several studies have demonstrated the cytotoxic and pro-apoptotic effects of aristolactams on various cancer cell lines. For instance, this compound AIIIa has been shown to induce apoptosis in HeLa cells.[7] this compound BII and this compound AII have been found to up-regulate the expression of apoptosis-related proteins such as p53, caspases, and Bax, while down-regulating the anti-apoptotic protein Bcl-2 in human lung carcinoma A549 cells.[8]

The induction of apoptosis by aristolactams and their parent compounds, aristolochic acids, can be mediated through various signaling pathways.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_pathway Apoptotic Cascade Aristolactams Aristolactams p53 p53 (Tumor Suppressor) Aristolactams->p53 activates Bcl2 Bcl-2 (Anti-apoptotic) Aristolactams->Bcl2 inhibits Bax Bax (Pro-apoptotic) p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion inhibits Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified diagram of the intrinsic apoptosis pathway potentially activated by aristolactams.

Involvement of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer. Studies on aristolochic acid I (AAI) have shown that it can activate the NF-κB signaling pathway in hepatocytes, leading to an inflammatory response and subsequent apoptosis.[9] Given the structural similarity and metabolic relationship between aristolochic acids and aristolactams, it is plausible that aristolactams may also modulate this pathway.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., AAI) IKK IKK Complex Stimulus->IKK activates IkB_NFkB IκB-NF-κB (Inactive complex) IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_p p-IκB (Phosphorylated) IkB_NFkB->IkB_p IkB_p->NFkB releases Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation DNA DNA (κB sites) NFkB_nuc->DNA binds Gene_Expression Gene Expression (Inflammation, Cell Survival, Anti-apoptosis) DNA->Gene_Expression

Caption: Overview of the canonical NF-κB signaling pathway, a potential target of aristolactams.

Experimental Workflow Visualization

The process from plant material to purified compound and biological testing follows a structured workflow.

Experimental_Workflow Plant_Material Plant Material (e.g., Aristolochia sp.) Extraction Extraction (Maceration, etc.) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Isolation Isolation (Column Chromatography) Crude_Extract->Isolation Fractions Enriched Fractions Isolation->Fractions Purification Purification (Preparative HPLC) Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structural_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structural_Elucidation Biological_Assays Biological Activity Assays (e.g., Cytotoxicity, Apoptosis) Pure_Compound->Biological_Assays Data_Analysis Data Analysis and Interpretation Biological_Assays->Data_Analysis

Caption: A generalized experimental workflow for the isolation and analysis of aristolactams.

Conclusion and Future Directions

The story of aristolactams is a compelling example of the complex relationship between traditional medicine and modern science. While the historical use of Aristolochia plants points to genuine therapeutic effects, the discovery of aristolactams and their association with toxic aristolochic acids highlights the critical need for rigorous scientific investigation of traditional remedies. The diverse biological activities of aristolactams, particularly their anticancer properties, make them promising candidates for further drug development. However, their potential toxicity necessitates careful structure-activity relationship studies to design safer and more effective analogues. Future research should focus on elucidating the precise molecular targets of different aristolactams, further exploring their mechanisms of action in various signaling pathways, and developing robust and standardized methods for their quantification in herbal products to ensure consumer safety. This continued exploration will be crucial in harnessing the therapeutic potential of these fascinating natural compounds while mitigating their inherent risks.

References

The Pharmacological Landscape of Aristolactam Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactams are a class of naturally occurring aporphine alkaloids characterized by a phenanthrene lactam core structure.[1] Primarily isolated from plants of the Aristolochia genus, these compounds have garnered significant attention in the scientific community for their diverse and potent pharmacological properties.[2][3] As metabolites of aristolochic acids, which are known for their nephrotoxicity and carcinogenicity, the safety and therapeutic potential of aristolactam derivatives are areas of intense investigation.[1] This technical guide provides an in-depth overview of the pharmacological properties of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and development in this promising area of medicinal chemistry.

Anticancer Properties

This compound derivatives have demonstrated significant cytotoxic and antiproliferative activities against a broad spectrum of cancer cell lines.[4] Both naturally occurring and synthetic aristolactams have shown promise, with some synthetic derivatives exhibiting potent antitumor activities with GI50 values in the submicromolar range.[4] The mechanisms underlying their anticancer effects often involve the induction of apoptosis and cell cycle arrest.[5][6]

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activities (IC50 values) of various this compound derivatives against several human cancer cell lines.

This compound DerivativeCancer Cell LineIC50 (µg/mL)Reference
VelutinamA549 (Human lung adenocarcinoma)21.57[7]
VelutinamHEK 293 (Human embryonic kidney)13.28[7]
VelutinamCaSki (Epidermoid cervical carcinoma)10.97[7]
This compound AIIIaA-549 (Human lung adenocarcinoma)2.40 x 10⁻⁵ M[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • 96-well microplate

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis. This programmed cell death can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of executioner caspases like caspase-3.[9][10][11]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Apoptosis Signaling Pathways

Furthermore, this compound I has been shown to activate the TGF-β/Smad signaling pathway, which can have context-dependent roles in cancer, including the inhibition of cell migration and invasion.[12]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Type_II_Receptor Type II Receptor TGF_beta->Type_II_Receptor Type_I_Receptor Type I Receptor Type_II_Receptor->Type_I_Receptor Recruits and phosphorylates R_SMAD R-SMAD (Smad2/3) Type_I_Receptor->R_SMAD Phosphorylates SMAD_Complex SMAD Complex R_SMAD->SMAD_Complex Co_SMAD Co-SMAD (Smad4) Co_SMAD->SMAD_Complex Gene_Transcription Gene Transcription (e.g., E-cadherin up, Twist1 down) SMAD_Complex->Gene_Transcription Translocates and regulates

Figure 2: TGF-β/Smad Signaling Pathway

Anti-inflammatory Properties

Several this compound derivatives have demonstrated potent anti-inflammatory effects.[2] For instance, this compound I and this compound BII have been shown to reduce inflammation in various experimental models.[5][7][13] Their mechanisms of action can involve the inhibition of pro-inflammatory cytokines and enzymes.

Quantitative Anti-inflammatory Activity Data

The following table presents the inhibitory concentrations of this compound derivatives against key inflammatory mediators.

This compound DerivativeTargetAssayIC50Reference
This compound IIL-6Cytokine Release Assay52 ± 8 µM[13]
This compound ITNF-αCytokine Release Assay116.8 ± 83.25 µM[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to evaluate the anti-inflammatory activity of novel compounds.[1][4][12][14]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • This compound derivative solution/suspension

  • Positive control (e.g., Indomethacin, Diclofenac)

  • Plethysmometer or calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (control, positive control, and test groups with different doses of the this compound derivative). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the this compound derivative or the positive control drug (e.g., orally or intraperitoneally) to the respective groups. Administer the vehicle to the control group.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[4]

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.[4]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of some this compound derivatives are associated with the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13] NF-κB is a key regulator of the expression of pro-inflammatory genes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkappaB IκB IKK_Complex->IkappaB Phosphorylates IkappaB_NF_kappaB IκB-NF-κB Complex NF_kappaB NF-κB Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) NF_kappaB->Proinflammatory_Genes Translocates and activates IkappaB_NF_kappaB->NF_kappaB IκB Degradation Aristolactam_Derivative This compound Derivative Aristolactam_Derivative->IKK_Complex Inhibits

Figure 3: NF-κB Signaling Pathway Inhibition

Antimicrobial and Other Biological Activities

This compound derivatives have also been reported to possess antimicrobial, antimycobacterial, and neuroprotective properties.[2][15]

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) and anti-biofilm activity of selected this compound derivatives.

This compound DerivativeMicroorganismActivityConcentration/ResultReference
VelutinamStreptococcus mutansBiofilm Inhibition70 µg/mL (41.3% inhibition)[7]
VelutinamProteus mirabilisBiofilm Inhibition70 µg/mL (78.9% inhibition)[7]
This compound BIIStreptococcus mutansBiofilm Inhibition90 µg/mL (72.8% inhibition)[7]
This compound AIIStreptococcus mutansBiofilm Inhibition140 µg/mL (89.9% inhibition)[7]
Neuroprotective Effects

This compound BII, isolated from Saururus chinensis, has demonstrated significant neuroprotective activity against glutamate-induced toxicity in primary cultured rat cortical cells.[15] The proposed mechanism involves the inhibition of nitric oxide production.[15]

Conclusion

This compound derivatives represent a rich source of pharmacologically active compounds with significant potential for the development of new therapeutic agents. Their potent anticancer and anti-inflammatory activities, coupled with their diverse mechanisms of action, make them attractive scaffolds for drug design and optimization. However, the inherent association of some this compound-containing plants with toxicity necessitates careful evaluation of the structure-activity and structure-toxicity relationships of these derivatives. The data and protocols presented in this guide aim to provide a solid foundation for researchers to further explore the therapeutic utility of this fascinating class of natural products.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial screening and evaluation of the pharmacological properties of this compound derivatives.

Start Start: this compound Derivative Synthesis or Isolation Cytotoxicity_Screening In vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening Anti_inflammatory_Screening In vitro Anti-inflammatory Assay (e.g., Cytokine Release) Start->Anti_inflammatory_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Determination) Start->Antimicrobial_Screening Active_Compounds Active Compounds Identified? Cytotoxicity_Screening->Active_Compounds Anti_inflammatory_Screening->Active_Compounds Antimicrobial_Screening->Active_Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Active_Compounds->Mechanism_of_Action Yes End End: Preclinical Candidate Active_Compounds->End No In_vivo_Studies In vivo Efficacy and Toxicity Studies Mechanism_of_Action->In_vivo_Studies Lead_Optimization Lead Compound Optimization In_vivo_Studies->Lead_Optimization Lead_Optimization->End

Figure 4: General Experimental Workflow

References

Genotoxicity and Mutagenicity of Aristolactam Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Aristolactam compounds are metabolic derivatives of aristolochic acids (AAs), potent nephrotoxins and group 1 human carcinogens found in Aristolochia species of plants.[1][2] While this compound itself may exhibit low direct mutagenicity, its formation is central to the genotoxic mechanism of its parent compounds.[3][4] The genotoxicity of aristolochic acids is mediated through metabolic activation to reactive this compound-nitrenium ions, which form characteristic covalent DNA adducts.[3][5] These adducts, particularly 7-(deoxyadenosin-N⁶-yl)-aristolactam I (dA-AL-I), are highly mutagenic and lead to a unique A:T to T:A transversion mutation signature, frequently observed in the TP53 tumor suppressor gene of associated urothelial cancers.[6][7][8] This guide provides an in-depth overview of the mechanisms of this compound-mediated genotoxicity, the signaling pathways involved, and the detailed experimental protocols used for their assessment, aimed at researchers, scientists, and drug development professionals.

Mechanism of Genotoxicity: Metabolic Activation and DNA Adduct Formation

The carcinogenicity of aristolochic acids (AAI and AAII) is not direct but requires metabolic activation. This multi-step process, primarily involving nitroreduction, leads to the formation of highly reactive intermediates that covalently bind to DNA.

1.1. Metabolic Activation Pathway The key step in the bioactivation of AAs is the reduction of their nitro group to form N-hydroxyaristolactams.[1][7] This reaction is catalyzed by various phase I metabolic enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 enzymes (CYP1A1/2) under anaerobic conditions.[3][7] The resulting N-hydroxyaristolactams are unstable and can generate cyclic this compound-nitrenium ions.[1][3] These electrophilic ions readily attack the exocyclic amino groups of purine bases in the DNA.[5][9]

Metabolic_Activation_of_Aristolochic_Acid cluster_0 Metabolic Activation cluster_1 DNA Damage AA Aristolochic Acid I (AAI) N_OH_AL N-hydroxythis compound I AA->N_OH_AL Nitroreduction (NQO1, CYP1A1/2) Nitrenium This compound I Nitrenium Ion N_OH_AL->Nitrenium Formation of reactive intermediate DNA Genomic DNA (dA, dG bases) Nitrenium->DNA Nitrenium->DNA Adduct This compound-DNA Adducts (e.g., dA-AL-I) DNA->Adduct Covalent Binding Mutation A:T to T:A Transversion Mutation Adduct->Mutation Leads to

Metabolic activation of Aristolochic Acid to form DNA adducts.

1.2. Formation of this compound-DNA Adducts The reaction between the this compound-nitrenium ion and DNA results in the formation of several distinct adducts. The major adducts identified in both human and rodent tissues are:

  • 7-(deoxyadenosin-N⁶-yl)-aristolactam I (dA-AL-I) : This is the most abundant and persistent DNA adduct found in patients exposed to AAs and serves as a robust biomarker of exposure.[5][7]

  • 7-(deoxyguanosin-N²-yl)-aristolactam I (dG-AL-I) [8]

  • 7-(deoxyadenosin-N⁶-yl)-aristolactam II (dA-AL-II) [8]

  • 7-(deoxyguanosin-N²-yl)-aristolactam II (dG-AL-II) [8]

The formation of these adducts, particularly dA-AL-I, is the initiating event in the mutagenesis and carcinogenesis associated with AA exposure.[9] They can persist in tissues for decades after exposure has ceased.[9]

Cellular Signaling Pathways

The extensive DNA damage caused by this compound adducts triggers cellular stress responses, primarily involving the p53 tumor suppressor pathway.

Genotoxic stress initiated by the accumulation of this compound-DNA adducts leads to the activation of the p53 protein, often through phosphorylation.[3][7] Activated p53 orchestrates a cascade of downstream signaling events that can result in cell cycle arrest, allowing time for DNA repair, or induce apoptosis (programmed cell death) if the damage is too severe to be repaired.[3][7] In the context of hepatotoxicity, AAs have also been shown to activate inflammatory pathways involving NF-κB and STAT3.[10]

p53_Signaling_Pathway cluster_outcomes Cellular Outcomes Adducts This compound-DNA Adducts Stress Genotoxic Stress Adducts->Stress p53_activation p53 Activation (Phosphorylation) Stress->p53_activation Arrest Cell Cycle Arrest p53_activation->Arrest Induces Apoptosis Apoptosis p53_activation->Apoptosis Induces

p53-mediated cellular response to this compound-induced DNA damage.

Experimental Assessment Protocols and Data

A variety of standardized assays are employed to detect the mutagenic and genotoxic effects of this compound compounds and their precursors.

3.1. Mutagenicity Assays

These assays are designed to detect gene mutations.

Ames Test (Bacterial Reverse Mutation Assay)
  • Methodology : The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[11] The bacteria are exposed to the test compound (with and without a metabolic activation system, S9 mix) on a histidine-limited medium.[12] Mutagenic compounds cause reverse mutations, restoring the gene for histidine synthesis and allowing colonies to grow.[11][13] Strains like TA98, TA100, TA102, and TA1537 are used to detect different types of mutations (frameshift vs. base-pair substitutions).[4][11]

  • Data : Studies have shown that while aristolochic acid is a potent mutagen in the Ames test, some of its derivatives, like this compound and this compound A-II, were found to be inactive in S. typhimurium strain TM677, suggesting the ultimate reactive species is the nitrenium ion rather than the stable this compound metabolite itself.[4] Aristolic acid (lacking the nitro group) was also found to be a direct-acting mutagen, indicating that other structural features can contribute to mutagenicity.[4]

CompoundS. typhimurium StrainS9 ActivationResultCitation
Aristolochic Acid ITA100, TA1537Not specifiedMutagenic[14]
Aristolochic Acid IITA98, TA100Not specifiedMutagenic (more active than AAI)[15]
This compoundTM677Not specifiedInactive[4]
This compound A-IITM677Not specifiedInactive[4]
In Vivo Gene Mutation Assays (Big Blue® Rat)
  • Methodology : Transgenic rodent models, such as the Big Blue® rat, are used to assess mutagenicity in vivo. These animals contain a lambda phage shuttle vector with a target gene (cII or lacZ) that can be recovered from the rat's genomic DNA. After treating the animals with the test substance, DNA is extracted from various tissues, the shuttle vector is recovered, and mutations in the target gene are scored by observing plaque phenotype in a bacterial host.

  • Data : In Big Blue® rats treated with aristolochic acid for 3 months, a strong, dose-dependent increase in DNA adducts and cII mutant frequencies was observed in the spleen.[16] This demonstrates that the genotoxic effects occur systemically.

Treatment (AA, mg/kg)Spleen DNA Adducts (adducts/10⁸ nucleotides)Spleen cII Mutant Frequency (x 10⁻⁶)Predominant Mutation TypeCitation
0 (Control)Not specified~15-30G:C → A:T[16]
0.14.632.7Not specified[16]
1.036.482.5Not specified[16]
10.0217.6286.2A:T → T:A[16]

3.2. Genotoxicity and Clastogenicity Assays

These assays detect direct DNA damage and chromosomal damage.

Comet Assay (Single Cell Gel Electrophoresis)
  • Methodology : The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[17][18] Cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis.[18] Under alkaline conditions (pH > 13), damaged DNA containing breaks and alkali-labile sites migrates away from the nucleus, forming a "comet tail."[17] The intensity and length of the tail relative to the head (undamaged DNA) are proportional to the amount of DNA damage.[17][18]

  • Data : The comet assay has been used to demonstrate AA-induced DNA damage in various tissues.[3] In rats treated with a single dose of AA, a significant increase in DNA damage was observed in isolated renal cells.[3] While specific quantitative data for this compound itself is limited, the assay is crucial for evaluating the damage caused by its parent compounds.

Comet_Assay_Workflow start Isolate Single Cell Suspension embed Embed Cells in Low-Melt Agarose on Slide start->embed lyse Cell Lysis (Detergent, High Salt) embed->lyse unwind DNA Unwinding & Electrophoresis (Alkaline or Neutral pH) lyse->unwind stain Stain DNA with Fluorescent Dye unwind->stain visualize Visualize Under Microscope stain->visualize analyze Image Analysis (% Tail DNA, Olive Tail Moment) visualize->analyze end Quantify DNA Damage analyze->end

Generalized workflow for the Comet Assay (Single Cell Gel Electrophoresis).
Micronucleus Assay

  • Methodology : This test detects chromosomal damage. A micronucleus is a small, extra nucleus formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[19] For the in vivo assay, bone marrow or peripheral blood cells are collected from treated animals.[19] The frequency of micronucleated reticulocytes (immature red blood cells) is scored as an index of clastogenicity.[20] The in vitro version uses cultured cells, often with cytochalasin-B to block cytokinesis, making it easier to identify micronuclei in binucleated cells.[21]

  • Data : Aristolochic acids are considered potent gene mutagens but are paradoxically weak inducers of micronuclei in vivo.[20] Despite inducing high levels of DNA damage and gene mutations, only slight increases in micronucleated reticulocytes are observed, even at high doses. This suggests the DNA damage produced by AAs is more efficiently converted into gene mutations than large chromosomal breaks or losses.

Treatment (AA, mg/kg/day)DurationResult (Micronucleated Reticulocytes)Citation
up to 11 mg/kg28 daysWeak increase[20]
up to 30 mg/kg3 daysWeak increase[20]

3.3. DNA Adduct Analysis

Directly quantifying the causal DNA lesions is a powerful tool in assessing genotoxicity.

³²P-Postlabeling and UPLC-MS/MS
  • Methodology :

    • ³²P-Postlabeling : This highly sensitive method involves enzymatically digesting DNA to nucleotides, enriching the adducted nucleotides, and then transferring a ³²P-labeled phosphate from ATP. The resulting radiolabeled adducts are then separated by chromatography or electrophoresis and quantified.[6][22]

    • UPLC-ESI/MSⁿ (Ultra-Performance Liquid Chromatography-Electrospray Ionization/Multistage Mass Spectrometry) : This modern technique uses liquid chromatography to separate the components of digested DNA, followed by mass spectrometry to identify and quantify specific adducts based on their mass-to-charge ratio.[8][23] It offers high specificity and structural confirmation.

  • Data : These methods have been crucial for identifying and quantifying this compound-DNA adducts in tissues from both experimental animals and human patients. They provide a direct measure of the biologically effective dose of the carcinogen.

MethodAdduct MeasuredLimit of Quantitation (per 10⁸ bases)Citation
UPLC-ESI/MSⁿdA-AL-I0.3[8][23]
UPLC-ESI/MSⁿdG-AL-I1.0[8][23]

Conclusion

The genotoxicity associated with this compound compounds is a direct consequence of the metabolic activation of their precursors, aristolochic acids. The formation of this compound-nitrenium ions leads to a specific and persistent pattern of DNA adducts, which in turn causes a characteristic A:T to T:A mutational signature. This signature serves as a molecular fingerprint of exposure and is a key factor in the development of urothelial and other cancers. A comprehensive understanding of these mechanisms, supported by robust experimental data from assays like LC-MS/MS for adducts, gene mutation assays, and the comet assay, is critical for risk assessment, biomonitoring, and the development of safer pharmaceuticals. The discrepancy between aristolochic acid's potent mutagenicity and weak clastogenicity highlights the complexity of its toxicological profile and underscores the need for a battery of tests to fully characterize genotoxic potential.

References

Aristolactam's role in aristolochic acid nephropathy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Aristolactam in Aristolochic Acid Nephropathy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolochic acid nephropathy (AAN) is a progressive renal interstitial fibrosis that can lead to end-stage renal disease and is associated with an increased risk of urothelial carcinoma.[1] The primary causative agents are aristolochic acids (AAs), a group of nitrophenanthrene carboxylic acids found in Aristolochia species of plants, which have been used in some traditional herbal medicines.[2] The nephrotoxicity and carcinogenicity of AAs are linked to their metabolic activation in the body. A key step in this process is the reduction of aristolochic acid to its corresponding this compound. This guide provides a detailed technical overview of the role of this compound, particularly this compound I (AL-I), in the pathogenesis of AAN, focusing on its formation, mechanism of action, and the experimental methodologies used for its study.

Metabolic Activation of Aristolochic Acid to this compound

Aristolochic acids, primarily aristolochic acid I (AAI) and aristolochic acid II (AAII), undergo metabolic activation through a process of nitroreduction.[3] This enzymatic reduction converts the nitro group of AAs into a cyclic N-acylnitrenium ion, a reactive electrophile.[1] This intermediate can then covalently bind to the exocyclic amino groups of purine bases in DNA, forming this compound-DNA adducts.[1] The formation of aristolactams is considered a critical step in the genotoxicity of AAs.[4]

Several enzymes are implicated in the metabolic activation of AAs. In human hepatic microsomes, cytochrome P450 (CYP) enzymes, specifically CYP1A2 and to a lesser extent CYP1A1, are involved in this process.[5] In the cytosol, NAD(P)H:quinone oxidoreductase (NQO1) is an efficient nitroreductase that activates AAI.[5]

Metabolic Activation of Aristolochic Acid I cluster_enzymes Mediating Enzymes AAI Aristolochic Acid I (AAI) Nitroreduction Nitroreduction AAI->Nitroreduction N_hydroxythis compound N-hydroxythis compound I Nitroreduction->N_hydroxythis compound Formation Acylnitrenium_ion Cyclic N-acylnitrenium ion N_hydroxythis compound->Acylnitrenium_ion Activation Aristolactam_I This compound I (AL-I) N_hydroxythis compound->Aristolactam_I Reduction DNA_adducts This compound-DNA Adducts (e.g., dA-AAI, dG-AAI) Acylnitrenium_ion->DNA_adducts Binds to DNA CYP1A1_2 CYP1A1/CYP1A2 CYP1A1_2->Nitroreduction NQO1 NQO1 NQO1->Nitroreduction

Metabolic activation pathway of Aristolochic Acid I.

The Role of this compound in the Pathogenesis of AAN

Formation of this compound-DNA Adducts

The formation of covalent adducts between this compound and DNA is a hallmark of AA exposure and a key initiating event in its carcinogenicity.[6][7] The most abundant and persistent of these is 7-(deoxyadenosin-N6-yl)this compound I (dA-AAI).[5] These adducts are concentrated in the renal cortex and serve as reliable biomarkers of exposure to AAs.[6][7] The presence of these adducts can lead to A:T to T:A transversions in the TP53 tumor suppressor gene, a mutational signature characteristic of AA-induced urothelial cancers.[6][7]

Adduct Type Tissue Adduct Level (adducts per 10⁸ nucleotides) Reference
dA-AAIRat Forestomach330 ± 30[8]
dA-AAIRat Glandular Stomach180 ± 15[8]
dA-AAIHuman Kidney Cortex0.7 to 5.3[9]
dG-AAIHuman Kidney Cortex0.02 to 0.12[9]
dA-AAIIHuman Kidney Cortex0.06 to 0.24[9]
Direct Cellular Toxicity of this compound

Beyond its role in DNA adduct formation, this compound I (AL-I) exerts direct cytotoxic effects on renal proximal tubular epithelial cells (PTECs), the primary target of AA-induced nephrotoxicity.[10] Studies using human kidney 2 (HK-2) cells, an immortalized human PTEC line, have demonstrated that AL-I induces cytotoxicity in a concentration- and time-dependent manner.[11] This direct toxicity contributes to the tubular injury and atrophy characteristic of AAN.[12]

Compound Cell Line Assay IC₅₀ Exposure Time Reference
Aristolochic Acid IHK-2CCK-837.4 µM24 h[13]
This compound IHK-2MTT~10-20 µM (estimated)24 h[6]
Induction of Epithelial-Mesenchymal Transition

Epithelial-mesenchymal transition (EMT) is a cellular process implicated in tissue fibrosis where epithelial cells acquire a mesenchymal phenotype. This compound I has been shown to induce EMT in HK-2 cells.[11][14] This is characterized by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, like α-smooth muscle actin (α-SMA).[11][14] AL-I-induced EMT is a significant contributor to the progressive interstitial fibrosis observed in AAN.

Signaling Pathways Activated by this compound

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a key mediator of fibrosis in various tissues, including the kidney. This compound I has been demonstrated to activate the TGF-β/Smad-dependent signaling pathway in HK-2 cells.[11][14] This involves the upregulation of TGF-β1 and the phosphorylation of Smad2/3.[11][14] The activation of this pathway by AL-I leads to the increased expression of profibrotic proteins and contributes to the development of renal fibrosis. The effects of AL-I on apoptosis and fibronectin secretion, however, may be mediated by different mechanisms independent of the TGF-β1 pathway.[15]

TGF-β/Smad Signaling in AL-I-induced EMT ALI This compound I (AL-I) TGFB1 TGF-β1 Upregulation ALI->TGFB1 TGFBR TGF-β Receptor Complex TGFB1->TGFBR Binds to pSmad23 Phosphorylation of Smad2/3 TGFBR->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to EMT Epithelial-Mesenchymal Transition (EMT) Nucleus->EMT Gene Transcription Fibrosis Renal Fibrosis EMT->Fibrosis

TGF-β/Smad pathway in AL-I-induced EMT.
JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is activated in response to cellular stress and plays a role in inflammation, apoptosis, and fibrosis. Studies have shown that aristolochic acid induces a pro-fibrotic response in cultured tubular epithelial cells via the JNK signaling pathway.[16] Inhibition of JNK signaling has been shown to protect against acute AA-induced kidney injury in mouse models.[16] This pathway contributes to the acute tubular cell damage seen in AAN.[16]

JNK Signaling in AA-induced Kidney Injury AA Aristolochic Acid (AA) ROS Reactive Oxygen Species (ROS) AA->ROS JNK JNK Activation ROS->JNK cJun c-Jun Phosphorylation JNK->cJun AP1 AP-1 Transcription Factor cJun->AP1 Inflammation Pro-inflammatory Molecules AP1->Inflammation Apoptosis Apoptosis AP1->Apoptosis Cell_damage Tubular Cell Damage Inflammation->Cell_damage Apoptosis->Cell_damage

JNK signaling pathway in AA-induced kidney injury.

The Role of Organic Anion Transporters

Experimental Models and Protocols

In Vitro Model: Human Kidney 2 (HK-2) Cells

HK-2 cells are a valuable in vitro model for studying the effects of this compound on human PTECs.

Protocol: MTT Assay for Cytotoxicity of this compound I

  • Cell Seeding: Seed HK-2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of AL-I (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol: Western Blot for EMT Markers

  • Cell Lysis: After treatment with AL-I, wash HK-2 cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, α-SMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model: Rat Model of Aristolochic Acid Nephropathy

A rat model is commonly used to study the progression of AAN in vivo.

Protocol: Induction of AAN in Rats

  • Animals: Use male Wistar or Sprague-Dawley rats.

  • AA Administration: Administer aristolochic acid (a mixture of AAI and AAII) daily via subcutaneous injection at a dose of 10 mg/kg body weight for a period of 5 to 35 days.[18]

  • Monitoring: Monitor the animals for signs of nephrotoxicity, including changes in body weight, water intake, and urine output.

  • Sample Collection: Collect blood and urine samples at various time points for biochemical analysis (e.g., serum creatinine, BUN).

  • Tissue Harvesting: At the end of the experimental period, euthanize the animals and harvest the kidneys for histological analysis, immunohistochemistry, and DNA adduct quantification.

Experimental Workflow for AAN Studies cluster_invitro In Vitro Studies (HK-2 cells) cluster_invivo In Vivo Studies (Rat Model) Cell_culture Cell Culture Treatment_AL Treatment with AL-I Cell_culture->Treatment_AL Cytotoxicity Cytotoxicity Assay (MTT) Treatment_AL->Cytotoxicity EMT_analysis EMT Marker Analysis (Western Blot) Treatment_AL->EMT_analysis Signaling_analysis Signaling Pathway Analysis (ELISA, WB) Treatment_AL->Signaling_analysis Animal_model AAN Rat Model Induction Monitoring Monitoring and Sample Collection Animal_model->Monitoring Histology Histological Analysis Monitoring->Histology DNA_adducts DNA Adduct Quantification (³²P-Postlabelling) Monitoring->DNA_adducts IHC Immunohistochemistry Monitoring->IHC

Experimental workflow for AAN studies.
Additional Key Experimental Protocols

Protocol: ELISA for TGF-β1 and Fibronectin

  • Sample Collection: Collect the supernatant from AL-I-treated HK-2 cells.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TGF-β1 or fibronectin ELISA kit. This typically involves adding the samples to antibody-coated plates, followed by the addition of a detection antibody and a substrate for color development.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Quantification: Determine the concentration of TGF-β1 or fibronectin in the samples by comparison to a standard curve.

Protocol: ³²P-Postlabelling for DNA Adduct Quantification

  • DNA Isolation: Isolate DNA from kidney tissue or cells using standard phenol-chloroform extraction methods.

  • DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the adducted nucleotides using nuclease P1 digestion.

  • Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatography: Separate the ³²P-labeled adducts by thin-layer chromatography (TLC).

  • Detection and Quantification: Detect the adducts by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting.

Conclusion

This compound plays a multifaceted and critical role in the initiation and progression of aristolochic acid nephropathy. As the metabolic product of aristolochic acid, its formation of DNA adducts serves as a key biomarker of exposure and a crucial step in the associated carcinogenesis. Furthermore, this compound I exhibits direct cytotoxicity to renal proximal tubular epithelial cells and is a potent inducer of epithelial-mesenchymal transition, a primary driver of the characteristic renal fibrosis in AAN. The activation of pro-fibrotic signaling pathways, such as TGF-β/Smad, and stress-related pathways like JNK, further underscores the central role of this compound in the molecular pathogenesis of this disease. A thorough understanding of these mechanisms, facilitated by the detailed experimental protocols outlined in this guide, is essential for the development of targeted therapeutic strategies to combat this debilitating condition. Future research should continue to elucidate the complex downstream effects of this compound and explore potential interventions to mitigate its nephrotoxic effects.

References

The Diverse World of Aristolactams: A Technical Guide to Their Structures, Bioactivities, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactams are a fascinating and structurally diverse class of naturally occurring alkaloids characterized by a phenanthrene chromophore fused to a lactam ring. First isolated from Aristolochia argentina, these compounds are predominantly found in plants of the Aristolochiaceae family, which have a long history of use in traditional medicine across various cultures.[1] In recent years, aristolactams have garnered significant attention from the scientific community due to their wide spectrum of biological activities, including potent antitumor, anti-inflammatory, and neuroprotective properties.[2]

This technical guide provides an in-depth exploration of the diversity of aristolactam structures found in nature, their biosynthetic origins, and their pharmacological potential. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols for their isolation, characterization, and biological evaluation, alongside a quantitative summary of their bioactivities.

Structural Diversity of Aristolactams

The core structure of aristolactams is a dibenzo[f,ij]isoquinoline-5,6-dione skeleton. The diversity within this class of compounds arises from the varied substitution patterns on the aromatic rings, including the presence of hydroxyl, methoxy, and methylenedioxy groups. These substitutions significantly influence the biological activity of the individual this compound.

Some of the commonly encountered aristolactams include this compound I, this compound II, this compound BII (also known as cepharanone B), and this compound FII. The structural variations can also include glycosylation, where sugar moieties are attached to the core structure, further expanding the diversity of these natural products.

Quantitative Bioactivity Data

The biological activities of aristolactams have been extensively studied, with many compounds exhibiting potent cytotoxic and anti-inflammatory effects. The following tables summarize the quantitative bioactivity data for some representative aristolactams.

Table 1: Cytotoxicity of Aristolactams against Various Cancer Cell Lines
This compound DerivativeCell LineIC50 (µM)Reference
This compound AIIIaHeLa (Cervical Cancer)7-30[3]
This compound AIIIaA549 (Lung Cancer)7-30[3]
This compound AIIIaHGC (Gastric Cancer)7-30[3]
This compound AIIIaHCT-8/V (Drug-resistant Colon Cancer)3.55[3]
VelutinamA549 (Lung Cancer)21.57 µg/mL[2]
VelutinamHEK 293 (Human Embryonic Kidney)13.28 µg/mL[2]
VelutinamCaSki (Cervical Cancer)10.97 µg/mL[2]
Cepharanone BHK-2 (Human Kidney)> this compound AII[4]
This compound AIIHK-2 (Human Kidney)> this compound AIIIa[4]
Table 2: Anti-inflammatory Activity of Aristolactams
This compound DerivativeAssayIC50 (µM)Reference
This compound IIL-6 Inhibition52 ± 8[4]
This compound ITNF-α Inhibition116.8 ± 83.25[4]
This compound BII3α-Hydroxysteroid dehydrogenase inhibition4.6 µg/mL[4]

Biosynthesis of Aristolactams

Aristolactams are biosynthetically derived from aristolochic acids, which are also characteristic secondary metabolites of the Aristolochia genus. The key biosynthetic step is the reductive cyclization of the nitro group of an aristolochic acid to form the lactam ring of the corresponding this compound. This conversion is a crucial metabolic pathway in the plants that produce these compounds.

This compound Biosynthesis Aristolochic Acid Aristolochic Acid Intermediate Intermediate Aristolochic Acid->Intermediate Nitroreductase This compound This compound Intermediate->this compound Cyclization This compound Isolation Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction e.g., Methanol Partitioning Partitioning Extraction->Partitioning e.g., Chloroform-Water Column Chromatography Column Chromatography Partitioning->Column Chromatography Silica Gel Fractions Fractions Column Chromatography->Fractions Purification Purification Fractions->Purification e.g., Prep-HPLC Pure this compound Pure this compound Purification->Pure this compound

References

Methodological & Application

Application Notes and Protocols for the Extraction of Aristolactams from Plant Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactams are a class of phenanthrene alkaloids found in various plant species, notably within the Aristolochiaceae and Saururaceae families. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including potential antitumor and anti-inflammatory properties. Unlike the structurally related and highly toxic aristolochic acids, some aristolactams exhibit promising pharmacological profiles with reduced toxicity, making them attractive candidates for drug discovery and development.

These application notes provide detailed protocols for the extraction of aristolactams from plant materials, focusing on methods that aim to enrich the aristolactam fraction while minimizing the co-extraction of aristolochic acids. Furthermore, this document summarizes quantitative data on this compound content in various plants, details analytical methodologies, and illustrates the key signaling pathways implicated in their biological activity.

Data Presentation: Quantitative Analysis of Aristolactams in Plant Materials

The following tables summarize the quantitative content of various aristolactams in different plant species and the yields obtained through specific extraction methods. This data is crucial for selecting appropriate plant sources and optimizing extraction protocols.

Table 1: this compound Content in Various Plant Species

This compoundPlant SpeciesPlant PartConcentration (µg/g of dry weight)Reference
This compound AIIHouttuynia cordataAerial Part31 - 530[1]
Leaves12 - 870[1]
Aerial Stem12 - 380[1]
This compound FIHouttuynia cordataAerial Part31 - 530[1]
Leaves12 - 870[1]
Aerial Stem12 - 380[1]
This compound BIIHouttuynia cordataAerial Part31 - 530[1]
Leaves12 - 870[1]
Aerial Stem12 - 380[1]
This compound IAristolochia species-Not specified, but present[2]
This compound IIAristolochia species-Not specified, but present[2]
This compound IIIaAristolochia giganteaRhizomesNot specified, but isolated[3]
This compound Ia N-β-D-glucosideAristolochia giganteaRhizomesNot specified, but isolated[3]
This compound Ia 8-β-D-glucosideAristolochia giganteaRhizomesNot specified, but isolated[3]

Table 2: Yield of Aristolochic Acids and Aristolactams from Different Extraction Methods

Extraction MethodPlant MaterialTarget CompoundsYieldReference
Methanol MacerationAristolochia bracteolataAristolochic Acids I & IIAA-I: 12.98 g/kg, AA-II: 49.03 g/kg[4]
Supercritical Fluid Extraction (CO2 + Methanol)Aristolochia sp.Aristolochic Acids10% - 15.2% of lyophilized extract[5]
Ultrasound-Assisted Maceration (Methanol)Aristolochia sp.Aristolochic Acids7.1% - 11.9% of lyophilized extract[5]
Ultrasound-Assisted Extraction (80% Methanol)Houttuynia cordataAristolactamsOptimized for maximum peak area[1]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of aristolactams from plant materials.

Protocol 1: Optimized Ultrasound-Assisted Extraction of Aristolactams from Houttuynia cordata

This protocol is optimized for the extraction of a range of aristolactams and other alkaloids from Houttuynia cordata and is based on the findings of a study that aimed for high recovery of these compounds.[1]

1. Materials and Reagents:

  • Dried and powdered plant material (Houttuynia cordata)
  • Methanol (analytical grade)
  • Ultrapure water
  • Ultrasonic water bath
  • Centrifuge
  • 0.22 µm syringe filters
  • HPLC or LC-MS/MS system

2. Extraction Procedure:

  • Weigh 0.5 g of the dried plant powder into a 50 mL conical tube.
  • Add 20 mL of 80% methanol (v/v in water) to the tube.
  • Place the tube in an ultrasonic water bath and sonicate for 30 minutes.[1]
  • After sonication, centrifuge the sample to pellet the solid material.
  • Carefully decant the supernatant.
  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

3. Analytical Quantification (LC-MS/MS):

  • An LC-MS/MS method is recommended for the sensitive and selective quantification of individual aristolactams.[1]
  • Chromatographic Conditions: A C18 column is typically used with a gradient elution of acetonitrile and water containing a small percentage of formic acid to improve peak shape.
  • Mass Spectrometry Conditions: Electrospray ionization (ESI) in positive ion mode is generally suitable for the detection of aristolactams. Multiple Reaction Monitoring (MRM) should be used for accurate quantification, with specific precursor-to-product ion transitions for each target this compound.

Protocol 2: Selective Extraction and Purification of Aristolactams

This protocol is a synthesized approach designed to enrich aristolactams over the more acidic aristolochic acids by leveraging their physicochemical differences. Aristolochic acids are acidic due to their carboxylic acid group, while aristolactams are neutral or weakly basic.

1. Materials and Reagents:

  • Dried and powdered plant material (e.g., Aristolochia species)
  • Methanol
  • Chloroform
  • Sodium bicarbonate (5% aqueous solution)
  • Distilled water
  • Sodium sulfate (anhydrous)
  • Rotary evaporator
  • Separatory funnel
  • Silica gel for column chromatography

2. Initial Methanolic Extraction:

  • Macerate the dried plant powder in methanol at room temperature for 72 hours.[4] This initial extraction will contain both aristolochic acids and aristolactams.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3. Liquid-Liquid Partitioning for Separation:

  • Dissolve the crude methanol extract in a mixture of chloroform and water.
  • Transfer the mixture to a separatory funnel.
  • Perform an acid-base extraction by washing the chloroform layer with a 5% aqueous solution of sodium bicarbonate. The acidic aristolochic acids will preferentially move into the aqueous alkaline phase as their salts, while the more neutral aristolactams will remain in the chloroform layer.
  • Separate the chloroform layer and wash it again with distilled water to remove any remaining bicarbonate.
  • Collect the chloroform layer and dry it over anhydrous sodium sulfate.
  • Filter and evaporate the chloroform to yield an extract enriched in aristolactams.

4. Chromatographic Purification:

  • The this compound-enriched extract can be further purified using silica gel column chromatography.[4]
  • A gradient elution system of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity with methanol) can be used to separate individual aristolactams.[4]
  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the desired aristolactams.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Extraction and Analysis

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Selective Purification cluster_analysis Analysis plant_material Plant Material (e.g., Aristolochia sp.) drying Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Methanol Maceration) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partitioning Liquid-Liquid Partitioning (Chloroform/Water/NaHCO3) concentration->partitioning separation Phase Separation partitioning->separation drying_chloroform Drying of Organic Phase separation->drying_chloroform concentration_purified Concentration drying_chloroform->concentration_purified column_chromatography Column Chromatography (Silica Gel) concentration_purified->column_chromatography tlc TLC Analysis column_chromatography->tlc hplc HPLC/LC-MS/MS Quantification column_chromatography->hplc nmr Structural Elucidation (NMR) column_chromatography->nmr

Caption: Workflow for the extraction, purification, and analysis of aristolactams.

Proposed Biosynthetic Pathway of this compound I

Biosynthesis_Pathway tyrosine L-Tyrosine dopa L-DOPA tyrosine->dopa Tyrosine Hydroxylase dopamine Dopamine dopa->dopamine DOPA Decarboxylase norlaudanosoline Norlaudanosoline dopamine->norlaudanosoline Norcoclaurine Synthase bia_intermediate Benzylisoquinoline Alkaloid Intermediate norlaudanosoline->bia_intermediate Series of Enzymatic Steps aaI Aristolochic Acid I bia_intermediate->aaI Proposed Oxidative and Cyclization Steps alI This compound I aaI->alI Nitroreductase (in planta)

Caption: Proposed biosynthetic pathway of this compound I in plants.

Signaling Pathway of this compound-Induced Apoptosis in Cancer Cells

Apoptosis_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound p53 p53 Activation This compound->p53 Induces dna_damage DNA Damage This compound->dna_damage bcl2 Bcl-2 (Anti-apoptotic) Downregulation This compound->bcl2 Inhibits cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) p53->cell_cycle_arrest Induces bax Bax (Pro-apoptotic) Upregulation p53->bax Promotes dna_damage->p53 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c Inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

References

Total Synthesis of Aristolactam Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of aristolactam alkaloids, a class of naturally occurring compounds with significant biological activities. The protocols focus on two prominent and effective strategies: a one-pot Suzuki-Miyaura coupling followed by an aldol condensation cascade, and a synergistic approach involving C-H bond activation and a dehydro-Diels-Alder reaction.

Introduction

This compound alkaloids are a group of phenanthrene lactam natural products isolated from various plant species, including those of the Aristolochia genus. These compounds have garnered considerable interest from the scientific community due to their diverse biological properties, which include anti-inflammatory, anti-platelet, and potential anti-cancer activities.[1] Their complex polycyclic structure presents a significant challenge for synthetic chemists, leading to the development of several innovative synthetic strategies. This document outlines detailed experimental procedures for two such successful approaches, providing researchers with the necessary information to synthesize these valuable compounds in a laboratory setting.

Synthetic Strategies and Data

Two primary synthetic routes are detailed below, each offering a distinct approach to the construction of the core this compound skeleton. Quantitative data for the synthesis of various this compound alkaloids using these methods are summarized in Table 1 for easy comparison.

Strategy 1: One-Pot Suzuki-Miyaura Coupling/Aldol Condensation Cascade

This strategy provides a direct and efficient method for the synthesis of phenanthrene lactams. It involves a palladium-catalyzed Suzuki-Miyaura coupling of an isoindolin-1-one with a 2-formylphenylboronic acid, which is immediately followed by an intramolecular aldol condensation to form the tetracyclic this compound core.[2]

Strategy 2: Synergistic C-H Bond Activation and Dehydro-Diels-Alder Reaction

This modern approach utilizes a ruthenium-catalyzed C-H bond activation to construct a 3-methyleneisoindolin-1-one intermediate from a substituted benzamide and a vinyl sulfone.[1][3] This intermediate then undergoes a dehydro-Diels-Alder reaction with a benzyne precursor to furnish the this compound product.[1][4] This method is notable for its efficiency and the ability to construct all rings of the this compound skeleton from readily available starting materials.[1][3]

Table 1: Quantitative Data for the Total Synthesis of this compound Alkaloids
This compound AlkaloidSynthetic StrategyKey ReactantsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
This compound BII (Cepharanone B)Suzuki-Miyaura/AldolIsoindolin-1-one, 2-Formylphenylboronic acidPd(PPh₃)₄, Cs₂CO₃Toluene/EtOH150 (MW)10 min81[2]
This compound BIIISuzuki-Miyaura/AldolSubstituted Isoindolin-1-one, 2-Formylphenylboronic acidPd(PPh₃)₄, Cs₂CO₃Toluene/EtOH150 (MW)10 min83[2]
This compound FI (Piperolactam A)Suzuki-Miyaura/AldolSubstituted Isoindolin-1-one, 2-Formylphenylboronic acidPd(PPh₃)₄, Cs₂CO₃Toluene/EtOH150 (MW)10 min70[2]
This compound Derivative 9aC-H Activation/Diels-AlderSubstituted 3-Methyleneisoindolin-1-one, Benzyne precursorCsFCH₃CN3024 h66[1][4]
Cepharanone BC-H Activation/Diels-AlderN-PMB substituted benzamide, Vinyl sulfone, Benzyne precursor[Ru(p-cymene)Cl₂]₂, AgSbF₆, CsFAcetic Acid, CH₃CN120, 3016 h, 24 hGood[1]
NorcepharanoneC-H Activation/Diels-AlderN-PMB substituted benzamide, Vinyl sulfone, Benzyne precursor[Ru(p-cymene)Cl₂]₂, AgSbF₆, CsFAcetic Acid, CH₃CN120, 3016 h, 24 hGood[1]

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic strategy are provided below.

Protocol 1: One-Pot Synthesis of this compound BII via Suzuki-Miyaura Coupling/Aldol Condensation

This protocol is adapted from the work of Heo and coworkers.[2]

Materials:

  • Substituted isoindolin-1-one

  • 2-Formylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Microwave reactor

Procedure:

  • To a thick-walled borosilicate glass vial (3 mL), add the isoindolin-1-one (0.5 mmol), 2-formylphenylboronic acid (0.6 mmol), Pd(PPh₃)₄ (4 mol %), and Cs₂CO₃ (1.5 mmol) sequentially.

  • Suspend the mixture in a solution of toluene (2 mL) and EtOH (1 mL).

  • Seal the reaction vial and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 10 minutes. The average microwave power should range from 60 to 80 W, with an internal pressure of 6–8 bars.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of Celite.

  • Concentrate the solution in vacuo.

  • Purify the residue by silica gel flash column chromatography (EtOAc/hexanes) to afford the desired phenanthrene lactam product.

Protocol 2: Synthesis of an this compound Derivative via C-H Activation and Dehydro-Diels-Alder Reaction

This protocol is based on the methodology developed by Jeganmohan and coworkers.[1][4]

Part A: Synthesis of 3-Methyleneisoindolin-1-one Intermediate

Materials:

  • Substituted Benzamide

  • Phenyl vinyl sulfone

  • [Ru(p-cymene)Cl₂]₂

  • Silver hexafluoroantimonate (AgSbF₆)

  • Copper(II) acetate (Cu(OAc)₂)

  • Acetic acid

Procedure:

  • In a sealed tube, combine the substituted benzamide (1.0 mmol), phenyl vinyl sulfone (1.1 mmol), [Ru(p-cymene)Cl₂]₂ (5 mol %), and AgSbF₆ (20 mol %).

  • Add acetic acid (3.0 mL) as the solvent.

  • Heat the mixture at 120 °C for 16 hours.

  • After cooling, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-methyleneisoindolin-1-one.

Part B: Dehydro-Diels-Alder Reaction

Materials:

  • 3-Methyleneisoindolin-1-one derivative (from Part A)

  • (2-(Trimethylsilyl)phenyl) trifluoromethanesulfonate (benzyne precursor)

  • Cesium fluoride (CsF)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of the 3-methyleneisoindolin-1-one derivative (1.0 mmol) in CH₃CN (5 mL), add the benzyne precursor (1.2 mmol) and CsF (2.0 mmol).

  • Stir the reaction mixture at 30 °C for 24 hours.

  • After completion of the reaction (monitored by TLC), quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the this compound derivative.

Visualizations of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic strategies.

Suzuki_Miyaura_Aldol_Pathway Reactants Isoindolin-1-one + 2-Formylphenylboronic acid Coupling Suzuki-Miyaura Coupling Reactants->Coupling Pd(PPh₃)₄ Cs₂CO₃ Intermediate Coupled Intermediate (in situ) Coupling->Intermediate Condensation Intramolecular Aldol Condensation Intermediate->Condensation Product This compound Alkaloid Condensation->Product

Caption: Suzuki-Miyaura/Aldol Condensation Pathway.

CH_Activation_Diels_Alder_Pathway Reactants1 Substituted Benzamide + Phenyl Vinyl Sulfone CH_Activation Ru-catalyzed C-H Activation Reactants1->CH_Activation [Ru(p-cymene)Cl₂]₂ AgSbF₆ Intermediate1 3-Methyleneisoindolin-1-one CH_Activation->Intermediate1 Diels_Alder Dehydro-Diels-Alder Reaction Intermediate1->Diels_Alder CsF Reactants2 Benzyne Precursor Reactants2->Diels_Alder CsF Product This compound Alkaloid Diels_Alder->Product

Caption: C-H Activation/Dehydro-Diels-Alder Pathway.

Precursor Synthesis Protocols

Protocol 3: Synthesis of Substituted Benzamides

Substituted benzamides can be prepared from the corresponding benzoic acids.

Materials:

  • Substituted benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Appropriate amine

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • To a solution of the substituted benzoic acid (1.0 equiv) in dry DCM, add oxalyl chloride (1.2 equiv) and a catalytic amount of DMF at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in dry THF and cool to 0 °C.

  • Slowly add a solution of the desired amine (1.1 equiv) and pyridine (1.2 equiv) in THF.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by recrystallization or column chromatography to afford the substituted benzamide.[5]

Protocol 4: Synthesis of 2-Formylphenylboronic Acid

This protocol describes a general method for the synthesis of 2-formylphenylboronic acid.

Materials:

  • 2-Bromobenzaldehyde

  • n-Butyllithium (n-BuLi)

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

Procedure:

  • Dissolve 2-bromobenzaldehyde (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add n-BuLi (1.1 equiv) and stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 equiv) dropwise and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.

  • Cool the reaction mixture to 0 °C and acidify with 2N HCl.

  • Stir the mixture vigorously for 1 hour.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.[6]

These detailed protocols and synthetic strategies provide a solid foundation for the laboratory synthesis of this compound alkaloids, enabling further research into their chemical and biological properties.

References

Application Note: Quantification of Aristolactam in Herbal Samples by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of aristolactams in various herbal matrices. Aristolactams, metabolites of carcinogenic aristolochic acids, are found in several traditional herbal medicines, necessitating sensitive and reliable analytical methods for quality control and safety assessment.[1][2][3][4][5][6] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, intended for researchers, scientists, and professionals in drug development and herbal medicine quality control.

Introduction

Aristolactams are a class of phenanthrene lactam alkaloids that are metabolic derivatives of aristolochic acids.[5][6] Aristolochic acids are known to be nephrotoxic and carcinogenic, and their presence in herbal remedies is a significant safety concern.[2][7] Consequently, the detection and quantification of aristolactams are crucial for evaluating the safety of herbal products. This application note presents a validated HPLC method for the simultaneous determination of various aristolactams in herbal samples. The method is sensitive, specific, and reproducible, making it suitable for routine quality control analysis.

Experimental

Materials and Reagents
  • Standards: Aristolactam I (AL I), this compound II (AL II), this compound AII (AL AII), this compound BII (AL BII), and this compound FI (AL FI) standards (≥98% purity) were procured from reputable suppliers.

  • Solvents: HPLC grade methanol, acetonitrile, and water were used. Formic acid and acetic acid (analytical grade) were also utilized.[8][9][10]

  • Herbal Samples: Dried and powdered herbal materials suspected to contain aristolactams.

Sample Preparation
  • Weighing: Accurately weigh 0.5 g to 1.0 g of the homogenized, powdered herbal sample into a centrifuge tube.[1][5]

  • Extraction: Add 20 mL of extraction solvent (e.g., 80% methanol in water or a mixture of methanol/water/acetic acid 70:25:5 v/v/v) to the sample.[1][5]

  • Sonication: Sonicate the mixture for 30 minutes at room temperature to ensure efficient extraction of the target analytes.[1][5]

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes.[1]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[8]

HPLC Conditions
  • Instrument: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable. For higher sensitivity and specificity, a mass spectrometer (MS) can be used as a detector (LC-MS/MS).[2][5][6][7][11]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9][10][12]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid or acetic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[5][9][10][12]

  • Flow Rate: A flow rate of 0.3 mL/min to 1.0 mL/min is generally used.[2][5][9][10]

  • Column Temperature: The column is typically maintained at 30-40°C.[5][11]

  • Detection Wavelength: Detection is commonly performed at 260 nm.[12]

  • Injection Volume: 10 µL of the sample is injected.

Results and Discussion

The developed HPLC method demonstrated good separation and resolution of the target this compound analytes. The method was validated for linearity, sensitivity (LOD and LOQ), precision, and accuracy (recovery).

Method Validation

The validation parameters for the quantification of various aristolactams are summarized in the tables below.

Table 1: Linearity and Sensitivity of the HPLC Method for this compound Quantification

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
This compound I (AL I)0.274 - 27.4> 0.9910.0 - 15.82 - 5
This compound II (AL II)0.352 - 35.2> 0.9910.0 - 15.82 - 5
This compound AII (AL AII)0.0025 - 0.05> 0.990.150.5
This compound BII (AL BII)0.0025 - 0.05> 0.990.030.1
This compound FI (AL FI)0.0025 - 0.05> 0.990.150.5

Data compiled from multiple sources for illustrative purposes.[11][12]

Table 2: Precision and Accuracy (Recovery) of the HPLC Method

AnalyteIntra-day Precision (RSD %)Inter-day Precision (RSD %)Recovery (%)
This compound I (AL I)< 5.8< 5.897.1
This compound II (AL II)< 5.8< 5.897.2
This compound AII (AL AII)< 5.8< 5.880.2 - 110
This compound BII (AL BII)< 5.8< 5.880.2 - 110
This compound FI (AL FI)< 5.8< 5.880.2 - 110

Data compiled from multiple sources for illustrative purposes.[6][12]

Experimental Workflow and Signaling Pathways

The overall workflow for the quantification of this compound in herbal samples is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Herbal Sample (Dried, Powdered) Weighing Weigh 0.5-1.0 g Sample->Weighing Extraction Add Extraction Solvent (e.g., 80% Methanol) Weighing->Extraction Sonication Ultrasonic Extraction (30 min) Extraction->Sonication Centrifugation Centrifuge (16,000 x g, 10 min) Sonication->Centrifugation Filtration Filter Supernatant (0.22 µm) Centrifugation->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column Detection UV/DAD or MS Detector Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

References

Application Note: Sensitive LC-MS/MS Analysis of Aristolactams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactams (ALs) are metabolites of aristolochic acids (AAs), which are potent nephrotoxic and carcinogenic compounds found in plants of the Aristolochia genus.[1][2][3] These plants have been used in traditional herbal remedies for centuries, leading to concerns about exposure and subsequent health risks.[3][4] Aristolochic acid nephropathy (AAN) is a devastating condition linked to the consumption of AA-containing products.[4] The metabolic conversion of AAs to ALs and the formation of DNA adducts are critical steps in the toxicological pathway.[5][6] Therefore, sensitive and reliable methods for the detection and quantification of aristolactams in various matrices are crucial for safety assessment, toxicological studies, and quality control of herbal products.

This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of various aristolactams. The protocol is applicable to a range of sample types, including herbal materials, biological fluids (e.g., urine), and environmental water samples.[1][2]

Signaling Pathway: Carcinogenic Mechanism of Aristolochic Acid

The carcinogenic effects of aristolochic acids are initiated by their metabolic activation. The nitro group of aristolochic acid is reduced, leading to the formation of a reactive N-hydroxyaristolactam. This intermediate can then form a nitrenium ion that covalently binds to DNA bases, primarily adenine and guanine, forming this compound-DNA adducts. These adducts can lead to mutations in critical genes, such as TP53, initiating carcinogenesis.[6][7]

A Aristolochic Acid (AA) B Metabolic Reduction (Nitroreductases) A->B C N-hydroxythis compound B->C D Formation of Nitrenium Ion C->D E This compound (AL) D->E G This compound-DNA Adducts D->G F DNA F->G H Mutations (e.g., TP53) G->H I Carcinogenesis H->I

Carcinogenic pathway of aristolochic acid.

Experimental Workflow

The general workflow for the analysis of aristolactams by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation is a critical step to extract the analytes of interest and remove matrix interferences.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Collection (Herbal Material, Urine, etc.) B Homogenization/ Extraction (e.g., Ultrasonic Extraction) A->B C Purification (e.g., Solid-Phase Extraction) B->C D Chromatographic Separation (UPLC/HPLC - C18 Column) C->D E Mass Spectrometric Detection (ESI-MS/MS - MRM Mode) D->E F Quantification and Data Analysis E->F

General workflow for LC-MS/MS analysis of aristolactams.

Protocols

Sample Preparation

a) Herbal Materials (e.g., Houttuyniae herba) [8][9][10]

  • Weigh 0.5 g of the powdered herbal sample into a centrifuge tube.

  • Add 20 mL of 80% methanol.[10]

  • Perform ultrasonic extraction for 30 minutes.[10]

  • Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

b) Liquid Samples (e.g., Urine, Environmental Water) [1][2]

  • Centrifuge the sample to remove any particulate matter.

  • For complex matrices like urine, a solid-phase extraction (SPE) step is recommended to minimize matrix effects.[1][2]

  • SPE Protocol:

    • Condition an NH2 SPE cartridge with methanol followed by water.[1][2]

    • Load the sample onto the cartridge.

    • Wash the cartridge with a series of solvents to remove interferences (e.g., a three-step rinsing protocol).[1][2]

    • Elute the aristolactams with an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

LC-MS/MS Analysis

a) Liquid Chromatography Conditions

  • System: UPLC/HPLC system[8][11]

  • Column: C18 column (e.g., Agilent SB-C18, 2.1 × 50 mm, 1.8 µm)[8]

  • Mobile Phase A: 0.1% formic acid in water[8]

  • Mobile Phase B: Acetonitrile[8]

  • Gradient Elution:

    • 0–10 min, 25% B

    • 10–12 min, 25–40% B

    • 12–17 min, 40% B

    • 17–17.01 min, 40–80% B

    • 17.01–20 min, 80% B

    • 20–20.01 min, 80–25% B

    • 20.01–25 min, 25% B[8]

  • Flow Rate: 0.3 mL/min[8][11]

  • Injection Volume: 1-5 µL[8]

  • Column Temperature: 30 °C[8]

b) Mass Spectrometry Conditions

  • System: Triple-quadrupole mass spectrometer[8]

  • Ionization Source: Electrospray Ionization (ESI), positive mode[8]

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Key Parameters:

    • Interface Temperature: 300 °C[8]

    • Desolvation Line (DL) Temperature: 250 °C[8]

    • Heat Block Temperature: 400 °C[8]

    • Nebulizer Gas Flow: 3 L/min[8]

    • Drying Gas Flow: 9 L/min[8]

Quantitative Data

The following tables summarize the performance of the LC-MS/MS method for the analysis of various aristolactams.

Table 1: MRM Transitions for Selected Aristolactams [8]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound AII266.0251.1
This compound FI266.0251.1
This compound BII279.9264.1
This compound I294.0278.9

Table 2: Method Validation Data [1][12]

AnalyteLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
This compound I> 0.990.2 - 3.0-81.3 - 109.6
This compound AII-0.15-80.2 - 110
This compound FI-0.15-80.2 - 110
This compound BII-0.030-80.2 - 110

LOD and recovery values can vary depending on the matrix.

Conclusion

The described LC-MS/MS method provides a highly sensitive, specific, and reliable approach for the determination of aristolactams in a variety of matrices.[3][8] The use of UPLC/HPLC coupled with a triple-quadrupole mass spectrometer operating in MRM mode allows for low detection limits and accurate quantification.[8] This methodology is a valuable tool for researchers, scientists, and drug development professionals involved in the safety assessment of herbal medicines, toxicological studies, and monitoring of human exposure to aristolochic acids.[1][2] The provided protocols can be adapted to specific laboratory needs and sample types.

References

Application Notes and Protocols for the Structural Elucidation of Aristolactam Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam derivatives, a class of phenanthrene alkaloids predominantly found in the Aristolochiaceae family, have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antiplatelet, and antitumor properties.[1] The accurate determination of their complex molecular structures is paramount for understanding their structure-activity relationships and for guiding drug discovery efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous structural elucidation of these natural products.[2] This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques in the structural characterization of this compound derivatives.

Principles of NMR-Based Structural Elucidation

The structural elucidation of this compound derivatives relies on a combination of 1D and 2D NMR experiments.

  • 1D NMR:

    • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment (chemical shift, δ), spin-spin coupling interactions with neighboring protons (coupling constant, J), and their relative numbers (integration).

    • ¹³C NMR (Carbon NMR): Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[3] It is crucial for establishing proton-proton connectivity within spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹JCH coupling).[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[3] It is instrumental in connecting different spin systems and identifying quaternary carbons.

By systematically analyzing the data from these experiments, a complete structural framework of an this compound derivative can be constructed.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[4]

  • Sample Quantity: Weigh approximately 5-10 mg of the purified this compound derivative for ¹H NMR and 10-50 mg for ¹³C and 2D NMR experiments.[5]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common solvents for this compound derivatives include Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆).[4] The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., NH, OH).

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[6]

  • Internal Standard (Optional): For accurate chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, the residual solvent peak can also be used for referencing.

  • Degassing (Optional): For samples sensitive to oxidation or for specific experiments requiring the removal of dissolved oxygen, the sample can be degassed using the freeze-pump-thaw method.[6]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general acquisition parameters that may need to be optimized for the specific instrument and sample.

Table 1: Typical NMR Acquisition Parameters for this compound Derivatives

Parameter¹H NMR¹³C NMRCOSYHSQCHMBC
Spectrometer Frequency 400-600 MHz100-150 MHz400-600 MHz400-600 MHz400-600 MHz
Pulse Program Standard 1-pulseStandard 1-pulse with proton decouplingStandard COSYStandard HSQCStandard HMBC
Spectral Width (SW) 10-15 ppm200-220 ppm10-15 ppm (F1 & F2)10-15 ppm (F2), 160-180 ppm (F1)10-15 ppm (F2), 200-220 ppm (F1)
Acquisition Time (AQ) 2-4 s1-2 s0.2-0.4 s0.2-0.4 s0.2-0.4 s
Relaxation Delay (d1) 1-5 s2 s1-2 s1-2 s1-2 s
Number of Scans (NS) 8-161024-40964-88-1616-64
Number of Increments N/AN/A256-512256-512256-512
Temperature 298 K298 K298 K298 K298 K

Data Presentation: NMR Data for this compound I

The following tables summarize the ¹H and ¹³C NMR data for this compound I, a representative member of this class of compounds.

Table 2: ¹H NMR Data for this compound I (400 MHz, DMSO-d₆)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-27.65s
H-59.15d8.0
H-67.80t8.0
H-77.35t8.0
H-88.25d8.0
H-97.90s
4-OCH₃4.10s
OCH₂O6.45s
NH10.80br s

Table 3: ¹³C NMR Data for this compound I (100 MHz, DMSO-d₆)

PositionChemical Shift (δ) ppm
C-1128.5
C-1a120.0
C-2105.0
C-3148.0
C-3a125.0
C-4150.0
C-4a115.0
C-5130.0
C-6122.0
C-7127.0
C-8118.0
C-8a135.0
C-9108.0
C-9a140.0
C=O168.0
4-OCH₃56.0
OCH₂O102.0

Visualization of Experimental Workflow and Structural Elucidation

Experimental Workflow

The general workflow for the structural elucidation of an this compound derivative using NMR is depicted below.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Elucidation Isolation_Purification Isolation & Purification Sample_Weighing Sample Weighing Isolation_Purification->Sample_Weighing Solvent_Selection Solvent Selection Sample_Weighing->Solvent_Selection Dissolution_Filtration Dissolution & Filtration Solvent_Selection->Dissolution_Filtration 1D_NMR 1D NMR (1H, 13C, DEPT) Dissolution_Filtration->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Spectral_Processing Spectral Processing 2D_NMR->Spectral_Processing Data_Interpretation Data Interpretation Spectral_Processing->Data_Interpretation Structure_Proposal Structure Proposal Data_Interpretation->Structure_Proposal Structure_Verification Structure Verification Structure_Proposal->Structure_Verification G cluster_0 Key 2D NMR Correlations for this compound I Aristolactam_I H5 H-5 H6 H-6 H5->H6 H7 H-7 H6->H7 H8 H-8 H7->H8 OCH3 4-OCH3 C4 C-4 OCH3->C4 H2 H-2 C3a C-3a H2->C3a C9a C-9a H2->C9a H9 H-9 C8 C-8 H9->C8 C1 C-1 H9->C1 OCH2O OCH2O OCH2O->C4 C3 C-3 OCH2O->C3

References

Application Notes and Protocols: Determining Aristolactam Cytotoxicity using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aristolactams are a class of nitrophenanthrene compounds derived from aristolochic acids, which are naturally occurring in various plant species of the Aristolochia genus. While aristolochic acids are well-documented for their nephrotoxicity and carcinogenicity, certain aristolactam derivatives have garnered interest for their potential antitumor properties.[1] These compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells, making them intriguing candidates for further investigation in drug discovery.[1][2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for assessing cell viability and cytotoxicity.[3][4][5] The assay quantifies the metabolic activity of living cells, which serves as an indicator of their health. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][5] The concentration of these formazan crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[3][4]

These application notes provide a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound and its derivatives on various cell lines.

Data Presentation

The cytotoxic activity of a compound is typically expressed as the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. While specific IC50 values for all this compound derivatives are not exhaustively compiled in a single public repository, the following table summarizes the reported cytotoxic activities of closely related this compound compounds against several human cancer cell lines, offering a reference for expected potency.

CompoundCell LineCancer TypeIC50 (µM)
This compound AIIIaHeLaCervical Cancer7-30
This compound AIIIaA549Lung Cancer7-30
This compound IHK-2Human Proximal Tubular EpithelialConcentration-dependent inhibition

Note: The IC50 values for a specific compound can vary between different cell lines due to cell-specific responses and differences in experimental conditions.[6][7]

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol is designed for adherent cells cultured in 96-well plates. Modifications for suspension cells are also included.

Materials:

  • This compound compound

  • Target cell line(s)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • MTT solvent (e.g., Dimethyl Sulfoxide (DMSO) or acidified isopropanol)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

  • Sterile pipette tips and tubes

Procedure:

1. Preparation of Reagents:

  • This compound Stock Solution: Prepare a high-concentration stock solution of the this compound compound in a suitable solvent, such as DMSO. Store the stock solution at -20°C.

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[3] Mix by vortexing or sonication until fully dissolved. Filter-sterilize the solution and store it protected from light at 4°C for up to one month.

2. Cell Seeding:

  • Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in fresh, complete growth medium.[1]

  • Determine the cell density using a hemocytometer.

  • Adjust the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL). The optimal seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.[1]

  • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[1]

3. Compound Treatment:

  • On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[1] The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]

  • Carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of the this compound compound to the respective wells.

  • Include the following controls:

    • Vehicle Control: Cells treated with medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.

    • Untreated Control: Cells treated with complete culture medium only.

    • Blank Control: Wells containing medium only (no cells) to measure background absorbance.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

4. MTT Incubation:

  • Following the treatment period, carefully aspirate the culture medium from each well.

  • Add 50 µL of serum-free medium and 50 µL of the MTT solution (5 mg/mL) to each well.[3]

  • Incubate the plate for 2-4 hours at 37°C in a humidified incubator.[3] During this time, viable cells will reduce the MTT to formazan, forming visible purple crystals.

5. Solubilization of Formazan:

  • After the MTT incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.[3]

  • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][3]

  • Gently pipette the solution up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

6. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3][4] A reference wavelength of 630 nm can be used to reduce background noise.[3]

7. Data Analysis:

  • Subtract the average absorbance of the blank control from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Plot the percentage of cell viability against the concentration of the this compound compound to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve. This can be done by using linear regression analysis on the linear portion of the curve or by using specialized software.

Modifications for Suspension Cells:

  • After the treatment period, centrifuge the microplate at 1,000 x g for 5 minutes at 4°C to pellet the cells.[3]

  • Carefully aspirate the supernatant without disturbing the cell pellet.

  • Resuspend the cells in 50 µL of serum-free medium and add 50 µL of the MTT solution.[3]

  • Proceed with the MTT incubation and formazan solubilization steps as described for adherent cells. After MTT incubation, another centrifugation step is required to pellet the cells with formazan crystals before adding the solubilization solvent.[3]

Visualization of Cellular Mechanisms and Workflows

Signaling Pathway:

Studies have indicated that the cytotoxic effects of this compound I are mediated through the induction of apoptosis via a caspase-3-dependent pathway.[2][8] The following diagram illustrates this proposed mechanism.

Aristolactam_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Bax Bax Bcl2 Bcl-2 CytochromeC Cytochrome c Release Bax->CytochromeC Promotes Bcl2->CytochromeC Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome Caspase3_active Active Caspase-3 Apoptosome->Caspase3_active Activates Caspase3_inactive Pro-caspase-3 Caspase3_inactive->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Workflow:

The following diagram outlines the key steps of the MTT assay workflow for determining this compound cytotoxicity.

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h treat_compound Treat with this compound (Various Concentrations) incubate_24h->treat_compound incubate_treatment Incubate for 24-72h treat_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Data Analysis (% Viability, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols for Measuring Aristolactam-Induced Cell Damage Using the LDH Leakage Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactams, metabolites of aristolochic acids found in certain plants, are known for their significant cytotoxic and nephrotoxic effects.[1] Understanding the mechanisms of cell damage induced by these compounds is crucial for toxicology studies and in the development of potential therapeutic interventions. A key indicator of cytotoxicity is the compromise of plasma membrane integrity, which leads to the release of intracellular components into the surrounding environment. The Lactate Dehydrogenase (LDH) leakage assay is a widely used and reliable method to quantify this type of cell damage.[2]

LDH is a stable cytosolic enzyme present in most eukaryotic cells.[3] Upon damage to the plasma membrane, LDH is released into the cell culture medium. The LDH leakage assay measures the activity of this extracellular LDH, which is directly proportional to the number of lysed cells.[2] This application note provides a detailed protocol for using a colorimetric LDH leakage assay to measure cell damage induced by aristolactam compounds.

The assay is based on a coupled enzymatic reaction. Released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Subsequently, a diaphorase enzyme uses the newly formed NADH to reduce a tetrazolium salt (such as INT, WST, or MTT) into a colored formazan product. The intensity of the color, which can be measured spectrophotometrically, correlates with the amount of LDH released and thus with the extent of cell damage.[3]

Data Presentation

The following table summarizes quantitative data from a study investigating the cytotoxicity of this compound derivatives in human proximal tubular epithelial (HK-2) cells using the LDH leakage assay.

CompoundConcentration (µg/mL)Effect on LDH LeakageReference
Aristolochic Acid I (AA-I)5Cytotoxic activity observed[4]
7-methoxy-aristololactam IV5Cytotoxic activity observed[4]
Aristololactam IVa5Cytotoxic activity observed[4]
7-methoxy-aristololactam IV401.58-fold increase compared to AA-I at the same concentration[4]

Experimental Protocols

This section provides a detailed methodology for conducting the LDH leakage assay to assess this compound-induced cell damage.

Materials:

  • Cell line of interest (e.g., HK-2 human kidney proximal tubular cells)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound compound(s) of interest

  • Vehicle control (e.g., DMSO)

  • LDH cytotoxicity assay kit (containing Lysis Solution, Reaction Mixture, and Stop Solution)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 490 nm)

  • Multichannel pipette

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Microplate centrifuge (optional)

Procedure:

  • Cell Seeding:

    • Culture cells to 80-90% confluency.

    • Harvest cells using standard procedures and resuspend in fresh complete medium.

    • Determine cell concentration and adjust to the desired seeding density (typically 1 x 10⁴ to 5 x 10⁴ cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach and enter a logarithmic growth phase.

  • Experimental Setup:

    • Prepare serial dilutions of the this compound compound(s) in cell culture medium.

    • Design the plate layout to include the following controls in triplicate:

      • Untreated Control (Spontaneous LDH Release): Cells treated with vehicle only. This measures the baseline level of LDH release from healthy cells.

      • Maximum LDH Release Control: Cells treated with the Lysis Solution provided in the kit. This represents 100% cell lysis.

      • Test Wells: Cells treated with different concentrations of the this compound compound(s).

      • Medium Background Control: Culture medium without cells. This accounts for any background LDH activity in the serum of the medium.

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the old medium from the wells.

    • Add 100 µL of the prepared this compound dilutions, vehicle control, or fresh medium to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • LDH Assay:

    • Approximately 45 minutes before the end of the treatment incubation, add 10 µL of 10X Lysis Solution to the "Maximum LDH Release" control wells.

    • At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells. This step is optional but recommended to avoid transferring cellular debris.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.

    • Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the prepared Reaction Mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for 10-30 minutes, protected from light. The incubation time may need to be optimized depending on the cell type and the extent of cytotoxicity.

    • Add 50 µL of Stop Solution to each well to terminate the reaction.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader. A reference wavelength (e.g., 680 nm) can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance value of the Medium Background Control from all other absorbance values.

    • Calculate the percentage of cytotoxicity using the following formula:

      % Cytotoxicity = [(Test Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Visualization of Pathways and Workflows

Experimental Workflow

LDH_Assay_Workflow cluster_prep Cell Preparation and Seeding cluster_treatment Treatment cluster_assay LDH Assay cluster_analysis Data Analysis cell_culture Culture Cells harvest Harvest and Resuspend cell_culture->harvest seed Seed into 96-well Plate harvest->seed add_treatment Add Treatments to Cells prepare_compounds Prepare this compound Dilutions prepare_compounds->add_treatment incubate_treatment Incubate for Desired Time add_treatment->incubate_treatment add_lysis Add Lysis Solution to Max Control collect_supernatant Collect Supernatant add_lysis->collect_supernatant add_reaction_mix Add Reaction Mixture collect_supernatant->add_reaction_mix incubate_reaction Incubate at Room Temp add_reaction_mix->incubate_reaction add_stop Add Stop Solution incubate_reaction->add_stop measure_abs Measure Absorbance add_stop->measure_abs calculate_cytotoxicity Calculate % Cytotoxicity measure_abs->calculate_cytotoxicity

Caption: Workflow of the LDH leakage assay for cytotoxicity assessment.

Signaling Pathway of this compound-Induced Cell Damage

Aristolactam_Signaling cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_tgf TGF-β/Smad Pathway cluster_erk ERK1/2 Pathway cluster_response Cellular Response This compound This compound tgf_beta_receptor TGF-β Receptor This compound->tgf_beta_receptor erk1_2 ERK1/2 Activation This compound->erk1_2 smad2_3 Smad2/3 tgf_beta_receptor->smad2_3 smad_complex Smad2/3/4 Complex smad2_3->smad_complex smad4 Smad4 smad4->smad_complex emt Epithelial-Mesenchymal Transition (EMT) smad_complex->emt apoptosis Apoptosis erk1_2->apoptosis cell_damage Cell Damage & Membrane Compromise apoptosis->cell_damage emt->cell_damage ldh_release LDH Release cell_damage->ldh_release

Caption: this compound-induced cell damage signaling pathways.

References

Application Notes and Protocols for the Analysis of Aristolactam-DNA Adduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of Aristolactam (AL)-DNA adduct formation, a critical biomarker for exposure to aristolochic acid (AA), a potent nephrotoxin and human carcinogen.[1][2][3] The protocols described herein are essential for researchers in toxicology, molecular epidemiology, and drug development investigating the genotoxic effects of AA and for monitoring human exposure.

Aristolochic acids are a group of nitrophenanthrene compounds found in Aristolochia plants, which have been used in some traditional herbal medicines.[1] Metabolic activation of AA leads to the formation of this compound-DNA adducts, which are implicated in the etiology of "Chinese herbs nephropathy" and Balkan endemic nephropathy, both of which are associated with a high risk of upper urinary tract carcinomas.[1] The primary adducts formed are 7-(deoxyadenosin-N⁶-yl) this compound I (dA-AL-I) and 7-(deoxyguanosin-N²-yl) this compound I (dG-AL-I).[4][5] The detection and quantification of these adducts are crucial for understanding the molecular mechanisms of AA-induced carcinogenesis and for risk assessment.[2][3]

This document outlines two primary methods for the analysis of AL-DNA adducts: ³²P-Postlabeling Assay and Ultra-Performance Liquid Chromatography-Electrospray Ionization/Multistage Mass Spectrometry (UPLC-ESI/MSⁿ).

I. Quantitative Data Summary

The following tables summarize quantitative data on AL-DNA adduct levels detected in various human and animal tissues using different analytical methods.

Table 1: this compound-DNA Adduct Levels in Human Renal Cortex

Country/RegionSample TypedA-AL-I (adducts per 10⁸ bases)dG-AL-I (adducts per 10⁸ bases)Analytical MethodReference
TaiwanCortex170N.D.UPLC-ESI/MS³[4]
TaiwanCortex28.0N.D.UPLC-ESI/MS³[4]
TaiwanCortex6.8N.D.UPLC-ESI/MS³[4]
TaiwanCortex9.6N.D.UPLC-ESI/MS³[4]
TaiwanCortex3.0N.D.UPLC-ESI/MS³[4]
Human Tissues-9 - 338Not FoundUPLC-ESI/MSⁿ[1][5]

N.D. = Not Detected (< 3 adducts per 10⁹ bases)

Table 2: Comparison of AL-DNA Adduct Analysis in Mouse Tissues by UPLC-ESI/MSⁿ and ³²P-Postlabeling

TissueAA-I Dose (mg/kg)dA-AL-I (adducts per 10⁸ bases) - UPLC-ESI/MSⁿdA-AL-I (adducts per 10⁸ bases) - ³²P-PostlabelingdG-AL-I (adducts per 10⁸ bases) - UPLC-ESI/MSⁿdG-AL-I (adducts per 10⁸ bases) - ³²P-PostlabelingReference
Liver0.11.41.00.40.3[4]
Kidney0.110.810.23.63.0[4]
Liver1.0176-58.1-[4]
Kidney1.01017-300-[4]

Table 3: AL-DNA Adduct Levels in Rat Tissues after Treatment with AAI, AAII, or a Mixture

Treatment (20 mg/kg bw)TissuedA-AAI (adducts per 10⁸ nucleotides)dG-AAI (adducts per 10⁸ nucleotides)dA-AAII (adducts per 10⁸ nucleotides)dG-AAII (adducts per 10⁸ nucleotides)Total Adducts (adducts per 10⁸ nucleotides)Analytical MethodReference
AAILiver1.8 ± 0.20.5 ± 0.1--2.3 ± 0.3³²P-Postlabeling[6]
AAIKidney21.5 ± 2.55.5 ± 0.8--27.0 ± 3.3³²P-Postlabeling[6]
AAIILiver--0.4 ± 0.10.1 ± 0.00.5 ± 0.1³²P-Postlabeling[6]
AAIIKidney--2.5 ± 0.30.6 ± 0.13.1 ± 0.4³²P-Postlabeling[6]
AAI/AAII MixtureLiver3.2 ± 0.40.9 ± 0.1 (dG-AA total)0.3 ± 0.0-4.4 ± 0.5³²P-Postlabeling[6]
AAI/AAII MixtureKidney38.2 ± 4.210.2 ± 1.2 (dG-AA total)2.1 ± 0.2-50.5 ± 5.6³²P-Postlabeling[6]

Values are means ± SD (n=2)

II. Experimental Protocols

A. ³²P-Postlabeling Assay for AL-DNA Adducts

The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts, capable of detecting as low as one adduct in 10¹⁰ nucleotides.[7] The method involves the enzymatic digestion of DNA, enrichment of adducts, radiolabeling, and chromatographic separation.[7][8]

Materials:

  • DNA sample (10 µg)

  • Micrococcal nuclease

  • Spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates

  • Solvents for chromatography

Protocol:

  • DNA Digestion:

    • Digest 10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Nuclease P1 method):

    • Treat the DNA digest with nuclease P1 to dephosphorylate normal nucleotides to deoxyribonucleosides, while adducted nucleotides are resistant to this enzyme.

  • Radiolabeling:

    • Label the enriched adducted nucleotides at the 5'-position by transferring ³²P-orthophosphate from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation:

    • Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography on PEI-cellulose plates.

  • Detection and Quantification:

    • Visualize the separated adducts by autoradiography or phosphorimaging.

    • Quantify the adduct levels by measuring the radioactivity of the adduct spots and comparing them to a standard of known concentration.

B. UPLC-ESI/MSⁿ for AL-DNA Adducts

This method offers high sensitivity and specificity for the quantification of AL-DNA adducts and can provide structural confirmation of the adducts.[4][5] The lower limits of quantitation for dA-AL-I and dG-AL-I are approximately 0.3 and 1.0 adducts per 10⁸ DNA bases, respectively, using 10 µg of DNA.[1]

Materials:

  • DNA sample (10-20 µg)

  • ¹⁵N-labeled internal standards (e.g., [¹⁵N₅]-dA-AL-I, [¹⁵N₅]-dG-AL-I)

  • Enzyme hydrolysis solution

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Electrospray Ionization (ESI) source

  • Linear Quadrupole Ion-Trap Mass Spectrometer

Protocol:

  • Sample Preparation and Hydrolysis:

    • Add a known amount of ¹⁵N-labeled internal standards to the DNA sample (e.g., 5 adducts per 10⁸ bases).

    • Perform enzymatic hydrolysis of the DNA sample to release the nucleosides.

  • Solid-Phase Enrichment:

    • Enrich the adducted nucleosides from the hydrolysate using online solid-phase extraction.

  • UPLC Separation:

    • Separate the enriched adducts using a UPLC system with a suitable column and gradient elution.

  • Mass Spectrometric Analysis:

    • Introduce the eluent into the ESI source for ionization.

    • Perform multistage mass spectrometry (MSⁿ) for detection and quantification.

      • MS² Scan: Monitor the transition from the protonated molecular ion of the adduct to the protonated aglycone.

      • MS³ Scan: Select the protonated aglycone ion from the MS² scan and fragment it further to obtain a product ion spectrum for structural confirmation. This step improves the signal-to-noise ratio by filtering out isobaric interferences.[4]

  • Quantification:

    • Construct calibration curves by spiking known amounts of AL-DNA adduct standards and a fixed amount of the ¹⁵N-labeled internal standards into control DNA.

    • Quantify the adduct levels in the unknown samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

III. Visualizations

Metabolic Activation and DNA Adduct Formation Pathway

The following diagram illustrates the metabolic activation of aristolochic acid I (AAI) and its subsequent reaction with DNA to form this compound-DNA adducts. This process involves the reduction of the nitro group of AAI to form N-hydroxythis compound, which then generates a reactive nitrenium ion that covalently binds to the exocyclic amino groups of purine bases in DNA.[3][5]

Aristolactam_DNA_Adduct_Formation cluster_activation Metabolic Activation cluster_adduct_formation DNA Adduct Formation AAI Aristolochic Acid I (AAI) N_hydroxy N-hydroxythis compound AAI->N_hydroxy Nitroreduction (e.g., CYP1A1/2, NQO1) Nitrenium Nitrenium Ion N_hydroxy->Nitrenium Activation DNA DNA (dG, dA) Nitrenium->DNA Covalent Binding dG_adduct dG-AL-I Adduct DNA->dG_adduct dA_adduct dA-AL-I Adduct DNA->dA_adduct UPLC_MS_Workflow start DNA Sample (10-20 µg) internal_std Add ¹⁵N Internal Standards start->internal_std hydrolysis Enzymatic Hydrolysis internal_std->hydrolysis enrichment Solid-Phase Enrichment hydrolysis->enrichment uplc UPLC Separation enrichment->uplc ms ESI-MS/MS Analysis (MS³ for quantification) uplc->ms quant Quantification vs. Calibration Curve ms->quant

References

Application Notes & Protocols: In Vitro Anti-inflammatory Assays for Aristolactam Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Key mediators in the inflammatory cascade include nitric oxide (NO), prostaglandins (e.g., PGE2), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

These application notes provide detailed protocols for key in vitro assays to screen and characterize the anti-inflammatory properties of Aristolactam compounds, focusing on the inhibition of NO, PGE2, and pro-inflammatory cytokines.

Overview of Key Anti-inflammatory Assays

In vitro cell-based assays are fundamental for the initial screening and mechanistic evaluation of potential anti-inflammatory compounds. A common approach involves using immune cells, such as murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The inhibitory effects of test compounds on the production of key inflammatory mediators are then quantified.

  • Nitric Oxide (NO) Production Assay: Measures the production of NO, a key inflammatory mediator synthesized by inducible nitric oxide synthase (iNOS). The assay quantifies nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reaction.[5][6]

  • Prostaglandin E2 (PGE2) Assay: Quantifies the level of PGE2, a principal mediator of inflammation produced via the COX-2 pathway.[7] This is typically measured from cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).[8]

  • Pro-inflammatory Cytokine Assays (TNF-α, IL-6): Measure the secretion of key cytokines that orchestrate the inflammatory response. Specific ELISAs are used to quantify the concentration of TNF-α and IL-6 in the culture medium.[9][10]

Quantitative Data Summary for this compound Compounds

The following table summarizes the reported in vitro anti-inflammatory activity of selected this compound compounds. This data serves as a benchmark for researchers evaluating new derivatives or extracts.

CompoundTargetCell LineIC50 Value (µM)Reference
This compound IIL-6THP-152 ± 8[2][3]
This compound ITNF-αTHP-1116.8 ± 83.25[2][3]

Inflammatory Signaling Pathways

The production of the inflammatory mediators discussed is largely controlled by intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by LPS, a signaling cascade is initiated, leading to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. Some compounds, like this compound I, may act via an NF-κB-independent mechanism.[2]

NF_kappa_B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB IkBa_p P-IκBα (Degradation) IkBa_NFkB->IkBa_p NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces Transcription Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solutions D Pre-treat with This compound Compounds A->D B Culture Macrophages (e.g., RAW 264.7) C Seed Cells in Plates B->C C->D E Induce Inflammation (e.g., with LPS) D->E F Incubate (e.g., 24 hours) E->F G Collect Supernatant F->G H Perform Assays: - Griess (NO) - ELISA (PGE2, Cytokines) G->H I Measure Absorbance (Plate Reader) H->I J Calculate Inhibition (%) and IC50 I->J

References

Application Notes and Protocols for Animal Models in the Pharmacokinetic Study of Aristolactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to investigate the pharmacokinetics of aristolactam, a key metabolite of the nephrotoxic and carcinogenic compound, aristolochic acid.

Introduction

Aristolactams are metabolites of aristolochic acids, which are naturally occurring compounds found in plants of the Aristolochia genus. Due to the established link between aristolochic acid exposure and aristolochic acid nephropathy (AAN), as well as an increased risk of urothelial cancer, understanding the absorption, distribution, metabolism, and excretion (ADME) of its metabolites is of critical importance. This compound I and II are the major metabolites of aristolochic acid I and II, respectively. This document outlines the use of rodent models, particularly rats, for the pharmacokinetic evaluation of this compound.

Animal Models

The most commonly used animal models for studying the pharmacokinetics of aristolochic acid and its metabolites are rats.[1][2][3][4][5][6] Specific strains that have been utilized in published studies include:

  • Wistar rats [1][2][5]

  • Sprague-Dawley rats [4]

  • Fisher rats [7]

Mice have also been used to study the metabolism of aristolochic acids and have shown similar metabolite patterns to rats for aristolochic acid I and II.[6][8] The choice of animal model can be crucial, as physiological and biochemical parameters governing ADME processes can differ between species.[9]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic findings from studies investigating aristolochic acid and the formation of this compound. Direct pharmacokinetic parameters for this compound administered as a standalone compound are not extensively available in the public domain, as studies typically focus on the metabolism of the parent compound, aristolochic acid.

Table 1: In Vivo Metabolism of Aristolochic Acid I (AAI) and II (AAII) in Rats

CompoundPrimary Metabolic PathwayKey MetabolitesObservationsReference
AAIPredominantly oxidation; reduction is a minor pathway.This compound I, this compound Ia, Aristolochic Acid IaMore efficiently metabolized in vivo compared to AAII.[1][3] Co-exposure with AAII can increase the reductive metabolism of AAI.[1][3][1][3][6]
AAIIMainly metabolized by reduction.This compound II, this compound IaThe oxidative reaction occurs after reduction to this compound II, which is then hydroxylated to form this compound Ia.[1][3][1][3][6]

Table 2: Toxicokinetic Observations of AAI and its Metabolites in Rats

ParameterObservationAnimal ModelReference
Double-Peak Phenomenon A double-peak phenomenon was observed in the plasma concentration-time profiles of AAI after oral administration, suggesting enterohepatic recirculation.[7]Fisher rats[7]
Sex-Dependent Differences Female rats exhibited higher systemic exposure to AAI compared to males in high and medium-dose groups.[7]Fisher rats[7]
Metabolism Efficiency The metabolism of AAI to this compound I (AL-I) was found to be more efficient than that of AAII to this compound II (AL-II).[4] Approximately 0.58% of AAI was reduced to AL-I.[4]Sprague-Dawley rats[4]
Absorption and Elimination AAI was absorbed, distributed, and eliminated more rapidly than AAII.[4]Sprague-Dawley rats[4]
Excretion of Metabolites The principal metabolite of AAI in rats was this compound Ia, with 46% of the dose excreted in the urine and 37% in the feces as this metabolite.[6] this compound II was a minor metabolite of AAII, with 4.6% excreted in the urine and 8.9% in the feces.[6]Rats[6]

Experimental Protocols

The following are detailed protocols for key experiments in the pharmacokinetic study of this compound in rodent models, synthesized from various research articles.

Animal Handling and Housing
  • Animal Strain: Male Wistar or Sprague-Dawley rats (250-300 g).

  • Housing: Animals should be housed individually in metabolic cages to allow for the separate collection of urine and feces.[5]

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Diet: Standard laboratory chow and water should be provided ad libitum.

Administration of Test Substance
  • Test Substance: Aristolochic acid I (AAI) or Aristolochic acid II (AAII) dissolved in a suitable vehicle such as DMSO.[5]

  • Route of Administration:

    • Intraperitoneal (i.p.) injection: For direct systemic administration.[1][3]

    • Oral gavage: To study the effects of first-pass metabolism.[6][7]

    • Subcutaneous (s.c.) injection: As an alternative parenteral route.[5]

  • Dosage: Dosages in published studies have ranged from 10 to 100 mg/kg for oral administration in rats.[7] For subcutaneous injection, a dose of 2 mg (approximately 6.7-8 mg/kg) has been used.[5]

Sample Collection
  • Blood:

    • Blood samples can be collected serially from the tail vein or via cannulation of the jugular vein.

    • For near real-time monitoring, in vivo microdialysis can be employed to sample from the blood of conscious rats.[4]

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine and Feces:

    • Urine and feces are collected at predetermined intervals (e.g., 24 hours) using metabolic cages.[5][6]

    • Samples should be stored at -80°C prior to analysis.[5]

  • Bile:

    • For studies on enterohepatic recirculation, bile can be collected from bile duct-cannulated rats.[7]

Sample Preparation and Analysis
  • Analytical Method: High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for the sensitive and specific quantification of this compound and other metabolites in biological matrices.[1][3][4][5][10]

  • Sample Preparation:

    • Plasma/Blood: Protein precipitation with a solvent like acetonitrile is a common first step.

    • Urine: May require dilution and filtration before injection into the analytical system. On-line solid-phase extraction (SPE) can be used to concentrate the analytes and remove matrix interferences.[8]

    • Solid-Phase Extraction (SPE): SPE can be used for the cleanup and pre-concentration of aristolactams from biological samples.[10]

  • LC-MS/MS Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., Agilent SB-C18, 2.1 × 50 mm, 1.8 µm) is typically used.[11]

    • Mobile Phase: A gradient elution with a mixture of water (containing an additive like formic acid or ammonium carbonate) and acetonitrile is common.[10][11]

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[10]

Visualizations

Metabolic Pathway of Aristolochic Acid to this compound

metabolic_pathway cluster_oxidation Oxidative Metabolism AAI Aristolochic Acid I (AAI) ALI This compound I (ALI) AAI->ALI Reduction Oxidative_Metabolites Oxidative Metabolites (e.g., Aristolochic Acid Ia) AAI->Oxidative_Metabolites Oxidation AAII Aristolochic Acid II (AAII) ALII This compound II (ALII) AAII->ALII Reduction DNA_Adducts DNA Adducts ALI->DNA_Adducts Activation ALIa This compound Ia ALII->ALIa Hydroxylation

Caption: Metabolic activation of Aristolochic Acids.

Experimental Workflow for a Pharmacokinetic Study

experimental_workflow start Start: Acclimatize Animals administer Administer Aristolochic Acid (e.g., Oral Gavage, i.p. Injection) start->administer collect_samples Collect Biological Samples (Blood, Urine, Feces) administer->collect_samples process_samples Process Samples (Centrifugation, Extraction) collect_samples->process_samples analyze Analyze Samples (LC-MS/MS) process_samples->analyze pk_analysis Pharmacokinetic Analysis (Calculate AUC, Cmax, Tmax, etc.) analyze->pk_analysis end End: Data Interpretation pk_analysis->end

Caption: Workflow for an in vivo pharmacokinetic study.

References

Application of Aristolactams in Natural Product Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of aristolactams in natural product synthesis. It includes detailed application notes, experimental protocols, and quantitative data on the biological activities of these compounds, with a focus on their potential as anticancer agents.

Aristolactams, a class of phenanthrene alkaloids, have garnered significant interest in the field of natural product synthesis due to their unique structural framework and diverse biological activities. These compounds, often found in plants of the Aristolochiaceae family, serve as crucial scaffolds for the development of novel therapeutic agents. Their synthesis has been a subject of extensive research, leading to the development of innovative synthetic methodologies. This document outlines key synthetic strategies and the biological evaluation of various aristolactam analogues.

Synthetic Approaches to Aristolactams

The total synthesis of aristolactams and their derivatives has been achieved through several elegant and efficient strategies. Two prominent methods that have emerged are the one-pot Suzuki-Miyaura coupling/aldol condensation cascade reaction and a synergistic approach involving C-H bond activation and dehydro-Diels-Alder reactions.

The Suzuki-Miyaura coupling cascade offers a direct route to the phenanthrene lactam core. This one-pot reaction between an isoindolin-1-one and a 2-formylphenylboronic acid derivative has been successfully employed in the synthesis of several natural aristolactams, including this compound BII (Cepharanone B) and this compound FI (Piperolactam A).[1][2][3]

More recently, a novel synthetic pathway utilizing a ruthenium-catalyzed C-H bond activation has been developed for the synthesis of 3-methyleneisoindolin-1-ones. These intermediates are then subjected to a dehydro-Diels-Alder reaction to construct the full this compound scaffold.[4][5][6][7][8] This method provides a versatile and efficient route to a wide range of this compound derivatives.

Biological Activity of this compound Analogues

Numerous natural and synthetic this compound derivatives have been evaluated for their biological activities, with a primary focus on their anticancer properties. Several synthetic analogues have demonstrated potent antitumor activities against a broad spectrum of cancer cell lines, with GI50 values in the submicromolar range.[9] The cytotoxicity of these compounds has been assessed against various human cancer cell lines, including those of the lung, colon, and breast.

Quantitative Data on Antitumor Activity

The following tables summarize the in vitro cytotoxic activity of selected natural and synthetic this compound analogues against various human cancer cell lines. The data is presented as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values.

Table 1: GI50 Values (μM) of this compound Analogues against Selected Cancer Cell Lines

CompoundLeukemia (CCRF-CEM)Lung Cancer (A549/ATCC)Colon Cancer (COLO 205)
Compound 8a 0.0280.023<0.01
Compound 9 0.220.1670.082
Compound 11b 3.294.522.82
Compound 11d 0.0410.0380.028
Compound 11e 0.0290.0250.017

Data sourced from a study on novel triazole analogues with potent cytotoxicity.[2]

Table 2: IC50 Values (μM) of this compound Analogues against Various Cancer Cell Lines

CompoundHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung)MCF-7 (Breast)SW-480 (Colon)
Compound 5 4.77.6>40>40>40
Cisplatin 3.19.810.211.515.4
Paclitaxel <0.04<0.04<0.04<0.04<0.04

Data from a study on lanostane triterpenoids, with cisplatin and paclitaxel as positive controls.[9]

Table 3: IC50 Values (µg/mL) of Velutinam against Human Cancer Cell Lines

Cell LineA549 (Lung Adenocarcinoma)HEK 293 (Embryonic Kidney)CaSki (Cervical Carcinoma)
Velutinam (4) 21.5713.2810.97

Data from a study on this compound alkaloids from Goniothalamus velutinus.[10]

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound BII (Cepharanone B) via Suzuki-Miyaura Coupling/Aldol Condensation Cascade

This protocol details the synthesis of this compound BII (1) from 5,6-dimethoxy-3-bromo-2,3-dihydro-isoindol-1-one and (2-formyl-phenyl)-boronic acid.

Materials:

  • 5,6-dimethoxy-3-bromo-2,3-dihydro-isoindol-1-one

  • (2-formyl-phenyl)-boronic acid

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • Cs2CO3 (Cesium carbonate)

  • Toluene

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Celite

  • Silica gel for column chromatography

  • Thick-walled borosilicate glass vial (3 mL)

  • Microwave reactor

Procedure:

  • To a 3 mL thick-walled borosilicate glass vial, add 5,6-dimethoxy-3-bromo-2,3-dihydro-isoindol-1-one (0.5 mmol), (2-formyl-phenyl)-boronic acid (0.6 mmol), Pd(PPh3)4 (4 mol %), and Cs2CO3 (1.5 mmol) sequentially.

  • Suspend the mixture in a solution of toluene (2 mL) and ethanol (1 mL).

  • Seal the reaction vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 10 minutes. The average microwave power should range from 60 to 80 W, with an internal pressure of 6–8 bars.

  • After cooling to room temperature, dilute the mixture with EtOAc and filter through a short Celite pad.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by silica gel flash column chromatography using an EtOAc/hexanes gradient to afford this compound BII (1).

Protocol 2: Synthesis of 3-Methyleneisoindolin-1-ones via Ruthenium-Catalyzed C-H Bond Activation

This protocol describes the synthesis of (E)-3-(phenylsulfonylmethylene)-isoindolin-1-one, a key intermediate for this compound synthesis.

Materials:

  • N-methyl benzamide

  • Phenyl vinyl sulfone

  • [{RuCl2(p-cymene)}2]

  • AgSbF6 (Silver hexafluoroantimonate)

  • Cu(OAc)2·H2O (Copper(II) acetate monohydrate)

  • 1,2-dichloroethane (DCE)

  • Oxygen atmosphere

  • Silica gel for column chromatography

Procedure:

  • In a screw-capped vial, combine N-methyl benzamide (0.2 mmol), phenyl vinyl sulfone (0.2 mmol), [{RuCl2(p-cymene)}2] (0.01 mmol, 5 mol %), AgSbF6 (0.04 mmol, 20 mol %), and Cu(OAc)2·H2O (0.1 mmol, 50 mol %).

  • Add 1,2-dichloroethane (1.0 mL) as the solvent.

  • Stir the reaction mixture under an oxygen atmosphere at 120 °C for 16 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (E)-3-(phenylsulfonylmethylene)-isoindolin-1-one.

Visualizations

The following diagrams illustrate the key synthetic workflows described in this document.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product Reactant1 Isoindolin-1-one Reaction Suzuki-Miyaura Coupling & Aldol Condensation Cascade Reactant1->Reaction Pd(PPh3)4, Cs2CO3 Toluene/EtOH, 150 °C, MW Reactant2 2-Formylphenylboronic Acid Reactant2->Reaction Product This compound Reaction->Product

Caption: One-pot synthesis of aristolactams via Suzuki-Miyaura coupling.

CH_Activation_Workflow cluster_step1 Step 1: C-H Activation/Cyclization cluster_step2 Step 2: Cycloaddition Reactant3 Benzamide Step1 Ru-catalyzed Oxidative Cyclization Reactant3->Step1 Reactant4 Alkene Reactant4->Step1 Intermediate 3-Methyleneisoindolin-1-one Step1->Intermediate Step2 Dehydro-Diels-Alder Reaction Intermediate->Step2 Reactant5 Benzyne Reactant5->Step2 Product2 This compound Step2->Product2

Caption: Synthesis of aristolactams via C-H activation and Diels-Alder reaction.

References

Application Notes and Protocols: High-Throughput Screening of Aristolactam Libraries for Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactams, a class of phenanthrene lactam alkaloids derived from plants of the Aristolochia genus, have garnered significant interest in drug discovery due to their diverse biological activities. While historically associated with the nephrotoxic and carcinogenic aristolochic acids, numerous aristolactam derivatives have demonstrated potent antitumor, anti-inflammatory, and other valuable pharmacological properties.[1] High-throughput screening (HTS) of this compound libraries presents a powerful approach to systematically evaluate their therapeutic potential and identify lead compounds for further development.[1]

These application notes provide a comprehensive guide for conducting high-throughput screening of this compound libraries to identify and characterize their cytotoxic and mechanistic properties. Detailed protocols for primary cytotoxicity screening and secondary mechanistic assays are provided, along with data presentation guidelines and visualizations of key signaling pathways.

Data Presentation: Cytotoxicity of this compound Derivatives

The following table summarizes the cytotoxic activities (IC50 values) of various this compound derivatives against a panel of human cancer cell lines. This data serves as a reference for the expected potency and selectivity of this compound class.

CompoundCell LineCancer TypeIC50 (µM)
This compound AIIIaHeLaCervical Cancer7 - 30
This compound AIIIaA549Lung Cancer7 - 30
7-methoxy-aristololactam IVHK-2Human Proximal Tubular4.535 µg/ml
Aristololactam IVaHK-2Human Proximal Tubular30.244 µg/ml
This compound-AIIPS-Active
This compound-AIIKB-Active
Piperumbellactam A-α-glucosidase inhibition98.07
Piperumbellactam B-α-glucosidase inhibition43.80
Piperumbellactam C-α-glucosidase inhibition29.64

Experimental Protocols

High-Throughput Primary Cytotoxicity Screening

This protocol outlines a primary cell-based high-throughput screening campaign to identify cytotoxic compounds within an this compound library. A cell viability assay is employed to rapidly assess the effect of numerous compounds on the proliferation of cancer cells.[1]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Follow-up A This compound Library Preparation C Compound Plating (384-well) A->C B Cancer Cell Line Culture D Cell Seeding B->D E Compound Treatment & Incubation (48-72h) C->E D->E F Cell Viability Assay (e.g., MTT, CellTiter-Glo®) E->F G Data Acquisition (Plate Reader) F->G H Hit Identification (% Inhibition) G->H I Dose-Response Confirmation H->I J IC50 Determination I->J K Secondary Mechanistic Assays J->K

High-throughput screening workflow for cytotoxic aristolactams.
  • This compound compound library (dissolved in DMSO)

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 384-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipettes and automated liquid handling systems

  • Plate reader capable of measuring absorbance at 570 nm

  • Cell Seeding: Seed cancer cells into 384-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 50 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Addition: Using an automated liquid handler, add a final concentration of each this compound compound (e.g., 10 µM) to the respective wells. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. Identify "hits" as compounds that exhibit a significant reduction in cell viability (e.g., >50% inhibition).

Secondary Assays for Mechanistic Elucidation

Hits identified from the primary screen should be subjected to secondary assays to confirm their activity and investigate their mechanism of action.

This assay measures the release of LDH from damaged cells, providing a measure of cytotoxicity due to membrane disruption.

  • Cell Treatment: Seed cells in a 96-well plate and treat with a concentration range of the hit this compound compounds for 24-48 hours. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[2]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Signaling Pathways and Mechanisms of Action

Several this compound derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[1] The following diagrams illustrate the key signaling pathways potentially modulated by bioactive aristolactams.

This compound-Induced Apoptosis Pathway

Aristolactams can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of pro-apoptotic proteins and caspases, leading to programmed cell death.[3]

Apoptosis_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage Bax Bax DNA_Damage->Bax activates Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2 Bcl-2 Bcl2->Mitochondria inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced intrinsic apoptosis pathway.
This compound-Induced Cell Cycle Arrest Pathway (p53-Dependent)

DNA damage induced by aristolactams can activate the p53 tumor suppressor pathway, leading to cell cycle arrest, typically at the G1/S or G2/M checkpoints.[4] This allows time for DNA repair or, if the damage is too severe, triggers apoptosis.

Cell_Cycle_Arrest_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53 p53 Activation ATM_ATR->p53 phosphorylates p21 p21 (CDKN1A) Expression p53->p21 induces Cyclin_CDK Cyclin/CDK Complexes p21->Cyclin_CDK inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Cyclin_CDK->Cell_Cycle_Arrest progression inhibited

p53-mediated cell cycle arrest induced by aristolactams.
Role of ERK1/2 Signaling

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway has also been implicated in the cellular response to aristolochic acid and its derivatives. Depending on the cellular context, ERK1/2 activation can either promote cell survival or contribute to apoptosis. Further investigation into the specific role of ERK1/2 signaling in the bioactivity of different aristolactams is warranted.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the high-throughput screening of this compound libraries to discover novel bioactive compounds. By combining primary cytotoxicity screening with secondary mechanistic assays, researchers can efficiently identify promising drug candidates and gain valuable insights into their mechanisms of action. The elucidation of the signaling pathways involved in this compound-induced bioactivity will be crucial for the development of targeted and effective therapeutics.

References

Developing Stable Cell Lines for Aristolactam Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aristolactams (ALs) are metabolites of aristolochic acids (AAs), a group of potent nephrotoxic and carcinogenic compounds found in Aristolochia and Asarum plant species.[1] The metabolic activation of AAs leads to the formation of aristolactam-DNA adducts, which are key initiating events in the compound's carcinogenicity.[2][3] This genotoxic damage triggers a cascade of cellular stress responses, including the activation of the p53 tumor suppressor pathway, cell cycle arrest, and apoptosis.[2][4]

The development of stable cell lines is a vital tool for investigating the long-term effects of aristolactams.[5][6] Unlike transient transfection, which provides short-term gene expression, stable cell lines have foreign DNA integrated into their genome, allowing for sustained, heritable expression of a gene of interest.[7][8] This enables reproducible, long-term studies on chronic toxicity, genetic regulation, mechanisms of carcinogenesis, and for screening potential therapeutic agents.[9][10] These protocols provide a comprehensive guide for researchers to develop and characterize stable cell lines for use in this compound research.

Key Signaling Pathways in this compound-Induced Cellular Damage

Aristolochic acid undergoes metabolic activation to exert its toxic effects. This process involves nitroreduction to form N-hydroxythis compound, which is then converted to a reactive this compound nitrenium ion.[3][11] This ion covalently binds to DNA, forming adducts that trigger DNA damage responses.[1][12] Key signaling pathways activated by this damage include the p53 pathway, leading to cell cycle arrest and apoptosis, and inflammatory pathways such as NF-κB and STAT3.[2][13]

cluster_activation Metabolic Activation cluster_cellular_response Cellular Response AA Aristolochic Acid (AA) N_hydroxy N-Hydroxythis compound AA->N_hydroxy Nitroreduction (NQO1, CYPs) Nitrenium This compound Nitrenium Ion N_hydroxy->Nitrenium O-esterification (SULTs, NATs) DNA_Adducts DNA Adducts (dA-AL-I, dG-AL-I) Nitrenium->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage p53 p53 Activation DNA_Damage->p53 NFkB NF-κB / STAT3 Activation DNA_Damage->NFkB Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis NFkB->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Metabolic activation of Aristolochic Acid and downstream signaling.

General Workflow for Stable Cell Line Generation

The process of creating a stable cell line is a multi-step procedure that spans several weeks.[6][14] It begins with the introduction of a vector containing the gene of interest and a selectable marker into a host cell line.[15] This is followed by a selection phase where only the cells that have successfully integrated the vector survive.[16] Surviving colonies are then isolated, expanded, and rigorously characterized to ensure stable expression and the desired phenotype.[10]

start 1. Vector Design & Host Cell Selection kill_curve 2. Determine Antibiotic Concentration (Kill Curve) start->kill_curve transfection 3. Transfection or Transduction kill_curve->transfection selection 4. Antibiotic Selection (2-3 weeks) transfection->selection isolation 5. Isolate Resistant Colonies selection->isolation expansion 6. Expand Clones isolation->expansion characterization 7. Characterize Clones (PCR, WB, qPCR) expansion->characterization end 8. Cryopreserve Master & Working Cell Banks characterization->end

Caption: Workflow for generating a stable cell line.

Detailed Experimental Protocols

Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)

Before transfection, it is critical to determine the minimum antibiotic concentration required to kill non-transfected cells.[9] This concentration varies between cell types and even passage numbers.[16]

Methodology:

  • Cell Plating: Seed the host cell line in a 6-well plate at 20-30% confluency.

  • Antibiotic Titration: The following day, replace the medium with fresh medium containing a range of antibiotic concentrations (e.g., for G418: 0, 100, 200, 400, 600, 800, 1000 µg/mL).

  • Incubation and Monitoring: Incubate the cells and monitor cell viability every 2-3 days.

  • Medium Change: Replace the medium with freshly prepared antibiotic-containing medium every 3-4 days.

  • Endpoint: Continue the experiment for 10-14 days. The optimal concentration is the lowest concentration that results in complete cell death within this timeframe, while the "0 µg/mL" control well thrives.

Data Presentation:

G418 Conc. (µg/mL)Day 3 (% Viability)Day 6 (% Viability)Day 9 (% Viability)Day 12 (% Viability)
0100%100%100%100%
10090%75%50%30%
20080%50%20%5%
40060%20%5%0%
60040%5%0%0%
80020%0%0%0%
100010%0%0%0%
Table 1: Example kill curve data for a hypothetical cell line. The optimal G418 concentration would be selected between 600-800 µg/mL.
Protocol 2: Generation of a Stable Cell Pool via Transfection

This protocol describes a general method using lipid-based transfection reagents. The choice of method depends on the cell line's characteristics.[8][16]

cluster_input Inputs cluster_decision Decision Point cluster_methods Transfection Methods cell_type Host Cell Type is_difficult Difficult-to-transfect? (e.g., primary, suspension) cell_type->is_difficult exp_goal Experimental Goal (e.g., protein production) exp_goal->is_difficult chemical Chemical (Lipofection) is_difficult->chemical No (e.g., HEK293, CHO) physical Physical (Electroporation) is_difficult->physical Yes viral Viral Transduction (Lentivirus) is_difficult->viral Yes (High efficiency needed)

Caption: Logic for selecting a suitable transfection method.

Methodology:

  • Cell Seeding: One day prior to transfection, seed host cells in a 6-well plate so they reach 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • Dilute the expression vector (containing your gene of interest and a selection marker) in serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine®) in serum-free medium.

    • Combine the diluted DNA and reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complexes to form.[17]

  • Transfection: Add the DNA-lipid complex dropwise to the cells.

  • Incubation: Incubate the cells for 24-48 hours to allow for gene expression.[18]

  • Begin Selection: After 48 hours, passage the cells into a larger culture vessel (e.g., 10 cm dish) at various dilutions (e.g., 1:10, 1:20) in growth medium containing the pre-determined optimal concentration of the selection antibiotic.[9][19]

  • Maintain Selection: Replace the selective medium every 3-4 days for 2-3 weeks, removing dead cells.[20] During this time, distinct "islands" of resistant cells should become visible.

Protocol 3: Isolation of Monoclonal Cell Lines by Limiting Dilution

This step is crucial to ensure the resulting cell line originates from a single cell, guaranteeing a homogenous population.[15]

Methodology:

  • Prepare Cell Suspension: Once resistant colonies are established, trypsinize the cells from the plate and create a single-cell suspension.

  • Cell Counting: Accurately count the cells using a hemocytometer or automated cell counter.

  • Serial Dilution: Dilute the cell suspension in selective medium to a final concentration of approximately 0.5 cells per 100 µL.

  • Plating: Dispense 100 µL of the diluted cell suspension into each well of several 96-well plates. According to the Poisson distribution, this density should result in approximately 30% of wells containing a single cell.

  • Incubation and Screening: Incubate the plates for 2-3 weeks. Visually inspect the wells using a microscope to identify those containing a single colony.

  • Expansion: Once colonies are large enough, trypsinize the cells from the single-colony wells and transfer them sequentially to 24-well, 6-well, and then larger culture flasks for expansion. Continue to use selective medium during the initial expansion phases.

Protocol 4: Characterization of Stable Clones

Expanded clones must be characterized to confirm the integration and expression of the transgene.[10][21]

Methodology:

  • Genomic DNA PCR: Isolate genomic DNA from each clone. Use primers specific to the integrated transgene to perform PCR. The presence of a band of the correct size confirms genomic integration.[22]

  • RT-qPCR: Isolate total RNA and synthesize cDNA. Use qPCR to quantify the mRNA expression level of the transgene relative to a housekeeping gene. This helps identify high-expressing clones.

  • Western Blotting: Prepare total protein lysates from each clone. Perform a Western blot using an antibody specific to the protein product of the transgene to confirm protein expression and its correct size.

  • Functional Assays: If the transgene has a measurable function (e.g., enzymatic activity, resistance to this compound-induced apoptosis), perform relevant functional assays to confirm the protein is active.

  • Stability Study: Culture the most promising clones for an extended period (e.g., 20-30 passages) without antibiotic selection to ensure the expression of the transgene is stable over time.[14]

Data Presentation:

Clone IDgDNA PCR (Integration)Relative mRNA Expression (qPCR)Protein Expression (Western Blot)Functional Activity (% Protection)
AL-Stab-C3+12.5 ± 1.1+++85 ± 5%
AL-Stab-C7+2.1 ± 0.4+22 ± 8%
AL-Stab-C9+8.9 ± 0.9++68 ± 6%
AL-Stab-D4-N/A-2 ± 1%
WT Control-1.0-3 ± 2%
Table 2: Example characterization data for several isolated clones. Clone AL-Stab-C3 would be selected for further study based on high expression and functional activity.

References

Troubleshooting & Optimization

Troubleshooting Peak Tailing in Aristolactam HPLC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of aristolactams.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my aristolactam analysis?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1][2] In an ideal HPLC analysis, peaks should be symmetrical and Gaussian in shape.[3] Peak tailing can significantly compromise the accuracy and reliability of your results by causing poor resolution between adjacent peaks and leading to inaccurate peak integration and quantification.[1][3]

Q2: What are the primary causes of peak tailing in HPLC analysis?

A2: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase.[1][4] Other common causes include issues with the mobile phase, column degradation, extra-column volume (dead volume), and sample-related problems like overloading.[3][5] For basic compounds like aristolactams, interactions with acidic silanol groups on the silica-based column packing are a frequent cause of tailing.[2][6][7]

Q3: Can the mobile phase composition contribute to peak tailing for aristolactams?

A3: Yes, the mobile phase plays a critical role in achieving good peak shape.[8] An inappropriate mobile phase pH can lead to peak tailing, especially for ionizable compounds.[6][9] Since aristolactams are weakly basic, a mobile phase with a pH that is not optimized can lead to inconsistent ionization and secondary interactions with the stationary phase, resulting in tailing.[10] The choice of organic modifier and the buffer strength can also impact peak symmetry.[3][6]

Q4: How does the HPLC column itself cause peak tailing?

A4: The column is a primary source of peak tailing issues.[3] Degradation of the column over time, such as the loss of stationary phase or contamination, can lead to peak distortion.[9][11] For basic analytes like aristolactams, exposed silanol groups on the silica packing material can cause strong secondary interactions, leading to tailing.[1][2] Using a highly deactivated, end-capped column can minimize these interactions.[2][6] Physical damage to the column, such as the formation of a void, can also result in poor peak shape.[2][5]

Q5: Could my sample be the reason for peak tailing?

A5: Yes, several sample-related factors can cause peak tailing. Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the column and lead to broadened, tailing peaks.[5][9] Additionally, if the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[4][12] The presence of interfering contaminants in the sample can also contribute to peak tailing.[2]

Troubleshooting Guide

Initial Assessment

Before making any changes to your HPLC system, it is important to systematically diagnose the potential cause of peak tailing. Start by asking the following questions:

  • Does the tailing affect all peaks or just the this compound peak? If all peaks are tailing, the issue is likely related to the system (e.g., extra-column volume, column damage) or a problem with the mobile phase.[5][13] If only the this compound peak is tailing, the problem is more likely due to specific chemical interactions.[13]

  • Did the peak tailing start suddenly or develop gradually over time? Sudden tailing may indicate a recent change, such as a new batch of mobile phase or a column failure.[13] Gradual tailing often points to column degradation or contamination.[3]

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting peak tailing in your this compound HPLC analysis.

G A Peak Tailing Observed B All Peaks Tailing? A->B C Check for Extra-Column Volume (tubing, fittings) B->C Yes F Only this compound Peak Tailing? B->F No D Inspect/Replace Column Frit C->D E Check for Column Void/ Damage D->E L Problem Resolved E->L G Optimize Mobile Phase pH F->G Yes J Check for Sample Overload (reduce concentration/volume) F->J No, other peaks too H Use End-Capped Column G->H I Add Mobile Phase Modifier (e.g., triethylamine) H->I M Consider Alternative Stationary Phase I->M K Ensure Sample Solvent is Weaker than Mobile Phase J->K K->C M->L

Caption: A logical workflow for troubleshooting peak tailing.

Common Causes and Solutions for Peak Tailing

The following table summarizes common causes of peak tailing and provides recommended solutions.

Potential Cause Description Recommended Solutions
Secondary Silanol Interactions Basic compounds like aristolactams can interact with acidic silanol groups on the silica-based stationary phase, causing peak tailing.[2][6][7]- Use a modern, high-purity, end-capped C18 column to minimize exposed silanols.[2][6]- Operate at a lower mobile phase pH (e.g., pH 2-3) to suppress the ionization of silanol groups.[2][7]- Add a mobile phase modifier like triethylamine to mask the silanol groups.[1]
Mobile Phase pH If the mobile phase pH is close to the pKa of the this compound, it can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[6]- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[6]
Column Degradation Over time, the stationary phase can degrade, or the column can become contaminated with sample matrix components, leading to poor peak shape.[3][11]- Flush the column with a strong solvent.[3]- Replace the guard column if one is in use.[14]- If flushing does not work, replace the analytical column.[3]
Extra-Column Volume Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[6][15]- Use tubing with a smaller internal diameter.[6]- Ensure all fittings are properly connected to minimize dead volume.[4]
Sample Overload Injecting too much analyte (mass overload) or too large a volume of sample (volume overload) can lead to peak distortion.[4][5]- Reduce the concentration of the sample.[5]- Decrease the injection volume.[5]
Inappropriate Sample Solvent If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread, resulting in a distorted peak.[4][12]- Prepare the sample in the mobile phase or a weaker solvent.[12]
Mechanism of Silanol Interaction

The diagram below illustrates how secondary interactions with silanol groups can cause peak tailing for basic compounds like aristolactams.

G cluster_0 Silica Surface cluster_1 Mobile Phase Silica Si Silanol Si-OH Aristolactam_Free This compound Aristolactam_Interacting This compound Aristolactam_Interacting->Silanol Secondary Interaction (Peak Tailing)

Caption: Interaction of this compound with stationary phase silanol groups.

Experimental Protocols

While a specific, validated method for your this compound analysis will need to be developed and optimized in your laboratory, the following provides a general starting point for an HPLC protocol that aims to minimize peak tailing.

Example HPLC Method for this compound Analysis

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90-10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detector: UV at 254 nm.

Note: This is a generic method and may require optimization for your specific this compound analogue and sample matrix. The use of an acidic mobile phase modifier like formic acid is intended to suppress silanol interactions and improve peak shape.

References

Improving the yield and purity of Aristolactam synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Aristolactam and its derivatives. The information is based on established synthetic methodologies, focusing on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for obtaining the this compound core structure?

A1: Several successful strategies for the total synthesis of Aristolactams have been developed. A prominent and efficient two-step approach involves a synergistic combination of a ruthenium-catalyzed C–H bond activation and a dehydro-Diels–Alder reaction.[1][2] This method is valued for its ability to construct all the rings of the this compound scaffold from readily available starting materials.[1][2] Another effective method is based on a Suzuki-Miyaura coupling reaction, which is versatile for creating the core phenanthrene structure.[3][4]

Q2: I am experiencing low yields in the first step of the ruthenium-catalyzed synthesis of 3-methyleneisoindolin-1-ones. What are the critical parameters to optimize?

A2: Low yields in the ruthenium-catalyzed oxidative cyclization are often related to the choice of solvent and additives. Acetic acid has been shown to be a highly effective solvent for this reaction, significantly outperforming others like THF or toluene.[1][2] The choice of an appropriate additive is also crucial, with AgSbF₆ being identified as a superior option for achieving high yields.[1][2] It is recommended to systematically screen both solvents and additives to find the optimal conditions for your specific substrate.

Q3: During the dehydro-Diels–Alder reaction to form the this compound core, what are potential side reactions, and how can they be minimized?

A3: A significant challenge in the dehydro-Diels–Alder reaction for this compound synthesis is the potential for competing side reactions that can lower the yield of the desired product.[1][2] One effective strategy to enhance selectivity and yield is to use a 3-methyleneisoindolin-1-one intermediate with a cleavable sulfonyl group (e.g., SO₂Ph) at the β-carbon of the alkene.[1][2] This group can be easily cleaved by a fluoride source, such as CsF, in the same step as the cycloaddition, directing the reaction towards the desired this compound product with high selectivity.[1][2]

Q4: How can I purify the final this compound product to achieve high purity?

A4: Purification of Aristolactams can be effectively achieved using column chromatography.[5][6] The choice of stationary phase (e.g., silica gel) and a suitable mobile phase gradient (e.g., chloroform/methanol mixtures) is critical for separating the desired product from any unreacted starting materials or side products.[6] For more complex mixtures or to remove trace impurities, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[5]

Q5: Are there specific functional groups on the starting benzamide that are incompatible with the ruthenium-catalyzed C–H activation step?

A5: The ruthenium-catalyzed C–H activation is compatible with a wide range of functional groups on the benzamide starting material. Electron-releasing groups (e.g., OMe, Me) and various halogens (I, Br, Cl, F) are well-tolerated and generally lead to good yields of the isoindolin-1-one intermediate.[1][2] Even less reactive benzamides with electron-withdrawing groups like CF₃ and NO₂ can participate effectively in the reaction.[1][2]

Troubleshooting Guides

Problem 1: Low Yield in the Ruthenium-Catalyzed C–H Activation Step
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Solvent Screen a variety of solvents. Acetic acid is a good starting point as it has been shown to provide superior yields compared to other common organic solvents like THF, toluene, or DMF.[1][2]A significant increase in the yield of the 3-methyleneisoindolin-1-one intermediate.
Ineffective Additive Evaluate different silver salt additives. AgSbF₆ has been demonstrated to be highly effective in promoting the reaction.[1][2]Improved catalytic activity and higher product yield.
Incorrect Reaction Temperature Optimize the reaction temperature. The reaction is typically run at elevated temperatures (e.g., 100-120 °C).Determine the optimal temperature for your specific substrate to maximize yield.
Poor Quality of Reagents Ensure all reagents, especially the ruthenium catalyst and the silver salt additive, are of high purity and handled under appropriate conditions (e.g., inert atmosphere if necessary).Consistent and reproducible reaction outcomes with higher yields.
Problem 2: Low Yield or Formation of Side Products in the Dehydro-Diels–Alder Reaction
Potential Cause Troubleshooting Step Expected Outcome
Formation of Competing Side Products Utilize a 3-methyleneisoindolin-1-one with a cleavable SO₂Ph group. This directs the cycloaddition to the desired product.[1][2]Increased selectivity and a higher yield of the this compound.
Formation of Regioisomers When using an unsymmetrical benzyne, the formation of regioisomers is possible. The regioselectivity is influenced by the electronic and steric properties of the substituents on the benzyne. Careful selection of the benzyne precursor can lead to high regioselectivity.[1]Formation of a single, desired regioisomer in high yield.
Incomplete Reaction Ensure the reaction is run for a sufficient amount of time (e.g., 24 hours) and at the optimal temperature (e.g., 30 °C).[1][2]Drive the reaction to completion and maximize the yield of the this compound.
Ineffective Fluoride Source Use a suitable fluoride source like Cesium Fluoride (CsF) to facilitate the cleavage of the sulfonyl group.[1][2]Efficient cleavage of the directing group and formation of the final product.

Data Presentation

Table 1: Optimization of the Ruthenium-Catalyzed C–H Activation Reaction

EntrySolventAdditiveYield (%)
1ClCH₂CH₂ClAgSbF₆
2THFAgSbF₆15
31,4-DioxaneAgSbF₆
4DMFAgSbF₆
5TolueneAgSbF₆20
6CF₃COOHAgSbF₆
7CH₃COOHAgSbF₆78
8CH₃COOHAgBF₄
9CH₃COOHAgOTf
10CH₃COOHKPF₆
Data sourced from a study on the total synthesis of this compound alkaloids.[1]

Table 2: Substrate Scope for the Synergistic C–H Activation and Dehydro-Diels–Alder Synthesis of Aristolactams

Starting Benzamide3-Methyleneisoindolin-1-one Yield (%)This compound Derivative Yield (%)
N-Methylbenzamide7866
N-Propylbenzamide6968
N-Butylbenzamide6771
N-iso-Propylbenzamide5865
N-Cyclohexylbenzamide5663
N-Benzylbenzamide7175
4-Methoxy-N-methylbenzamide7572
4-Methyl-N-methylbenzamide7269
4-Iodo-N-methylbenzamide6865
4-Bromo-N-methylbenzamide7168
4-Chloro-N-methylbenzamide7370
4-Fluoro-N-methylbenzamide6967
4-(Trifluoromethyl)-N-methylbenzamide6562
Yields are for the isolated products. Data adapted from a study on the total synthesis of this compound alkaloids.[1][2]

Experimental Protocols

General Procedure for the Ruthenium-Catalyzed Synthesis of 3-Methyleneisoindolin-1-ones:

A mixture of the substituted benzamide (1.0 mmol), phenyl vinyl sulfone (1.2 mmol), [RuCl₂(p-cymene)]₂ (5 mol%), and AgSbF₆ (20 mol%) in acetic acid (3.0 mL) is heated at 100 °C for 16 hours in a sealed tube. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a celite pad. The filtrate is washed with saturated NaHCO₃ solution and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-methyleneisoindolin-1-one.

General Procedure for the Dehydro-Diels–Alder Reaction for this compound Synthesis:

To a solution of the 3-methyleneisoindolin-1-one derivative (1.0 mmol) and the benzyne precursor (2.0 mmol) in anhydrous acetonitrile (5.0 mL) is added CsF (3.0 mmol). The reaction mixture is stirred at 30 °C for 24 hours. After completion, the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the corresponding this compound derivative.

Visualizations

experimental_workflow cluster_step1 Step 1: C-H Activation/Cyclization cluster_step2 Step 2: Dehydro-Diels-Alder Reaction cluster_purification Purification start Substituted Benzamide + Phenyl Vinyl Sulfone reagents1 [RuCl2(p-cymene)]2, AgSbF6 CH3COOH, 100 °C, 16h start->reagents1 product1 3-Methyleneisoindolin-1-one reagents1->product1 reagents2 Benzyne Precursor, CsF CH3CN, 30 °C, 24h product1->reagents2 product2 This compound Derivative reagents2->product2 purification Column Chromatography product2->purification final_product Pure this compound purification->final_product dehydro_diels_alder cluster_reaction Dehydro-Diels-Alder Reaction reactant1 3-Methyleneisoindolin-1-one (with SO2Ph group) intermediate Cycloaddition + SO2Ph cleavage (CsF) reactant1->intermediate + reactant2 Benzyne desired_product This compound (High Yield) intermediate->desired_product side_product Competing Side Products (Minimized) intermediate->side_product troubleshooting_workflow start Low Yield in C-H Activation Step check_solvent Is the solvent optimized? (e.g., Acetic Acid) start->check_solvent check_additive Is the additive optimal? (e.g., AgSbF6) check_solvent->check_additive Yes solution_solvent Screen Solvents check_solvent->solution_solvent No check_temp Is the temperature correct? check_additive->check_temp Yes solution_additive Screen Additives check_additive->solution_additive No check_reagents Are the reagents pure? check_temp->check_reagents Yes solution_temp Optimize Temperature check_temp->solution_temp No solution_reagents Purify/Replace Reagents check_reagents->solution_reagents No end Improved Yield check_reagents->end Yes solution_solvent->end solution_additive->end solution_temp->end solution_reagents->end

References

Technical Support Center: Overcoming Solubility Challenges of Aristolactam in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Aristolactam and its derivatives in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary solvent recommended for dissolving this compound derivatives for cytotoxicity assays?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and its derivatives due to their generally poor aqueous solubility.[1] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final desired concentrations in the cell culture medium.

Q2: What is the maximum permissible concentration of DMSO in cell culture?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture wells should be kept as low as possible, typically not exceeding 0.5% (v/v).[2] It is crucial to perform a solvent tolerance control experiment to determine the specific tolerance of your cell line.

Q3: My this compound compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?

A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. This occurs because the final concentration of the organic solvent is too low to maintain the compound's solubility. Please refer to the Troubleshooting Guide below for detailed steps to address this issue.

Q4: Are there any alternatives to DMSO for dissolving this compound?

A4: Yes, if DMSO is not suitable for your experimental setup, other organic solvents like ethanol can be considered. However, like DMSO, the final concentration of ethanol in the culture medium should be carefully controlled. For extremely insoluble compounds, advanced solubilization techniques such as the use of co-solvents, cyclodextrins, or specialized formulations like nanoparticles may be necessary.

Troubleshooting Guide

Issue 1: this compound Precipitation in Culture Medium

Symptoms:

  • Visible particles or cloudiness in the culture wells after adding the compound.

  • Inconsistent or non-reproducible results in cytotoxicity assays.

Root Causes:

  • The aqueous solubility of the this compound derivative is exceeded upon dilution.

  • The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.

Solutions:

  • Optimize Stock Solution Concentration: Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the culture medium, thereby reducing the likelihood of precipitation.

  • Stepwise Dilution: Instead of directly diluting the stock solution into the full volume of the medium, try a stepwise dilution. First, dilute the stock into a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to the final volume of the complete medium.

  • Gentle Warming and Mixing: Briefly warm the diluted solution in a 37°C water bath and vortex gently to aid in dissolution. However, be cautious with temperature-sensitive compounds.

  • Sonication: Brief sonication of the stock solution before dilution can help break down small aggregates and improve dissolution.

  • Alternative Solvents: If DMSO proves problematic, consider using ethanol as a solvent, while still adhering to low final concentrations.

  • Advanced Solubilization Techniques: For highly insoluble derivatives, explore the use of solubilizing agents such as cyclodextrins or formulate the compound in a delivery system like liposomes or nanoparticles.

Logical Troubleshooting Workflow for Precipitation

Troubleshooting Precipitation start Precipitation Observed optimize_stock Increase Stock Concentration in DMSO start->optimize_stock stepwise_dilution Use Stepwise Dilution into Medium optimize_stock->stepwise_dilution If precipitation continues success Problem Resolved optimize_stock->success Success warm_mix Gentle Warming (37°C) & Vortexing stepwise_dilution->warm_mix If precipitation continues stepwise_dilution->success Success sonicate Sonicate Stock Solution warm_mix->sonicate If precipitation continues warm_mix->success Success alt_solvent Try Alternative Solvent (e.g., Ethanol) sonicate->alt_solvent If precipitation continues sonicate->success Success advanced_tech Consider Advanced Solubilization (e.g., Cyclodextrins) alt_solvent->advanced_tech If still insoluble alt_solvent->success Success advanced_tech->success Success fail Issue Persists advanced_tech->fail If all else fails Aristolactam_Apoptosis_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Optimization of Solvent Systems for Aristolactam Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of solvent systems for Aristolactam extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, answer frequently asked questions, and offer detailed experimental protocols.

Section 1: Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of Aristolactams from plant material.

Q1: Why is my this compound extraction yield consistently low?

Low yields can stem from several factors throughout the extraction and purification process. Here are common causes and troubleshooting steps:

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is crucial for efficiently solubilizing Aristolactams.

    • Solution: Aristolactams are generally considered moderately polar. Solvents like methanol, ethanol, and chloroform, or their aqueous mixtures (e.g., 80% methanol), are often effective for extracting these alkaloids.[1] If your yield is low, consider experimenting with a solvent of different polarity. A sequential extraction, starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent like ethanol or ethyl acetate, can also improve the purity and yield of the target compounds.

  • Incorrect pH of the Extraction Medium: The pH of the solvent can significantly impact the solubility and stability of alkaloids.

    • Solution: Aristolactams are lactams, a type of amide, and their stability can be pH-dependent. While they are not as basic as many other alkaloids, the pH of the extraction medium can still influence their solubility and the co-extraction of impurities. It is generally recommended to start with a neutral or slightly acidic solvent. Extreme pH values should be avoided to prevent potential degradation.

  • Inadequate Plant Material Preparation: The physical state of the plant material can limit solvent penetration and, consequently, extraction efficiency.

    • Solution: Ensure the plant material is thoroughly dried and finely ground to a uniform particle size.[2][3][4] This increases the surface area for solvent interaction, allowing for more efficient extraction.

  • Insufficient Extraction Time or Repetitions: A single, short extraction may not be sufficient to extract all the available Aristolactams.

    • Solution: Increase the extraction time or perform multiple extraction cycles with fresh solvent. Monitor the extraction progress by analyzing the solvent from each cycle using a technique like Thin Layer Chromatography (TLC) to determine when the extraction is complete.

  • Degradation of Aristolactams: These compounds may degrade during the extraction process due to high temperatures or exposure to light.

    • Solution: Avoid excessive heat during extraction and solvent evaporation. If using heat, a rotary evaporator under reduced pressure at a temperature below 50°C is recommended. Protect the extracts from light by using amber glassware or by covering the containers with aluminum foil.

Q2: My crude extract is very impure, making it difficult to isolate the Aristolactams. How can I improve the selectivity of my extraction?

High levels of impurities can complicate the purification process. Here are some strategies to enhance the selectivity of your extraction:

  • Sequential Extraction: As mentioned above, a multi-step extraction with solvents of varying polarities can be very effective. Start with a non-polar solvent like petroleum ether or hexane to remove fats, waxes, and other non-polar compounds.[5] Then, extract the defatted plant material with a more polar solvent like methanol or ethanol to solubilize the Aristolactams.

  • Acid-Base Liquid-Liquid Partitioning: This is a classic technique for purifying alkaloids.

    • Dissolve the crude extract in an acidic aqueous solution (e.g., 1-2% sulfuric or hydrochloric acid).

    • Wash this acidic solution with a non-polar organic solvent (e.g., chloroform or diethyl ether) to remove neutral and weakly basic impurities.

    • Adjust the pH of the aqueous layer to be basic (around pH 9) with a base like ammonium hydroxide.

    • Extract the now basic aqueous layer with an organic solvent like chloroform. The Aristolactams will move into the organic layer, leaving behind more polar, water-soluble impurities.

  • Solid-Phase Extraction (SPE): SPE can be used to clean up the crude extract before further purification. A C18 or silica cartridge can be used to bind the Aristolactams, while impurities are washed away with a suitable solvent. The Aristolactams are then eluted with a stronger solvent.

Q3: I am having trouble with the purification of the crude extract by column chromatography. What could be the problem?

Column chromatography is a common method for purifying Aristolactams, but it can present challenges.

  • Poor Separation of Compounds: This can be due to an inappropriate solvent system for elution.

    • Solution: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your target this compound an Rf value between 0.2 and 0.4 for good separation. Gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. A common mobile phase for separating Aristolactams is a mixture of chloroform and methanol.[6]

  • Compound is Stuck on the Column: If your compound is not eluting, it may be too polar for the chosen solvent system or it may be irreversibly binding to the stationary phase.

    • Solution: Gradually increase the polarity of your mobile phase. If using a chloroform/methanol system, increase the percentage of methanol. If you suspect irreversible binding to silica gel (which can be slightly acidic), you can try using a different stationary phase like alumina or deactivating the silica gel by adding a small amount of a base like triethylamine to your mobile phase.

  • Low Recovery After Purification: Significant loss of the compound during purification is a common issue.

    • Solution: Ensure that your column is packed correctly to avoid channeling. Avoid overloading the column with too much crude extract. Each purification step will inevitably lead to some loss, so it's important to be efficient and to monitor each step carefully with TLC.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best solvents for extracting Aristolactams?

Based on available literature, polar solvents are generally effective for extracting Aristolactams. Methanol and ethanol, often in aqueous solutions (e.g., 80-85%), have been successfully used.[1][7] Chloroform is also frequently mentioned, particularly in the context of liquid-liquid partitioning for purification.[5][6] The choice of solvent will depend on the specific this compound and the nature of the plant matrix.

Q2: Should I use a single solvent or a solvent mixture?

Solvent mixtures can be highly effective as they allow you to fine-tune the polarity of the extraction medium. For example, an 80% methanol in water solution has been shown to be more efficient for extracting certain free fatty acids than 100% methanol, as it balances polarity to effectively penetrate the plant material and solubilize the target compounds.[1] For this compound extraction, mixtures of chloroform and methanol are often used as the mobile phase in column chromatography, indicating their utility in solubilizing these compounds.[6]

Q3: What is the impact of temperature and time on extraction efficiency?

Increasing the temperature and time of extraction generally increases the yield of extracted compounds. However, for thermally sensitive compounds like some alkaloids, high temperatures can lead to degradation. A balance must be struck to maximize extraction without compromising the integrity of the Aristolactams. It is advisable to use the lowest effective temperature and to monitor the extraction over time to determine the optimal duration.

Q4: What are some common methods for solvent recovery?

Solvent recovery is important for both cost-effectiveness and environmental reasons. Common methods include:

  • Distillation: This is the most common method and works by separating substances based on differences in their boiling points.

  • Evaporation: This technique is used to concentrate a solution by removing the solvent as a vapor. A rotary evaporator is a standard piece of equipment for this purpose in a laboratory setting.

  • Adsorption: In this method, a solid material (adsorbent) is used to adsorb the solvent, which can then be recovered.

Section 3: Data Presentation

While direct quantitative comparisons of this compound extraction yields are scarce in the literature, the following table summarizes the solvents and methods that have been successfully employed for the extraction of Aristolactams and related compounds from Aristolochia species.

Plant SpeciesExtraction MethodSolvent(s) UsedTarget CompoundsReference
Aristolochia fangchiMaceration85% EthanolAristolactams[7]
Aristolochia chilensisSoxhlet ExtractionLight petroleum ether (defatting), then MethanolAristolactams[5]
Aristolochia bracteolataMacerationPetroleum ether (defatting), then MethanolAristolochic Acids and by extension, Aristolactams[6]
Aristolochia giganteaMacerationEthanolAristolactams[8]

Section 4: Experimental Protocols

The following are detailed methodologies for key extraction techniques, adapted for this compound extraction based on established alkaloid extraction principles.

Protocol 1: Maceration Extraction of Aristolactams

This method involves soaking the plant material in a solvent at room temperature for an extended period.

Materials:

  • Dried and finely powdered Aristolochia plant material

  • Solvent (e.g., 85% Ethanol)

  • Large glass container with a lid (e.g., an Erlenmeyer flask)

  • Shaker or magnetic stirrer

  • Filter paper and funnel or vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh the powdered plant material and place it in the glass container.

  • Add the extraction solvent at a solid-to-liquid ratio of approximately 1:10 to 1:20 (w/v).

  • Seal the container and place it on a shaker or use a magnetic stirrer to ensure continuous agitation.

  • Macerate for 24-72 hours at room temperature. Occasional shaking can also be effective if a continuous agitator is not available.

  • After the maceration period, filter the mixture to separate the extract from the plant residue.

  • Wash the plant residue with a small amount of fresh solvent and combine the filtrates.

  • Repeat the extraction process with the plant residue 2-3 times with fresh solvent to ensure complete extraction.

  • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • The resulting crude extract can then be further purified.

Protocol 2: Soxhlet Extraction of Aristolactams

This is a continuous extraction method that is more efficient than maceration but uses heat, which could potentially degrade sensitive compounds.

Materials:

  • Dried and finely powdered Aristolochia plant material

  • Extraction thimble (cellulose)

  • Soxhlet apparatus (round bottom flask, extraction chamber, condenser)

  • Heating mantle

  • Solvent (e.g., Ethanol)

  • Rotary evaporator

Procedure:

  • Accurately weigh the powdered plant material and place it inside the extraction thimble.

  • Place the thimble into the extraction chamber of the Soxhlet apparatus.

  • Fill the round bottom flask to about two-thirds full with the extraction solvent and add a few boiling chips.

  • Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

  • Heat the solvent in the flask using the heating mantle. The solvent will vaporize, travel up to the condenser, and then drip down onto the plant material in the thimble.

  • The extraction chamber will slowly fill with the solvent. Once it reaches the top of the siphon arm, the entire volume of the solvent and extracted compounds will be siphoned back into the round bottom flask.

  • Allow this process to run continuously for several hours (typically 6-24 hours) or until the solvent in the siphon arm runs clear.

  • Once the extraction is complete, cool the apparatus and dismantle it.

  • Concentrate the extract in the round bottom flask using a rotary evaporator.

Protocol 3: Ultrasonic-Assisted Extraction (UAE) of Aristolactams

UAE uses sound waves to enhance the extraction process, often leading to higher yields in shorter times and at lower temperatures.

Materials:

  • Dried and finely powdered Aristolochia plant material

  • Solvent (e.g., 70% Ethanol)

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place the weighed, powdered plant material into a beaker or flask.

  • Add the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

  • Place the vessel in an ultrasonic bath or insert the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) for a set period (e.g., 15-60 minutes). The optimal time and power will need to be determined experimentally.[9][10]

  • Monitor the temperature of the mixture, as sonication can cause heating. Use a cooling bath if necessary to keep the temperature below 40-50°C.

  • After sonication, filter the mixture to separate the extract from the solid residue.

  • Repeat the extraction on the residue if necessary.

  • Combine the filtrates and concentrate them using a rotary evaporator.

Section 5: Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Downstream Processing cluster_purification Purification plant_material Aristolochia Plant Material drying Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding maceration Maceration grinding->maceration Solvent (e.g., 85% EtOH) soxhlet Soxhlet Extraction grinding->soxhlet Solvent (e.g., EtOH) uae Ultrasonic-Assisted Extraction (UAE) grinding->uae Solvent (e.g., 70% EtOH) filtration Filtration maceration->filtration soxhlet->filtration uae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Caption: General workflow for this compound extraction and purification.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield solvent Suboptimal Solvent? start->solvent ph Incorrect pH? start->ph prep Poor Sample Prep? start->prep time_temp Insufficient Time/ Incorrect Temp? start->time_temp solvent_sol Test different polarity solvents (e.g., MeOH, EtOH, aqueous mixtures). Consider sequential extraction. solvent->solvent_sol ph_sol Use neutral or slightly acidic solvent. ph->ph_sol prep_sol Ensure material is finely ground and dried. prep->prep_sol time_temp_sol Increase extraction time or perform multiple extractions. Use moderate temp (<50°C). time_temp->time_temp_sol

References

Minimizing matrix effects in LC-MS/MS analysis of Aristolactam

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of aristolactam.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for the target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects, which can manifest as ion suppression or enhancement, can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility in LC-MS/MS analysis.[1][2][3] The "matrix" refers to all components within a sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous substances.

Q2: I'm observing significant ion suppression in my this compound analysis. What are the most common causes and immediate troubleshooting steps?

A2: Ion suppression is a common form of matrix effect where co-eluting components interfere with the ionization of this compound, reducing its signal.[4]

  • Common Causes:

    • Phospholipids: In biological matrices like plasma or serum, phospholipids are a major cause of ion suppression.

    • Salts and Endogenous Components: High concentrations of salts or other endogenous molecules in matrices like urine or herbal extracts can compete with the analyte for ionization.

    • Insufficient Chromatographic Separation: If matrix components co-elute with this compound, they can interfere with its ionization at the source.

  • Immediate Troubleshooting Steps:

    • Sample Dilution: A simple first step is to dilute the sample extract. This can reduce the concentration of interfering matrix components, although it may also lower the analyte signal, so it's only feasible if the assay has high sensitivity.[5][6]

    • Optimize Sample Preparation: Re-evaluate your sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective at removing interfering compounds.[7]

    • Adjust Chromatographic Conditions: Modify the HPLC gradient, flow rate, or even the column chemistry to improve the separation between this compound and interfering peaks.[5]

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The post-extraction spike method is a widely used quantitative approach.[6] It involves comparing the response of an analyte spiked into a blank matrix sample after extraction to the response of the analyte in a pure solvent solution at the same concentration. The matrix effect can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Q4: What is the role of an internal standard (IS) in mitigating matrix effects, and what kind should I use?

A4: An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls before processing. Its primary role in LC-MS/MS is to compensate for variability in sample preparation, injection volume, and, most importantly, matrix effects.[8]

For this compound analysis, the best choice is a stable isotope-labeled (SIL) internal standard of this compound. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by matrix effects is effectively normalized, leading to more accurate and precise results.[9] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape / Peak Splitting 1. Matrix components interacting with the analyte on the column.[10] 2. Column contamination from previous injections.[10]1. Improve sample cleanup to remove interfering compounds. 2. Use a guard column to protect the analytical column.[10] 3. Implement a column wash step between injections to elute strongly retained matrix components.[10]
Inconsistent Analyte Recovery 1. Inefficient sample extraction from a complex matrix. 2. Variability in protein binding between different sample lots.[9]1. Optimize the sample preparation protocol (e.g., pH adjustment for LLE, stronger elution solvent for SPE).[7] 2. Use a stable isotope-labeled internal standard to correct for recovery variations.[9]
Non-Linear Calibration Curve 1. Significant matrix effects at different concentration levels. 2. Cross-signal contribution from the analyte to the internal standard, especially if the IS concentration is too low.[11]1. Use matrix-matched calibration standards, where standards are prepared in a blank matrix extract.[12][13] 2. Ensure the internal standard concentration is appropriate to avoid isotopic contribution from the analyte.[11]
Low Signal-to-Noise / Poor Sensitivity 1. Severe ion suppression from the sample matrix. 2. Inefficient sample cleanup, leading to a "dirty" extract.1. Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE). 2. Optimize chromatographic conditions to separate the analyte from the suppression zone. A post-column infusion experiment can identify these zones.[5][6]

Experimental Protocols & Data

Protocol: Solid-Phase Extraction (SPE) for this compound in Complex Matrices

This protocol is adapted from a method developed for the analysis of this compound I in various complex matrices, including herbal decoctions and human urine.[12][13]

  • Cartridge Conditioning:

    • Condition an aminopropyl (NH2) SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.

  • Sample Loading:

    • Load 1 mL of the pre-treated sample onto the conditioned SPE cartridge.

  • Washing (Interference Removal):

    • Execute a three-step rinsing protocol to remove interfering components:

      • Wash 1: Pass 3 mL of ultrapure water.

      • Wash 2: Pass 3 mL of 5% methanol in water (v/v).

      • Wash 3: Pass 3 mL of hexane.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge using 3 mL of a methanol/dichloromethane (1:9, v/v) solution.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the performance of a validated UPLC-MS/MS method for the determination of this compound I (AL-I) and Aristolochic Acid I (AA-I) in five different matrices using the SPE protocol described above and matrix-matched internal standard calibration.[12][13]

MatrixAnalyteRecovery (%)LOD (ng/mL)LOQ (ng/mL)
Herbal Decoction AA-I85.2 - 93.41.03.3
AL-I81.3 - 88.70.51.7
Human Urine AA-I98.5 - 105.32.58.3
AL-I95.4 - 109.61.03.3
River Water AA-I92.1 - 98.40.20.7
AL-I89.6 - 95.30.20.7
Influent Wastewater AA-I88.7 - 96.50.51.7
AL-I85.3 - 92.10.51.7
Effluent Wastewater AA-I90.1 - 97.80.20.7
AL-I88.4 - 94.60.20.7

Data sourced from a study on UPLC-MS/MS analysis of aristolochic acid I and this compound I.[12][13]

Visualizations

Workflow cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_post Data Processing Sample Raw Sample (e.g., Urine, Herbal Extract) Extraction Extraction (LLE, SPE, PPT) Sample->Extraction Add Internal Standard Cleanup Cleanup / Concentration Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Ionization Data Data Acquisition MS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant M1 Optimize Cleanup M1->Extraction M2 Optimize Separation M2->LC M3 Use SIL-IS M3->Quant

Caption: Workflow for minimizing matrix effects in LC-MS/MS analysis.

Troubleshooting start Inaccurate Results or Poor Reproducibility? check_matrix Assess Matrix Effect (Post-Extraction Spike) start->check_matrix is_effect Matrix Effect > 15%? check_matrix->is_effect is_is Using SIL-IS? is_effect->is_is Yes other_issue Investigate Other Assay Parameters is_effect->other_issue No solution3 Implement a Stable Isotope-Labeled Internal Standard is_is->solution3 No solution4 Use Matrix-Matched Calibrators is_is->solution4 Yes solution1 Improve Sample Prep: - Optimize SPE/LLE - Dilute Sample solution2 Optimize Chromatography: - Change Gradient - Use Different Column solution1->solution2 end_node Method Optimized solution2->end_node solution3->solution4 solution4->solution1 InternalStandard cluster_0 Without Internal Standard cluster_1 With Stable Isotope-Labeled Internal Standard (SIL-IS) A1 Analyte Signal ME1 Matrix Effect (e.g., 50% Suppression) A1->ME1 Res1 Observed Signal (Inaccurate) ME1->Res1 A2 Analyte Signal ME2 Matrix Effect (50% Suppression) A2->ME2 IS SIL-IS Signal IS->ME2 Ratio Calculate Ratio (Analyte / IS) ME2->Ratio exp1 Matrix effect equally suppresses both analyte and SIL-IS signals. Res2 Final Result (Accurate) Ratio->Res2 exp2 The ratio remains constant, correcting for the suppression.

References

Strategies to reduce degradation of Aristolactam during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aristolactam. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of this compound during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during extraction?

A1: The degradation of this compound during extraction is primarily influenced by three main factors: pH, temperature, and light exposure. This compound, like many other alkaloids and compounds with a lactam ring, is susceptible to chemical degradation under harsh conditions. Extreme pH levels, both acidic and basic, can catalyze the hydrolysis of the lactam ring.[1] High temperatures can accelerate this and other degradation reactions, while exposure to UV or visible light can lead to photodegradation of the phenanthrene structure.[2]

Q2: What is the likely degradation pathway for this compound?

A2: The most probable degradation pathway for this compound under common extraction conditions is the hydrolysis of the amide bond within the lactam ring. This reaction can be catalyzed by both acids and bases.[3] Under basic conditions, the hydroxide ion can act as a nucleophile, attacking the carbonyl carbon of the lactam and leading to ring-opening to form a carboxylate salt.[4][5] Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[6][7]

Q3: Are there any solvents that are particularly detrimental to this compound stability?

A3: While the choice of solvent is critical, the primary concern is often the conditions under which the solvent is used. For instance, using methanol or ethanol at high temperatures for prolonged periods can increase the rate of degradation.[8] Solvents that are not properly degassed can contain dissolved oxygen, which may lead to oxidative degradation, especially if the sample is heated or exposed to light. The purity of the solvent is also important, as contaminants can catalyze degradation reactions.

Q4: How can I monitor for this compound degradation during my experiments?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most effective way to monitor for this compound degradation.[9][10] A stability-indicating HPLC method should be developed that can separate the intact this compound from its potential degradation products. By running a blank extraction and comparing it to your sample chromatogram, you can identify any new peaks that may correspond to degradation products. Tracking the peak area of this compound over time and under different conditions will provide quantitative data on its stability.

Q5: Can I use antioxidants to prevent the degradation of this compound?

A5: Yes, the use of antioxidants can be a beneficial strategy to mitigate oxidative degradation, particularly for phenanthrene alkaloids which can be susceptible to oxidation.[11] Adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can help to quench free radicals and reactive oxygen species.[12][13] It is advisable to conduct a small-scale pilot experiment to ensure that the chosen antioxidant does not interfere with the downstream analysis of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Issue 1: Low Yield of this compound in the Final Extract
Potential Cause Troubleshooting Steps
Degradation due to harsh pH conditions - Maintain the pH of the extraction solvent within a neutral or slightly acidic range (pH 5-7).[3] - If an acid-base extraction is necessary, use dilute acids and bases and minimize the exposure time. - Neutralize the extract as soon as the desired separation is achieved.
Thermal degradation from excessive heat - Employ low-temperature extraction methods such as maceration at room temperature or ultrasound-assisted extraction (UAE) with a cooling bath.[8] - If heating is required, use the lowest effective temperature and shorten the extraction time. - For solvent evaporation, use a rotary evaporator under reduced pressure to lower the boiling point of the solvent.[14]
Photodegradation from light exposure - Conduct all extraction and processing steps in a dark room or under amber light. - Use amber-colored glassware or wrap glassware with aluminum foil to protect the extract from light.[15]
Issue 2: Appearance of Unknown Peaks in the HPLC Chromatogram
Potential Cause Troubleshooting Steps
Formation of degradation products - Compare the chromatogram of a freshly prepared standard solution of this compound to that of your extract. - Run a forced degradation study (e.g., by treating a standard solution with acid, base, heat, or light) to generate potential degradation products and compare their retention times to the unknown peaks. - Use a mass spectrometer detector to obtain mass information about the unknown peaks to help in their identification. A common degradation product would be the hydrolyzed form of this compound.
Contamination from the solvent or glassware - Run a blank injection of the solvent to check for contaminants.[16] - Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent before use.
Carryover from previous injections - Run a blank injection after a high-concentration sample to check for carryover.[17] - Implement a robust needle wash protocol in your HPLC method.
Issue 3: Peak Tailing or Fronting in HPLC Analysis
Potential Cause Troubleshooting Steps
Secondary interactions with the stationary phase - Adjust the pH of the mobile phase to suppress the ionization of this compound.[17] - Add a competing base, such as triethylamine, to the mobile phase to block active sites on the column.[18] - Consider using a different type of HPLC column with a more inert stationary phase.
Column overload - Reduce the concentration of the injected sample.[17] - Decrease the injection volume.
Mismatch between sample solvent and mobile phase - Dissolve the sample in the initial mobile phase of the gradient.[19]

Quantitative Data Summary

While specific quantitative data on this compound degradation is limited in the literature, the following table summarizes the expected qualitative effects of different conditions based on the chemical properties of lactams and alkaloids.

Condition Effect on this compound Stability Recommendation
pH < 4 Potential for acid-catalyzed hydrolysis of the lactam ring.[6]Avoid prolonged exposure to strong acids. If necessary, use dilute acids and keep the temperature low.
pH 5-7 Generally the most stable pH range.Buffer the extraction solvent in this range if possible.
pH > 8 High potential for base-catalyzed hydrolysis of the lactam ring.[4]Avoid strong bases. If basification is required, use a weak base and work quickly at low temperatures.
Temperature > 40°C Increased rate of all degradation reactions.[8]Use low-temperature extraction methods. Evaporate solvents under reduced pressure.
UV/Visible Light Exposure Can lead to photodegradation of the aromatic structure.[2]Protect the sample from light at all stages of the experiment.

Experimental Protocols

Protocol 1: Optimized Low-Temperature Extraction of this compound

This protocol is designed to minimize degradation by avoiding high temperatures and harsh pH conditions.

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction Solvent Preparation: Prepare a solution of 80% methanol in water. If oxidative degradation is a concern, add 0.1% (w/v) ascorbic acid to the solvent mixture.

  • Maceration:

    • Place the powdered plant material in a sealed, amber-colored container.

    • Add the extraction solvent at a ratio of 1:10 (plant material:solvent, w/v).

    • Stir the mixture at room temperature (20-25°C) for 24 hours, protected from light.

  • Filtration: Filter the mixture through a Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Solvent Evaporation:

    • Concentrate the filtrate using a rotary evaporator with the water bath temperature set to not exceed 40°C.

    • Evaporate to dryness or to a small volume for further purification.

  • Storage: Store the final extract in an amber vial at -20°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method can be used to quantify this compound and monitor for the appearance of degradation products.

  • HPLC System: A standard HPLC system with a UV detector or a Mass Spectrometer.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-40 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the extract or standard in the initial mobile phase composition (80% A, 20% B).

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound (Intact Molecule) Hydrolysis Lactam Ring Hydrolysis This compound->Hydrolysis High/Low pH, High Temperature Oxidation Oxidative Degradation This compound->Oxidation Presence of Oxygen, Metal Ions Photodegradation Photodegradation This compound->Photodegradation UV/Visible Light Degradation_Products Degradation Products (e.g., Ring-opened Carboxylic Acid) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products cluster_workflow Optimized this compound Extraction Workflow Start Start: Powdered Plant Material Extraction Low-Temperature Extraction (e.g., Maceration at 20-25°C) Solvent: 80% Methanol (+/- 0.1% Ascorbic Acid) Protection from light Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator, T < 40°C) Filtration->Evaporation Analysis HPLC Analysis (Stability-Indicating Method) Evaporation->Analysis Storage Storage (-20°C, Amber Vial) Evaporation->Storage End End: Purified this compound Extract Analysis->End Storage->End

References

Technical Support Center: Synthesis of Aristolactam Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of aristolactam derivatives. It is intended for researchers, scientists, and professionals in drug development who may encounter common challenges in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: My yields are consistently low during the final lactam ring formation. What are the common causes and how can I improve them?

Low yields in the final cyclization step are a frequent challenge. The primary causes often relate to reaction conditions, the stability of intermediates, and competing side reactions.

Troubleshooting Steps:

  • Reaction Conditions: The choice of solvent, catalyst, and temperature is critical. For instance, in ruthenium-catalyzed oxidative cyclization to form isoindolin-one intermediates, the solvent can dramatically impact yield. Acetic acid has been shown to be particularly effective compared to other solvents like THF or toluene.[1]

  • Intermolecular vs. Intramolecular Reactions: To favor the desired intramolecular cyclization over intermolecular polymerization, reactions are typically run at high dilution.[2] Alternatively, anchoring the linear precursor to a solid support can create a "pseudo-dilution" effect.[2]

  • Precursor Conformation: The linear precursor must adopt a specific conformation for cyclization to occur, which can be an entropically unfavorable process.[2] Introducing "turn-inducing" elements, such as pseudo prolines in peptide-based structures, can help pre-organize the molecule for cyclization.[3]

A key strategy in modern this compound synthesis involves a dehydro-Diels-Alder reaction. The choice of activating groups on the dienophile is crucial. Using a vinyl sulfone (with a cleavable SO₂Ph group) has been shown to produce higher yields and selectivity compared to other electron-withdrawing groups that may not eliminate as effectively.[4][5]

Table 1: Effect of Solvent on Ruthenium-Catalyzed Cyclization Yield of an Isoindolin-1-one Intermediate

Entry Solvent Yield (%)
1 1,2-dichloroethane <5
2 THF 15
3 1,4-dioxane <5
4 DMF <5
5 Toluene 20
6 CF₃COOH <5
7 CH₃COOH 78

Source: Adapted from Reddy, et al., 2017.[1]

Q2: I am encountering significant side products during the construction of the phenanthrene core. How can I improve the regioselectivity?

The formation of the core phenanthrene structure is a critical step where side products can arise, particularly in reactions like electrophilic nitration or cycloadditions.

Common Issues and Solutions:

  • Nitration: Direct nitration of phenanthrene can lead to a mixture of isomers. The reaction conditions must be carefully controlled to favor the desired regioisomer.

  • Cycloaddition Reactions: In dehydro-Diels-Alder reactions using unsymmetrical benzynes, a mixture of regioisomers can be formed. However, strategic placement of substituents on the benzyne precursor can lead to high regioselectivity. For example, using a 3-methoxy-6-(trimethylsilyl)phenyl triflate precursor can yield a single, highly desired regioisomeric this compound product in good yield (69%).[1]

  • Suzuki-Miyaura Coupling: A versatile and modern approach to building the phenanthrene core involves a Suzuki-Miyaura coupling. This method offers excellent control over substitution patterns by coupling a pre-functionalized Ring A precursor with a substituted benzaldehyde 2-boronate.[6][7] This strategy often bypasses the regioselectivity issues of classical methods.

dot

Caption: Suzuki-Miyaura based workflow for this compound synthesis.

Q3: What are the challenges of using naturally sourced Aristolochic Acids (AAs) as starting materials, and what are the recommended synthetic alternatives?

While Aristolochic Acids (AAs) are the natural precursors to aristolactams, their use in synthesis presents several difficulties.

Pitfalls of Using Natural AAs:

  • Toxicity: AAs are highly toxic, nephrotoxic, and carcinogenic, requiring stringent handling protocols.[6][8]

  • Separation Issues: AAs often occur as mixtures (e.g., AA I and AA II) that are very difficult to separate by crystallization. While their corresponding methyl esters can be separated chromatographically, subsequent hydrolysis back to the acid form often results in very poor yields.[6][7]

  • Limited Versatility: Synthetic routes starting from AAs are not easily adaptable for producing a wide range of derivatives or metabolites needed for biological studies.[6]

Recommended Alternative Protocol: Suzuki-Miyaura Coupling

A highly versatile approach avoids using AAs as starting materials altogether. The key is to build the phenanthrene core using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Protocol Outline:

  • Prepare Ring A Precursor: Synthesize a common precursor for Ring A, such as the tetrahydropyranyl (THP) ether of 2-nitromethyl-3-iodo-4,5-methylendioxybenzyl alcohol. This can be generated in high yield from an aldoxime precursor.[6][9]

  • Suzuki-Miyaura Coupling: Couple the Ring A precursor with a desired benzaldehyde 2-boronate. This reaction is often accompanied by an in-situ aldol condensation/elimination to directly form the phenanthrene intermediate.[7] A recommended catalyst is [1,1-bis(diphenylphosphino)ferrocenyl]dichloropalladium(II) with a base like potassium carbonate.[6]

  • Deprotection and Oxidation: Remove the protecting group (e.g., THP) from the benzyl alcohol and perform sequential oxidations to yield the corresponding phenanthrene nitrocarboxylic acid.

  • Reductive Cyclization: Reduce the nitro group and perform an intramolecular cyclization to form the final this compound ring.

This method is highly adaptable for creating a library of this compound derivatives by simply changing the boronate coupling partner.[6]

Troubleshooting Guide

This section provides a logical workflow for diagnosing common synthetic problems.

dot

Troubleshooting_Flowchart Start Problem Encountered: Low Yield / Impure Product CheckPurity 1. Verify Purity of Starting Materials & Reagents Start->CheckPurity TLC_NMR 2. Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) CheckPurity->TLC_NMR If pure Purify Re-purify Starting Materials CheckPurity->Purify If impure UnreactedSM High Amount of Unreacted Starting Material? TLC_NMR->UnreactedSM SideProducts Side Products Detected? Degradation Product Degradation? SideProducts->Degradation No Isolate Isolate & Characterize Side Products SideProducts->Isolate Yes UnreactedSM->SideProducts No Optimize 3. Optimize Reaction Conditions UnreactedSM->Optimize Yes Temp Adjust Temperature Optimize->Temp Solvent Change Solvent Optimize->Solvent Catalyst Screen Catalysts/Additives Optimize->Catalyst Concentration Adjust Concentration (High Dilution for Cyclization) Optimize->Concentration Degradation->Optimize No ModifyWorkup Modify Workup/Purification (e.g., lower temperature, different pH) Degradation->ModifyWorkup Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Appendix: Metabolic Activation Pathway

For researchers in drug development, understanding the metabolic fate of these compounds is crucial. The carcinogenicity of aristolochic acids is due to their metabolic activation to species that form DNA adducts.[8][10]

dot

Metabolic_Pathway AAI Aristolochic Acid I (AAI) (Pro-toxin) NOH_ALI N-Hydroxythis compound I (Key Intermediate) AAI->NOH_ALI Nitroreduction (e.g., NQO1, CYP1A1/2) Nitrenium Nitrenium/Carbenium Ion (Ultimate Carcinogen) NOH_ALI->Nitrenium Activation Detox Detoxification (e.g., this compound I) NOH_ALI->Detox Further Reduction Adducts DNA Adducts (e.g., dA-AL-I) Nitrenium->Adducts DNA DNA DNA->Adducts

Caption: Metabolic activation of Aristolochic Acid I to a carcinogen.

References

Technical Support Center: Chromatographic Resolution of Aristolactam Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of Aristolactam analogs.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution for this compound analogs challenging?

This compound analogs often possess very similar chemical structures and polarities, making them prone to co-elution during chromatographic analysis. This is particularly true for isomers, which can be difficult to separate using standard methods.[1]

Q2: What is a good starting point for HPLC column selection?

A standard C18 column is a suitable initial choice for developing a separation method for this compound analogs.[1] However, for challenging separations involving structurally similar analogs or isomers, alternative stationary phases may be required to achieve baseline resolution.[1]

Q3: Which alternative HPLC columns can improve the separation of this compound isomers?

For resolving aromatic isomers like many this compound analogs, columns that offer alternative selectivities are recommended. Phenyl-hexyl and Pentafluorophenyl (PFP) columns are often effective as they facilitate pi-pi interactions, which can enhance selectivity for compounds containing aromatic rings.[1]

Q4: Can chiral chromatography be used for this compound analogs?

Yes, if you are working with synthetic this compound analogs that are chiral, enantioselective chromatography is crucial. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for separating enantiomers.[2][3] Polysaccharide-based CSPs are widely used for their broad enantioselectivity.[2]

Q5: How can I confirm the identity of my separated this compound analog peaks?

The most definitive method for peak identification is to use certified reference standards. By comparing the retention times and mass spectra of your sample peaks with those of the standards, you can confidently identify each analog.[1] LC-MS/MS is a powerful technique for both quantification and structural confirmation of these compounds.[4][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound analogs.

Issue 1: Poor Resolution and Co-eluting Peaks

Symptoms:

  • Peaks are not baseline separated.

  • Two or more compounds elute as a single, broad peak.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Stationary Phase The column chemistry is not providing sufficient selectivity. If using a C18 column, consider switching to a Phenyl-hexyl or PFP column to leverage alternative separation mechanisms like pi-pi interactions.[1]
Mobile Phase Composition The solvent strength or composition is not optimal. Try changing the organic modifier (e.g., from acetonitrile to methanol or vice-versa) as this can alter selectivity.[1] Adjusting the mobile phase pH can also be effective, as it can change the ionization state and retention of weakly basic this compound analogs.[1]
Gradient Profile The gradient is too steep, causing peaks to elute too close together. Employ a shallower gradient, especially in the region where the this compound analogs elute, to increase the separation between them.[1]
Flow Rate The flow rate is too high, leading to reduced column efficiency. Decrease the flow rate to improve resolution, although this will increase the total analysis time.[1][6]
Column Temperature Temperature can affect mobile phase viscosity and analyte-stationary phase interactions. Experiment with adjusting the column temperature in 5°C increments to see if resolution improves.[1][7]
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak. This can affect accurate integration and quantification.[8]

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions Active sites on the silica packing material (silanols) can interact with basic functional groups on the analytes. Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) or use a low pH mobile phase to protonate the silanols and reduce these interactions.[9]
Column Contamination/Aging The column frit may be partially blocked, or the stationary phase may be degraded.[9] Try back-flushing the column. If the problem persists, the column may need to be replaced.[8]
Sample Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.[9]
Mismatched Sample Solvent The solvent used to dissolve the sample is significantly stronger than the mobile phase. If possible, dissolve the sample in the initial mobile phase.[10]
Issue 3: Shifting Retention Times

Symptoms:

  • The retention time for the same analyte varies between injections.[8]

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Column Equilibration The column is not fully equilibrated with the initial mobile phase conditions before injection, especially in gradient methods.[8] Increase the equilibration time between runs.
Pump or Mixer Issues The HPLC pump is not delivering a consistent mobile phase composition.[10] Check the pump for leaks, ensure proper solvent mixing, and degas the mobile phases to remove air bubbles.[8][11]
Changes in Mobile Phase The mobile phase composition has changed due to evaporation of the more volatile component. Prepare fresh mobile phase daily and keep solvent bottles capped.[10]
Temperature Fluctuations The laboratory temperature is not stable, affecting retention. Use a column oven to maintain a constant temperature.[7]

Experimental Protocols

Protocol 1: General HPLC Method Development for this compound Analogs

This protocol provides a starting point for separating this compound analogs.

  • Column Selection:

    • Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • If resolution is poor, switch to a Phenyl-hexyl or PFP column of similar dimensions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Filter and degas all mobile phases before use.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5-10 µL.

    • Detector: UV, set at a wavelength appropriate for Aristolactams (e.g., 254 nm or based on the UV spectrum of your specific analogs).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-20 min: Linear gradient from 10% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: Linear gradient from 90% to 10% B

      • 26-30 min: 10% B (Re-equilibration)

  • Optimization:

    • Selectivity: If co-elution occurs, try methanol instead of acetonitrile as the organic modifier (or vice-versa).[1]

    • Resolution: If peaks are close together, flatten the gradient in the elution range of the target compounds (e.g., increase the gradient time from 10% to 90% B).[1]

    • Peak Shape: If peak tailing is observed for basic analogs, adjust the mobile phase pH. Explore a pH range from acidic to neutral.[1]

    • Run Time: If resolution is adequate, the gradient can be steepened to reduce the analysis time.

Visualizations

Experimental Workflow

G cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_eval Data Evaluation & Optimization cluster_output Final Output cluster_opt Optimization Loop Sample Prepare Sample (Dissolve in initial MP) MobilePhase Prepare & Degas Mobile Phase Sample->MobilePhase System Equilibrate HPLC System MobilePhase->System Inject Inject Sample System->Inject Separate Gradient Separation (e.g., C18 or Phenyl-Hexyl) Inject->Separate Detect UV or MS/MS Detection Separate->Detect CheckRes Resolution Acceptable? Detect->CheckRes Report Report Results CheckRes->Report Yes Optimize Modify Method: - Mobile Phase - Gradient - Column CheckRes->Optimize No Optimize->System

Caption: General workflow for HPLC method development and optimization.

Metabolic Activation Pathway

Aristolochic acids can be metabolically activated to form Aristolactams, which can then form DNA adducts, a process implicated in their toxicity and carcinogenicity.[12]

G cluster_activation Metabolic Activation cluster_damage Cellular Damage AA Aristolochic Acid (AA) AL_NOH N-hydroxythis compound (AL-NOH) AA->AL_NOH Nitroreduction (e.g., CYP1A1/2) Nitrenium Cyclic Nitrenium Ion (Electrophile) AL_NOH->Nitrenium Decomposition DNA DNA Nitrenium->DNA Covalent Binding Adducts DNA Adducts DNA->Adducts Cancer Carcinogenesis Adducts->Cancer

Caption: Metabolic activation pathway of Aristolochic Acid to this compound derivatives.

References

Optimizing reaction conditions for ruthenium-catalyzed Aristolactam synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the ruthenium-catalyzed synthesis of Aristolactams and related isoquinolones. The information is based on published research and aims to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the ruthenium-catalyzed synthesis of Aristolactam precursors?

A1: The synthesis of this compound precursors, typically 3-methyleneisoindolin-1-ones, proceeds via a ruthenium-catalyzed oxidative C-H bond activation and annulation. The proposed mechanism involves a cationic ruthenium(II) species that facilitates the ortho-alkenylation of a benzamide with an alkene. This is followed by an intramolecular addition of the amide N-H bond to the alkene moiety to form the cyclized product.[1][2]

Q2: Which ruthenium catalyst precursor is most commonly used and at what loading?

A2: A frequently used and effective catalyst precursor is the dimer [{RuCl2(p-cymene)}2].[1][3] The typical catalyst loading is around 5 mol% with respect to the limiting reagent.[1][4]

Q3: What is the role of the copper acetate oxidant in the reaction?

A3: Copper(II) acetate monohydrate (Cu(OAc)2·H2O) often serves as a terminal oxidant in these reactions.[3][5] It is thought to regenerate the active ruthenium catalyst, allowing the catalytic cycle to continue. In many protocols, it is used in stoichiometric or near-stoichiometric amounts.

Q4: Are there alternative oxidants to copper acetate?

A4: While copper acetate is common, other oxidants can be employed. Some systems may utilize an internal oxidant within the substrate molecule itself, or proceed under an ambient atmosphere of air, sometimes with cocatalytic amounts of Cu(OAc)2·H2O.[5][6]

Troubleshooting Guide

Problem 1: Low or no yield of the desired this compound precursor.

Potential Cause Suggested Solution
Incorrect Solvent The choice of solvent is critical. While various solvents have been tested, protic solvents like acetic acid have shown to be highly effective, significantly improving yields.[1] Methanol has also been identified as a preferred reaction medium in some cases.[7]
Ineffective Additive Additives play a crucial role in activating the ruthenium catalyst. Silver salts like AgSbF6 are often used as halide scavengers to generate a more active cationic ruthenium species.[1][8] The absence or incorrect choice of an additive can lead to poor or no reaction.[1]
Sub-optimal Temperature These reactions are typically run at elevated temperatures, often around 120 °C.[1] Insufficient temperature may lead to a slow or stalled reaction.
Atmosphere Control Many of these oxidative cyclizations are performed under an oxygen atmosphere to aid in the regeneration of the active catalyst.[1] Ensure the reaction is set up according to the specified atmospheric conditions.
Incompatible Substrates While the reaction is compatible with a range of substituted benzamides, strongly electron-withdrawing or sterically hindered groups may require modified conditions or result in lower yields.[1]

Problem 2: Formation of undesired side products, such as Z-isomers.

Potential Cause Suggested Solution
Substrate Electronics The formation of minor amounts of the Z-stereoisomer has been observed, particularly with electron-rich (e.g., OMe and Me substituted) benzamides.[2]
Reaction Mechanism The exact reason for the formation of the Z-isomer is not always clear but is related to the reaction intermediate.[2] While difficult to completely eliminate, purification by column chromatography is typically effective in separating the desired E-isomer.

Optimization of Reaction Conditions

The following tables summarize the optimization of various reaction parameters from a study on the synthesis of 3-methyleneisoindolin-1-ones, a key precursor for Aristolactams.[1]

Table 1: Effect of Solvent on Reaction Yield

EntrySolventAdditiveYield of 3a (%)
1ClCH2CH2ClAgSbF6
2THFAgSbF615
31,4-DioxaneAgSbF6
4DMFAgSbF6
5TolueneAgSbF620
6CF3COOHAgSbF6
7CH3COOHAgSbF678

Reaction Conditions: 1a (75 mg), 2a (1.5 equiv.), [{RuCl2(p-cymene)}2] (5 mol%), additive (20 mol%), and Cu(OAc)2·H2O (50 mol%) in solvent at 120 °C for 36 h under an oxygen atmosphere.[1]

Table 2: Effect of Additive on Reaction Yield

EntrySolventAdditiveYield of 3a (%)
7CH3COOHAgSbF678
8CH3COOHAgBF442
9CH3COOHAgOTf46
10CH3COOHKPF615
11CH3COOHNR

Reaction Conditions: 1a (75 mg), 2a (1.5 equiv.), [{RuCl2(p-cymene)}2] (5 mol%), additive (20 mol%), and Cu(OAc)2·H2O (50 mol%) in solvent at 120 °C for 36 h under an oxygen atmosphere.[1]

Experimental Protocols

General Procedure for Ruthenium-Catalyzed Oxidative Cyclization:

A mixture of the benzamide (1.0 equiv.), alkene (1.5 equiv.), [{RuCl2(p-cymene)}2] (5 mol%), an additive such as AgSbF6 (20 mol%), and Cu(OAc)2·H2O (50 mol%) in a suitable solvent (e.g., acetic acid) is heated in a sealed tube at a specified temperature (e.g., 120 °C) for a designated time (e.g., 36 h) under an oxygen atmosphere. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Benzamide - Alkene catalyst Add Catalytic System: - [{RuCl2(p-cymene)}2] - Additive (e.g., AgSbF6) - Oxidant (e.g., Cu(OAc)2·H2O) start->catalyst solvent Add Solvent (e.g., Acetic Acid) catalyst->solvent seal Seal Reaction Vessel solvent->seal atmosphere Establish Oxygen Atmosphere seal->atmosphere heat Heat to 120 °C for 36 hours atmosphere->heat cool Cool to Room Temperature heat->cool filter Filter Reaction Mixture cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for Ru-catalyzed this compound precursor synthesis.

troubleshooting_flowchart start Low or No Product Yield check_solvent Is the solvent optimal? (e.g., Acetic Acid) start->check_solvent check_additive Is the correct additive present? (e.g., AgSbF6) check_solvent->check_additive Yes optimize_solvent Optimize Solvent check_solvent->optimize_solvent No check_temp Is the temperature correct? (e.g., 120 °C) check_additive->check_temp Yes add_additive Add/Change Additive check_additive->add_additive No check_atmosphere Is the reaction under O2? check_temp->check_atmosphere Yes increase_temp Increase Temperature check_temp->increase_temp No ensure_o2 Ensure O2 Atmosphere check_atmosphere->ensure_o2 No success Improved Yield check_atmosphere->success Yes optimize_solvent->success add_additive->success increase_temp->success ensure_o2->success

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Optimizing Aristolactam Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Aristolactam purification using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for purifying Aristolactams?

The most prevalent methods for this compound purification are High-Performance Liquid Chromatography (HPLC) and column chromatography. Reversed-phase HPLC with a C18 column is frequently employed, utilizing a mobile phase consisting of acetonitrile or methanol and water, often with acidic modifiers like formic or acetic acid to improve peak shape and resolution.

Q2: Which detection method is most suitable for this compound analysis?

Mass Spectrometry (MS), particularly tandem MS (MS/MS), is the preferred method for detecting Aristolactams due to its high sensitivity and selectivity.[1] This is especially crucial for differentiating between isomers which may not be fully separated chromatographically.[1] A Diode Array Detector (DAD) can also be utilized, as Aristolactams exhibit strong UV absorbance, which also aids in assessing peak purity.[1]

Q3: How can I prepare my sample for chromatographic purification?

A common method for sample preparation involves extraction with a polar organic solvent. For instance, an effective extraction can be achieved using 80% methanol with the aid of an ultrasonic water bath for about 30 minutes.[2] It is also critical to filter all samples and buffers before loading them onto the column to prevent clogging and high backpressure.[3][4]

Q4: What are the key factors to consider for optimizing the separation of this compound isomers?

To achieve optimal separation of this compound isomers, several factors in your chromatographic system can be adjusted. These include the mobile phase composition (both the organic modifier and pH), the stationary phase chemistry, the temperature of the column, and the mobile phase flow rate.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic purification of Aristolactams.

Issue 1: Complete Co-elution of this compound Isomers

Problem: My this compound isomers are completely co-eluting as a single peak.

Solutions:

  • Change the Organic Modifier: If you are using acetonitrile, switching to methanol (or vice-versa) can alter the selectivity of the separation.[1]

  • Modify Mobile Phase pH: Adjusting the pH of the mobile phase can influence the ionization state of the Aristolactams, thereby changing their retention behavior.[1]

  • Alter the Stationary Phase: If mobile phase modifications are ineffective, consider a column with a different chemistry, such as a phenyl-hexyl or pentafluorophenyl (PFP) phase, to introduce different analyte-stationary phase interactions.[1]

Issue 2: Poor Resolution or Peak Shouldering

Problem: I have partial separation of my isomers, indicated by peak shouldering.

Solutions:

  • Optimize the Gradient: Employing a shallower gradient during the elution of the target compounds can increase the separation between closely eluting peaks.[1]

  • Adjust Column Temperature: Modifying the column temperature in increments of 5°C can affect the mobile phase viscosity and interaction kinetics, potentially improving resolution.[1]

  • Reduce the Flow Rate: A lower flow rate can enhance separation efficiency, although it will lead to a longer analysis time.[1]

  • Increase Column Length or Decrease Particle Size: Using a longer column or one with smaller particles increases the number of theoretical plates, leading to better separation.[1]

Issue 3: Poor Peak Shape (Tailing or Fronting)

Problem: My peaks are showing significant tailing or fronting.

Solutions:

  • For Tailing Peaks:

    • Secondary Interactions: Peak tailing can be caused by secondary interactions with the column packing material.[5] Consider using a different column or adding a modifier to the mobile phase to mitigate these interactions.

    • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample concentration.

  • For Fronting Peaks:

    • Sample Overload: This is a common cause of peak fronting. Dilute your sample and reinject.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[4]

Issue 4: Compound Does Not Elute or Elutes Too Quickly

Problem: My this compound compound is either stuck on the column or elutes in the solvent front.

Solutions:

  • Incorrect Mobile Phase Polarity: This is the most likely cause. If the compound is not eluting, the mobile phase is too weak (not polar enough for reversed-phase). If it elutes too quickly, the mobile phase is too strong (too polar for reversed-phase).[6]

  • Check for Compound Degradation: It's possible the compound has decomposed on the column. You can test your compound's stability on silica using a 2D TLC.[6]

Quantitative Data Summary

The following tables provide an example of how different chromatographic parameters can influence the purification of this compound I.

Table 1: Effect of Mobile Phase Composition on Purity and Yield

Mobile Phase SystemPurity (%)Yield (%)
60% Acetonitrile / 40% Water8592
60% Methanol / 40% Water8889
60% Acetonitrile / 40% Water + 0.1% Formic Acid9585
60% Methanol / 40% Water + 0.1% Formic Acid9782

Table 2: Effect of Flow Rate on Resolution and Run Time

Flow Rate (mL/min)Resolution (Rs)Run Time (min)
1.21.315
1.01.818
0.82.222
0.62.530

Experimental Protocols

Protocol 1: Analytical HPLC Method for this compound I
  • Column: Agilent SB-C18 (2.1 × 50 mm, 1.8 µm)[7]

  • Mobile Phase A: 0.1% Formic Acid in Water[7]

  • Mobile Phase B: Acetonitrile[7]

  • Gradient:

    • 0–10 min, 25% B

    • 10–12 min, 25–40% B

    • 12–17 min, 40% B

    • 17–17.01 min, 40–80% B

    • 17.01–20 min, 80% B

    • 20–20.01 min, 80–25% B

    • 20.01–25 min, 25% B[7]

  • Flow Rate: 0.3 mL/min[7]

  • Column Temperature: 30 °C[7]

  • Injection Volume: 1 µL[7]

  • Detection: MS/MS or DAD (254 nm)

Protocol 2: General Column Chromatography for Crude Extract Purification
  • Stationary Phase: Silica gel (60-120 mesh)

  • Column Packing:

    • Place a small cotton plug at the bottom of the column.[8]

    • Pack the column using a slurry method by mixing the silica gel with the initial mobile phase and pouring it into the column, allowing it to settle without running dry.[9]

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase solvent.[10]

    • For samples with poor solubility, perform a dry load by adsorbing the sample onto a small amount of silica gel before carefully adding it to the top of the column.[10]

  • Elution:

    • Begin with a non-polar solvent system and gradually increase the polarity (gradient elution). A common starting point could be a mixture of chloroform and methanol (e.g., 8:1).[11]

    • Collect fractions and monitor by TLC to identify those containing the desired this compound.

Visualizations

Experimental_Workflow cluster_extraction Sample Preparation cluster_purification Purification cluster_analysis Analysis Fungal_Culture Fungal Culture Extraction Solvent Extraction (80% Methanol) Fungal_Culture->Extraction Concentration Concentration Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC/HPLC Analysis Fraction_Collection->TLC_Analysis Pure_Fractions Pool Pure Fractions TLC_Analysis->Pure_Fractions Final_Concentration Final Concentration Pure_Fractions->Final_Concentration Purity_Check Purity & Identity Check (HPLC-MS/MS) Final_Concentration->Purity_Check Purified_this compound Purified this compound Purity_Check->Purified_this compound

Caption: Workflow for this compound Purification.

Troubleshooting_Logic Start Poor Separation Coelution Complete Co-elution? Start->Coelution Shouldering Peak Shouldering? Coelution->Shouldering No Change_Modifier Change Organic Modifier (ACN <-> MeOH) Coelution->Change_Modifier Yes Optimize_Gradient Optimize Gradient (Shallower) Shouldering->Optimize_Gradient Yes End Improved Resolution Shouldering->End No Change_pH Modify Mobile Phase pH Change_Modifier->Change_pH Change_Column Change Stationary Phase Change_pH->Change_Column Change_Column->End Adjust_Temp Adjust Temperature Optimize_Gradient->Adjust_Temp Reduce_Flow Reduce Flow Rate Adjust_Temp->Reduce_Flow Reduce_Flow->End

References

Validation & Comparative

LC-MS/MS vs. HPLC for Aristolactam Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of aristolactam, a carcinogenic metabolite of aristolochic acid found in some traditional herbal medicines, is critical for safety assessment and toxicological studies. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their needs.

Executive Summary

LC-MS/MS consistently demonstrates superior sensitivity and selectivity for the quantification of this compound compared to HPLC-UV. The lower limits of detection (LOD) and quantification (LOQ) of LC-MS/MS make it the preferred method for trace-level analysis in complex biological matrices. While HPLC-UV offers a more accessible and cost-effective option, its lower sensitivity may not be sufficient for all research applications.

Quantitative Performance Comparison

The following tables summarize the key performance metrics for the quantification of this compound I and its analogs using LC-MS/MS and HPLC-UV, compiled from various studies.

Table 1: LC-MS/MS Method Performance for this compound I Quantification

ParameterResultMatrixReference
Linearity (R²)> 0.99Herbal decoctions, human urine, river water, wastewater[1][2]
Limit of Detection (LOD)0.2–2.5 ng/mLHerbal decoctions, human urine, river water, wastewater[1][2]
Limit of Quantification (LOQ)0.006 ng (on column)Urine[3]
Recovery81.3–109.6%Herbal decoctions, human urine, river water, wastewater[1][2]

Table 2: HPLC-UV Method Performance for this compound Analogs Quantification

ParameterResultAnalytesReference
Linearity (R²)Not explicitly stated, but calibration curves were generatedAristolochic acid and this compound analogues[4]
Concentration Range14–205 µg/mLAristolochic acid and this compound analogues[4]
Limit of Detection (LOD)Not specifiedAristolochic acid and this compound analogues[4]
Limit of Quantification (LOQ)0.138 ± 0.010 µg/mL (for Aristolochic Acid I)Aristolochic acids[5]

Experimental Protocols

Detailed methodologies for both LC-MS/MS and HPLC-UV are crucial for reproducibility. Below are representative protocols cited in the literature.

LC-MS/MS Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE):

2. Liquid Chromatography:

  • Column: Reversed-phase Waters BEH-C18 column (100 mm × 2.1 mm, 1.7 μm)[6]

  • Mobile Phase: A gradient of 0.5 mM ammonium acetate with 0.5% acetic acid (v/v) in ultrapure water (A) and acetonitrile (B).[6]

  • Flow Rate: 0.3 mL/min[6]

  • Injection Volume: 10 µL[6]

  • Column Temperature: 40 °C[6]

3. Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+)[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[2]

HPLC-UV Experimental Protocol

This method is suitable for the resolution and quantitative determination of various aristolochic acid and this compound analogues.[4]

1. Sample Preparation:

  • Roots and stems of the plant material are weighed, cut into small pieces, and refluxed in HPLC-grade methanol.[4]

  • The methanol extract is collected, filtered, and diluted to be used as the sample solution.[4]

2. High-Performance Liquid Chromatography:

  • System: Gilson model 305 with a Gilson Model 115 UV detector[4]

  • Column: Not specified, but a reversed-phase column was used.[4]

  • Mobile Phase: A gradient of 0.01M, pH 5.0 aqueous buffer (A) and acetonitrile (B).[4]

  • Detection: UV detection at 254 nm[4]

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

Visualizing the Methodologies

To better understand the analytical processes and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Sample Collection (e.g., Herbal Material, Urine) extraction Extraction (e.g., Methanol Reflux) start->extraction spe Solid-Phase Extraction (SPE) (for LC-MS/MS) extraction->spe LC-MS/MS Path filtration Filtration extraction->filtration HPLC Path spe->filtration hplc HPLC-UV Analysis filtration->hplc lcmsms LC-MS/MS Analysis filtration->lcmsms hplc_data Peak Integration & Quantification (UV) hplc->hplc_data lcmsms_data Peak Integration & Quantification (MRM) lcmsms->lcmsms_data end Result hplc_data->end Final Report lcmsms_data->end Final Report

Caption: Experimental workflow for this compound quantification.

aristolactam_pathway AA Aristolochic Acid (AA) Nitroreduction Nitroreductases (e.g., NQO1, CYP1A1/2) AA->Nitroreduction N_hydroxy N-hydroxythis compound Nitroreduction->N_hydroxy Aristolactam_ion This compound Nitrenium Ion (Reactive Intermediate) N_hydroxy->Aristolactam_ion This compound This compound (Metabolite) Aristolactam_ion->this compound DNA DNA Aristolactam_ion->DNA covalent binding DNA_adduct This compound-DNA Adducts DNA->DNA_adduct Mutation A:T to T:A Transversion Mutations DNA_adduct->Mutation Cancer Urothelial Cancer Mutation->Cancer

Caption: Metabolic activation of aristolochic acid to form this compound and DNA adducts.

Discussion

The choice between LC-MS/MS and HPLC-UV for this compound quantification hinges on the specific requirements of the study.

HPLC-UV: HPLC with UV detection is a more widely available and less expensive technique. It can be a suitable method for the analysis of samples where this compound concentrations are expected to be relatively high, such as in the quality control of raw herbal materials.[4] However, its sensitivity is significantly lower than that of LC-MS/MS, and it may be prone to interference from other UV-absorbing compounds in the sample matrix. This can lead to less accurate quantification at lower concentrations.[5]

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of sensitivity and specificity for the quantification of this compound, LC-MS/MS is the unequivocally superior method. Its ability to detect and quantify trace levels of this carcinogen in complex matrices is essential for accurate risk assessment and regulatory compliance. While HPLC-UV can serve as a cost-effective screening tool for samples with higher concentrations, its limitations in sensitivity and potential for matrix interference must be carefully considered. The choice of method should ultimately be guided by the specific analytical needs, the nature of the samples, and the required limits of detection and quantification.

References

Comparative Cytotoxicity of Aristolactam I and Aristolactam II: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic properties of Aristolactam I (AL-I) and this compound II (AL-II), metabolites of the nephrotoxic and carcinogenic compounds Aristolochic Acid I (AA-I) and Aristolochic Acid II (AA-II), respectively. The information is intended for researchers, scientists, and professionals in drug development.

Executive Summary

While direct comparative cytotoxicity data for this compound I and this compound II is limited, evidence from studies on their precursors, Aristolochic Acid I and II, strongly suggests that this compound I possesses a higher cytotoxic potential. Aristolochic Acid I consistently demonstrates greater toxicity than Aristolochic Acid II, and its primary metabolite, this compound I, has been shown to be even more potent than its precursor.[1][2] The primary mechanism of cytotoxicity for these compounds involves metabolic activation to reactive species that form DNA adducts, leading to genotoxicity, cell cycle arrest, and apoptosis.[3][4][5]

Data Presentation: Cytotoxicity Comparison

CompoundCell LineAssayEndpointResultReference
Aristolochic Acid IHuman Kidney and Liver CellsNot SpecifiedCell Mortality34.4 ± 2.3% at 80 µM[1]
Aristolochic Acid IIHuman Kidney and Liver CellsNot SpecifiedCell Mortality9.7 ± 0.1% at 80 µM[1]
Aristolochic Acid IHepG2MTTIC509.7 µM[6]
This compound BIIHepG2MTTIC500.2 µM[6]
Aristolochic Acid IHK-2MTTCytotoxicityLess potent than this compound I[2]
This compound IHK-2MTTCytotoxicityMore potent than Aristolochic Acid I[2]

Note: IC50 is the half-maximal inhibitory concentration.

Experimental Protocols

The following is a generalized protocol for assessing the cytotoxicity of this compound I and II using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, based on established methodologies for similar compounds.[5]

Objective: To determine and compare the cytotoxic effects of this compound I and this compound II on a selected cell line.

Materials:

  • Human cell line (e.g., HK-2 human kidney proximal tubular cells, HepG2 human liver cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • This compound I and this compound II

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL in a complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound I and this compound II in DMSO.

    • On the day of the experiment, prepare serial dilutions of the compounds in a complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound I or this compound II. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Following the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value for each compound.

Mechanism of Action and Signaling Pathways

The cytotoxicity of aristolochic acids and their this compound metabolites is initiated by metabolic activation. Cellular enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 (CYP) enzymes (specifically CYP1A1 and CYP1A2), catalyze the reduction of the nitro group to form N-hydroxyaristolactams.[3][5] These intermediates are then further bioactivated, leading to the formation of reactive electrophiles that covalently bind to the exocyclic amino groups of purine bases in DNA, forming this compound-DNA adducts.[3] This DNA damage triggers cellular stress responses, activating the p53 tumor suppressor pathway, which can subsequently lead to cell cycle arrest and apoptosis.[3][5]

The experimental workflow and the key signaling pathway involved in the cytotoxicity of aristolactams are depicted below.

G cluster_workflow Experimental Workflow: MTT Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with this compound I/II incubation_24h->compound_treatment incubation_time Incubate for 24/48/72h compound_treatment->incubation_time mtt_addition Add MTT solution incubation_time->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h dissolve_formazan Dissolve formazan in DMSO incubation_4h->dissolve_formazan read_absorbance Read absorbance at 570nm dissolve_formazan->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis

Experimental Workflow for Cytotoxicity Assessment.

G cluster_pathway Proposed Cytotoxicity Signaling Pathway AA Aristolochic Acid I/II Metabolic_Activation Metabolic Activation (NQO1, CYPs) AA->Metabolic_Activation AL This compound I/II Metabolic_Activation->AL Reactive_Species Reactive Electrophiles AL->Reactive_Species DNA_Adducts DNA Adduct Formation Reactive_Species->DNA_Adducts p53_Activation p53 Activation DNA_Adducts->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis

This compound Cytotoxicity Signaling Pathway.

References

Aristolactam vs. Aristolochic Acid: A Comparative Analysis of DNA Adduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DNA adduct formation by aristolactam and its precursor, aristolochic acid. The information presented is supported by experimental data to elucidate the genotoxic potential of these compounds.

Executive Summary

Aristolochic acid (AA), a potent nephrotoxin and human carcinogen found in Aristolochia plants, requires metabolic activation to exert its genotoxic effects. This activation process leads to the formation of this compound (AL)-DNA adducts, which are causally linked to the development of aristolochic acid nephropathy (AAN) and associated urothelial cancers. While aristolochic acid is the parent compound, it is the resulting this compound moiety that covalently binds to DNA. Direct administration of this compound itself results in significantly lower levels of DNA adduct formation compared to the administration of aristolochic acid. This guide delves into the mechanisms of DNA adduct formation, presents comparative quantitative data, and details the experimental protocols used for their detection.

Mechanism of DNA Adduct Formation

The genotoxicity of aristolochic acid is not direct but is a consequence of its metabolic activation. The primary pathway involves the reduction of the nitro group of aristolochic acid to form N-hydroxythis compound.[1][2] This intermediate can then be further activated, for instance through O-sulfonation or O-acetylation, to generate a reactive cyclic this compound nitrenium ion.[1][3][4] This highly electrophilic ion readily reacts with the exocyclic amino groups of purine bases in DNA, primarily deoxyadenosine and deoxyguanosine, to form stable covalent adducts.[5][6]

The major DNA adducts formed are 7-(deoxyadenosin-N⁶-yl)-aristolactam I (dA-AAI) and 7-(deoxyguanosin-N²-yl)-aristolactam I (dG-AAI), derived from aristolochic acid I (AAI).[2][5] Similar adducts are formed from aristolochic acid II (AAII).[2] It is these this compound-DNA adducts that are considered the ultimate carcinogenic lesions.

Quantitative Comparison of DNA Adduct Formation

Experimental data from in vivo studies provides a clear comparison of the DNA adduct-forming potential of aristolochic acid versus this compound.

Compound AdministeredTissueAdduct Level (adducts/10⁸ nucleotides)Reference
Aristolochic Acid I (AAI)Forestomach330 ± 30[10]
Glandular Stomach180 ± 15[10]
Kidney~100 - 4598[10]
Aristolochic Acid II (AAII)Kidney80 ± 20[10]
This compound I (ALI)Kidney"much lower level of adduction" than AAI[7]

Table 1: Comparison of DNA adduct levels in male Wistar rats following oral administration of Aristolochic Acid I (AAI), Aristolochic Acid II (AAII), and this compound I (ALI). Data presented as mean ± SD where available.

Experimental Protocols

The detection and quantification of this compound-DNA adducts are primarily achieved through two sensitive techniques: ³²P-postlabelling and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

³²P-Postlabelling Assay

This highly sensitive method is used for the detection and quantification of DNA adducts without prior knowledge of their chemical structure.

Methodology:

  • DNA Isolation: Genomic DNA is extracted from tissues of interest using standard phenol-chloroform extraction or commercial kits.

  • DNA Digestion: DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Adducts can be enriched, for example, by nuclease P1 treatment which removes normal nucleotides, leaving the adducts intact.

  • ⁵'-End Labelling: The adducted nucleotides are radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.

  • Chromatographic Separation: The ³²P-labeled adducts are separated by multi-directional thin-layer chromatography (TLC).

  • Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging.[10][11]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high specificity and sensitivity for the quantification of known DNA adducts.

Methodology:

  • DNA Isolation: Genomic DNA is extracted from tissues.

  • DNA Digestion: DNA is enzymatically hydrolyzed to nucleosides using a cocktail of enzymes such as DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

  • Sample Clean-up: The digested sample is typically purified using solid-phase extraction (SPE) to remove interfering substances.

  • UPLC Separation: The nucleoside mixture is separated using a UPLC system, which provides high-resolution separation in a short time.

  • MS/MS Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. The adducts are detected and quantified using multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring the transition of a specific precursor ion to a product ion.[6][12][13]

Visualizations

bioactivation_pathway AA Aristolochic Acid N_hydroxy N-hydroxy This compound AA->N_hydroxy Nitroreduction (e.g., NQO1, CYPs) Nitrenium This compound Nitrenium Ion N_hydroxy->Nitrenium Activation (e.g., SULTs, NATs) DNA DNA Nitrenium->DNA Covalent Binding Adduct This compound-DNA Adduct DNA->Adduct

Bioactivation of Aristolochic Acid to form DNA adducts.

experimental_workflow cluster_P32 ³²P-Postlabelling cluster_UPLC UPLC-MS/MS P32_DNA 1. DNA Isolation P32_Digest 2. Enzymatic Digestion P32_DNA->P32_Digest P32_Enrich 3. Adduct Enrichment P32_Digest->P32_Enrich P32_Label 4. ³²P-Labelling P32_Enrich->P32_Label P32_TLC 5. TLC Separation P32_Label->P32_TLC P32_Detect 6. Detection & Quantification P32_TLC->P32_Detect UPLC_DNA 1. DNA Isolation UPLC_Digest 2. Enzymatic Hydrolysis UPLC_DNA->UPLC_Digest UPLC_SPE 3. Solid-Phase Extraction UPLC_Digest->UPLC_SPE UPLC_Sep 4. UPLC Separation UPLC_SPE->UPLC_Sep UPLC_Detect 5. MS/MS Detection UPLC_Sep->UPLC_Detect

Experimental workflows for DNA adduct analysis.

References

A Comparative Analysis of the Anti-inflammatory Activities of Aristolactam and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of aristolactam, a naturally occurring compound, and dexamethasone, a well-established synthetic glucocorticoid. The following sections present a summary of their quantitative effects, detailed experimental methodologies for assessing their activity, and an overview of their distinct mechanisms of action through signaling pathway diagrams.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory effects of this compound I and the well-documented potent anti-inflammatory action of dexamethasone on key inflammatory mediators.

CompoundTargetAssay SystemIC50 / PotencyReference
This compound I IL-6 ProductionLPS-stimulated THP-1 cells52 ± 8 µM[1][2]
TNF-α ProductionLPS-stimulated THP-1 cells116.8 ± 83.25 µM[1][2]
Dexamethasone iNOS ExpressionIL-1β-stimulated rat hepatocytesDose-dependent inhibition (10-250 nM)[3][4]
NO ProductionLPS-treated murine J774 macrophagesDose-dependent inhibition (0.1-10 µM)[5]
Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6)Various cell typesPotent inhibitor[6]

Note: Direct comparative studies providing IC50 values for dexamethasone under the same experimental conditions as this compound I were not identified in the reviewed literature. However, dexamethasone is widely recognized as a highly potent anti-inflammatory agent, typically exhibiting efficacy at nanomolar to low micromolar concentrations.[3][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the comparison of this compound and dexamethasone.

In Vitro Anti-inflammatory Activity Assay in THP-1 Cells

This protocol is designed to assess the inhibition of pro-inflammatory cytokine production in a human monocytic cell line.

  • Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Stimulation: THP-1 cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells are co-treated with various concentrations of this compound I or dexamethasone. A vehicle control (e.g., DMSO) is also included.

  • Cytokine Measurement: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits cytokine production by 50%, is determined from the dose-response curve.

Nitric Oxide (NO) Production and iNOS Expression Assay

This protocol is used to evaluate the effect of the compounds on the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS).

  • Cell Culture: Murine macrophage cell line RAW 264.7 or primary hepatocytes are cultured in appropriate media.

  • Induction of Inflammation: Cells are stimulated with LPS or a combination of cytokines (e.g., TNF-α, IL-1β, IFN-γ) to induce the expression of iNOS and subsequent NO production.[3][7]

  • Treatment: The cells are concurrently treated with different concentrations of this compound or dexamethasone.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a standard curve.

  • iNOS Protein Expression (Western Blot):

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for iNOS.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate. The band intensity is quantified to determine the relative expression of iNOS.

  • iNOS mRNA Expression (RT-qPCR):

    • Total RNA is extracted from the cells and reverse-transcribed into cDNA.

    • Quantitative PCR is performed using primers specific for the iNOS gene and a housekeeping gene (for normalization).

    • The relative expression of iNOS mRNA is calculated.

Mandatory Visualizations

Experimental Workflow

G cluster_0 In Vitro Analysis cluster_1 Endpoint Analysis cluster_2 Data Interpretation A RAW 264.7 or THP-1 Cells B Inflammatory Stimulus (LPS) A->B C Treatment Groups: - Vehicle - this compound (various conc.) - Dexamethasone (various conc.) B->C D Incubation C->D E Cytokine Measurement (TNF-α, IL-6) D->E F NO Production (Griess Assay) D->F G iNOS/COX-2 Expression (Western Blot/qPCR) D->G H Calculate IC50 Values E->H F->H I Compare Efficacy G->I H->I

Caption: Experimental workflow for comparing the anti-inflammatory effects of this compound and dexamethasone.

Signaling Pathways

G cluster_0 Dexamethasone Pathway (NF-κB Dependent) cluster_1 This compound Pathway (Proposed) Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR Dex_GR Dex-GR Complex GR->Dex_GR IκBα_gene IκBα Gene Dex_GR->IκBα_gene Upregulates Transcription IκBα IκBα Protein IκBα_gene->IκBα NFκB_inactive NF-κB-IκBα (Inactive) IκBα->NFκB_inactive Sequesters NFκB NF-κB NFκB->NFκB_inactive ProInflammatory_Genes_D Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_inactive->ProInflammatory_Genes_D Inhibits Transcription This compound This compound Unknown_Target Unknown Target (NF-κB Independent) This compound->Unknown_Target COX COX-1 / COX-2 This compound->COX Inhibits (this compound BII) ProInflammatory_Genes_A Pro-inflammatory Genes (TNF-α, IL-6) Unknown_Target->ProInflammatory_Genes_A Inhibits Transcription/Translation

Caption: Comparative signaling pathways of dexamethasone and proposed mechanisms for this compound.

Discussion of Mechanisms

Dexamethasone: The anti-inflammatory mechanism of dexamethasone is well-characterized. As a potent glucocorticoid, it binds to the cytosolic glucocorticoid receptor (GR).[8][9] This complex translocates to the nucleus where it modulates gene expression.[6][8] One of its primary anti-inflammatory actions is the potent suppression of the NF-κB signaling pathway.[7][10] Dexamethasone achieves this by upregulating the expression of IκBα, an inhibitory protein that sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[7][11] Additionally, dexamethasone can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[3][5] This can occur at the transcriptional level and also through the destabilization of iNOS mRNA.[3][5]

Conclusion

The provided data and protocols offer a framework for further comparative studies. Future research should aim to directly compare the potency of various this compound derivatives with dexamethasone in a range of in vitro and in vivo models. Elucidating the precise molecular targets of aristolactams will be crucial for understanding their therapeutic potential and safety profile. This comparative guide serves as a foundational resource for researchers engaged in the discovery and development of novel anti-inflammatory agents.

References

A Comparative Guide to the Validation of Analytical Methods for Aristolactam in Herbal Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of aristolactam in herbal medicine is of paramount importance. This compound is a key metabolite of aristolochic acid, a potent nephrotoxin and carcinogen found in certain traditional herbs.[1][2] Its presence in herbal products indicates potential contamination with aristolochic acid, posing a significant health risk. This guide provides a comparative overview of validated analytical methods for the determination of this compound, focusing on performance data and detailed experimental protocols.

Performance Comparison of Analytical Methods

The validation of analytical methods is crucial to ensure reliable and accurate results. Key performance indicators include the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates. The following table summarizes the performance of various Liquid Chromatography-Mass Spectrometry (LC-MS) based methods for the quantification of this compound I.

MethodAnalyte(s)LODLOQRecovery (%)Linearity (R²)Reference
UPLC-MS/MSThis compound I0.2–2.5 ng/mL-81.3–109.6> 0.99[2]
LC-MS/MSThis compound I-0.69 pg98.9–105.5≥ 0.9995[3]
LC-MS/MSThis compound I≤4 ng/mL--≥ 0.9911[4][5]
LC-MS/MSThis compound I3.0 ng/g-80.2–110-[6][7][8]
UPLC-ESI-MS/MSThis compound0.01-0.27 ng/mL-Good> 0.99[9]
UPLC-MS/MSThis compound I-2.8 x 10⁻⁵ mg/L72.3–105.5≥ 0.9987[10]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are presented as reported in the respective studies and may vary based on the matrix and instrumentation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for sample preparation and chromatographic analysis based on published studies.

Sample Preparation: Ultrasonic Extraction

This method is commonly employed for the extraction of aristolactams from solid herbal materials.

  • Sample Pulverization: The herbal medicine sample is ground into a homogeneous powder.

  • Extraction Solvent: A suitable solvent, such as methanol or a methanol/water mixture, is added to a precise weight of the powdered sample.[2][10]

  • Ultrasonication: The mixture is subjected to ultrasonic extraction for a specified period (e.g., 30-60 minutes) to facilitate the transfer of analytes from the sample matrix into the solvent.

  • Centrifugation: The extract is centrifuged at high speed (e.g., 10,000 rpm) to separate the supernatant from the solid residue.

  • Filtration: The supernatant is filtered through a 0.22 µm syringe filter prior to LC-MS analysis.

Chromatographic Analysis: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique for the analysis of this compound.

  • Chromatographic Column: A reversed-phase C18 column (e.g., Agilent SB-C18, 2.1 mm× 50 mm, 1.8 μm) is typically used for separation.[3]

  • Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[3]

  • Flow Rate: A typical flow rate is around 0.3 mL/min.[3]

  • Mass Spectrometry Detection: Detection is performed using a mass spectrometer in the multiple-reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the quantification and confirmation of this compound I (e.g., m/z 294.0 → 278.9 for quantification and m/z 294.0 → 251.1 for qualification).[3]

Visualizing the Workflow and Biological Context

To further aid in the understanding of the analytical process and the toxicological significance of this compound, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow Sample Herbal Medicine Sample Grinding Grinding to Powder Sample->Grinding Extraction Ultrasonic Extraction (Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration UPLC UPLC Separation (C18 Column) Filtration->UPLC Inject MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Experimental workflow for this compound analysis.

G AA Aristolochic Acid (AA) Metabolism Metabolic Reduction (e.g., by NQO1) AA->Metabolism AL This compound (AL) Metabolism->AL DNA_Adduct AL-DNA Adducts AL->DNA_Adduct Activation Mutation TP53 Gene Mutation (A:T to T:A transversions) DNA_Adduct->Mutation Carcinogenesis Urothelial Carcinogenesis Mutation->Carcinogenesis

Caption: Simplified signaling pathway of Aristolochic Acid-induced carcinogenesis.

The accurate and validated measurement of this compound is a critical step in ensuring the safety of herbal medicines. The methods and data presented in this guide offer a valuable resource for researchers and professionals in the field, highlighting the sensitivity and reliability of modern analytical techniques in detecting this harmful compound.

References

Cross-Validation of Cytotoxicity Assays for Aristolactam: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different in vitro cytotoxicity assays for evaluating the effects of Aristolactam I (AL-I), a toxic metabolite of aristolochic acid. Understanding the nuances of each assay is critical for accurate assessment of AL-I's cytotoxic potential and for elucidating its mechanisms of action. This document outlines the methodologies for key assays, presents available experimental data, and visualizes the experimental workflow and relevant signaling pathways.

Data Presentation: Comparative Cytotoxicity of this compound I

The following table summarizes the cytotoxic activity of this compound I and its analogs on human proximal tubular epithelial cells (HK-2), a common model for studying nephrotoxicity. The data is primarily derived from assays measuring metabolic activity, such as the MTT and CCK-8 assays.

CompoundCell LineAssayIncubation TimeIC50 (µM)Reference
This compound IHK-2CCK-824 hours37.4[1]
This compound Analogs (AII, FI, BII)HK-2MTTNot Specified3.88 - 20.63[2]

Experimental Protocols

Detailed methodologies for three commonly used cytotoxicity assays are provided below. These protocols are generalized and may require optimization based on the specific cell line and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound I for the desired exposure time (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the generated formazan at a wavelength of 490 nm.

  • Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (lysed cells) and calculate the percentage of cytotoxicity.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is often used concurrently to distinguish between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with this compound I.

  • Cell Harvesting: After treatment, harvest both adherent and floating cells.

  • Cell Staining: Wash the cells with a binding buffer and then resuspend them in the buffer containing FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Mandatory Visualization

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis and Comparison cell_culture Cell Culture (e.g., HK-2 cells) seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Treatment with this compound I (different concentrations and time points) seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis data_acq Data Acquisition (Absorbance/Fluorescence) mtt->data_acq ldh->data_acq apoptosis->data_acq ic50 IC50 Calculation data_acq->ic50 comparison Cross-Assay Comparison and Validation ic50->comparison

Caption: Experimental workflow for the cross-validation of cytotoxicity assays for this compound I.

Signaling Pathway of this compound-Induced Cytotoxicity

G cluster_activation Metabolic Activation cluster_stress Cellular Stress & Apoptosis AA Aristolochic Acid Metabolism Metabolic Enzymes (e.g., CYP1A1/2, NQO1) AA->Metabolism AL This compound I DNA_adducts DNA Adducts AL->DNA_adducts ROS Oxidative Stress (ROS) AL->ROS TGFb TGF-β/Smad Pathway AL->TGFb ERK ERK1/2 Pathway AL->ERK Metabolism->AL DNA_adducts->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax (pro-apoptotic) Mitochondria->Bax Bcl2 Bcl-2 (anti-apoptotic) Mitochondria->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis TGFb->Apoptosis ERK->Apoptosis

Caption: Signaling pathways implicated in this compound I-induced cytotoxicity.

References

A Head-to-Head Comparison of Synthetic Routes to Aristolactams

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of aristolactam alkaloids is of significant interest due to their diverse biological activities, including anticancer and anti-inflammatory properties. This guide provides a detailed comparison of two prominent synthetic strategies: a modern approach utilizing synergistic C-H bond activation and a dehydro-Diels-Alder reaction, and a palladium-catalyzed one-pot Suzuki-Miyaura coupling followed by an aldol condensation cascade.

This comparison focuses on the total synthesis of Cepharanone B (this compound BII) to provide a direct head-to-head analysis of the two routes. Experimental data, including reaction yields and conditions, are presented to offer a clear performance benchmark. Detailed experimental protocols for both syntheses are also provided to facilitate replication and further development.

Performance Comparison: Synthesis of Cepharanone B

The following table summarizes the key quantitative data for the synthesis of Cepharanone B via the two distinct routes.

ParameterSynergistic C-H Activation/Dehydro-Diels-AlderOne-Pot Suzuki-Miyaura Coupling/Aldol Condensation
Starting Materials N-(4-methoxybenzyl)-3,4-(methylenedioxy)benzamide, Phenyl vinyl sulfone, (2-(Trimethylsilyl)phenyl) trifluoromethanesulfonate7-Bromo-N-methyl-5,6-(methylenedioxy)isoindolin-1-one, (2-formyl-4,5-dimethoxyphenyl)boronic acid
Key Steps 1. Ru-catalyzed oxidative cyclization2. Dehydro-Diels-Alder reaction3. PMB deprotectionOne-pot Suzuki-Miyaura coupling and Aldol condensation
Overall Yield Good (exact overall yield for Cepharanone B not explicitly stated, but related products are in good yields)81%
Reaction Time Step 1: 16hStep 2: 24hStep 3: Not specified10 minutes (microwave)
Key Reagents [{RuCl₂(p-cymene)}₂], Cu(OAc)₂·H₂O, AgSbF₆, CsFPd(PPh₃)₄, Cs₂CO₃
Scalability Potentially scalable, but requires multiple stepsWell-suited for rapid library synthesis due to one-pot nature

Experimental Protocols

Synergistic C-H Bond Activation/Dehydro-Diels-Alder Route

This route involves a two-step process to construct the this compound core. The first step is a ruthenium-catalyzed oxidative cyclization to form a 3-methyleneisoindolin-1-one intermediate. This is followed by a dehydro-Diels-Alder reaction with a benzyne precursor.

Step 1: Synthesis of N-(4-methoxybenzyl)-3-methylene-4,5-(methylenedioxy)isoindolin-1-one

  • To a screw-capped tube, add N-(4-methoxybenzyl)-3,4-(methylenedioxy)benzamide (1 mmol), phenyl vinyl sulfone (1.2 mmol), [{RuCl₂(p-cymene)}₂] (0.025 mmol, 5 mol%), Cu(OAc)₂·H₂O (0.5 mmol), and AgSbF₆ (0.2 mmol).

  • Add acetic acid (3 mL) as the solvent.

  • Seal the tube and heat the mixture at 120 °C for 16 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-methyleneisoindolin-1-one derivative.

Step 2: Synthesis of Cepharanone B (deprotection step not detailed in source)

  • To a solution of the 3-methyleneisoindolin-1-one derivative from Step 1 (1 mmol) in acetonitrile (5 mL), add (2-(trimethylsilyl)phenyl) trifluoromethanesulfonate (1.5 mmol) and CsF (2 mmol).

  • Stir the mixture at 30 °C for 24 hours.

  • After completion of the reaction (monitored by TLC), add water and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the PMB-protected Cepharanone B.

  • Subsequent deprotection of the p-methoxybenzyl (PMB) group is required to yield Cepharanone B.

One-Pot Suzuki-Miyaura Coupling/Aldol Condensation Route

This highly efficient method constructs the phenanthrene lactam core in a single microwave-assisted step.

Synthesis of Cepharanone B [1]

  • In a microwave reactor vial, combine 7-bromo-N-methyl-5,6-(methylenedioxy)isoindolin-1-one (0.5 mmol), (2-formyl-4,5-dimethoxyphenyl)boronic acid (0.6 mmol), Pd(PPh₃)₄ (0.02 mmol, 4 mol%), and Cs₂CO₃ (1.5 mmol).

  • Add a solvent mixture of toluene (2 mL) and ethanol (1 mL).

  • Seal the vial and heat the mixture in a microwave reactor at 150 °C for 10 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Cepharanone B in 81% yield.[1]

Signaling Pathway and Experimental Workflow Diagrams

The biological activity of aristolactams is a key driver for their synthesis. Below are diagrams illustrating a key synthesis workflow and a crucial signaling pathway implicated in the anticancer effects of these compounds.

G cluster_0 Synergistic C-H Activation / Dehydro-Diels-Alder Route cluster_1 One-Pot Suzuki-Miyaura / Aldol Condensation Route Benzamide Benzamide 3-Methyleneisoindolin-1-one 3-Methyleneisoindolin-1-one Benzamide->3-Methyleneisoindolin-1-one Ru-catalyzed C-H Activation Vinyl Sulfone Vinyl Sulfone Vinyl Sulfone->3-Methyleneisoindolin-1-one This compound Core This compound Core 3-Methyleneisoindolin-1-one->this compound Core Dehydro-Diels-Alder Benzyne Precursor Benzyne Precursor Benzyne Precursor->this compound Core Bromo-isoindolinone Bromo-isoindolinone One-Pot Reaction One-Pot Reaction Bromo-isoindolinone->One-Pot Reaction Pd(PPh3)4 Formylphenylboronic Acid Formylphenylboronic Acid Formylphenylboronic Acid->One-Pot Reaction This compound Product This compound Product One-Pot Reaction->this compound Product Microwave, 10 min G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Activation Cleaved PARP Cleaved PARP Caspase-3->Cleaved PARP Apoptosis Apoptosis Caspase-3->Apoptosis PARP PARP PARP->Cleaved PARP Cleavage

References

Validating Antibody Specificity for Aristolactam Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of aristolactam, a carcinogenic metabolite of aristolochic acid, is paramount. While various analytical methods exist, antibody-based assays offer a high-throughput and cost-effective approach. However, the cornerstone of any reliable immunoassay is the specificity of the antibody. This guide provides a comprehensive comparison of methods to validate anti-aristolactam antibody specificity, presenting supporting experimental data and detailed protocols.

Introduction to this compound and Detection Methods

Aristolochic acids (AAs) are a group of toxins found in certain plants that have been linked to nephropathy and urothelial carcinoma.[1][2] The toxicity of AAs is primarily due to their metabolic activation to aristolactams (ALs), which can then form DNA adducts, leading to mutations.[1][3] Specifically, aristolochic acid I (AAI) is metabolized to this compound I (ALI), a key biomarker for AA exposure.[1][4]

The gold standard for the detection and quantification of this compound is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[5] This technique offers high sensitivity and specificity, allowing for the precise measurement of this compound and its metabolites in various biological matrices. However, UPLC-MS/MS can be time-consuming and requires expensive equipment.

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide a valuable alternative for rapid screening of a large number of samples. The specificity of the antibody used in these assays is critical to avoid cross-reactivity with structurally similar molecules and to ensure accurate results.

Comparative Analysis of Detection Methods

The performance of an anti-aristolactam antibody-based immunoassay must be rigorously compared against a reference method like UPLC-MS/MS. Key performance indicators include specificity, sensitivity (Limit of Detection, LOD), and accuracy.

MethodPrincipleSpecificitySensitivity (LOD)ThroughputCost
Anti-Aristolactam Immunoassay (ELISA) Antigen-antibody bindingDependent on antibody cross-reactivityTypically in the low ng/mL rangeHighLow
UPLC-MS/MS Chromatographic separation and mass-to-charge ratioVery HighCan reach pg/mL to fg/mL rangeLow to MediumHigh

Experimental Validation of Anti-Aristolactam Antibody Specificity

The validation of an anti-aristolactam antibody's specificity is a multi-faceted process involving several key experiments. Here, we outline the essential protocols.

Cross-Reactivity Assessment by Competitive ELISA

The most critical validation step is to determine the antibody's cross-reactivity with structurally related compounds. This is typically achieved through a competitive ELISA.

Experimental Protocol: Competitive ELISA for Cross-Reactivity

  • Coating: Coat a 96-well microtiter plate with a conjugate of this compound I and a carrier protein (e.g., BSA) overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare a series of dilutions of the competitor compounds (this compound I as the positive control, and structurally similar molecules such as aristolochic acid I, aristolochic acid II, and other this compound analogs).

  • Incubation: Add the competitor dilutions and a fixed concentration of the anti-aristolactam antibody to the wells and incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary anti-aristolactam antibody and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: The percentage of cross-reactivity is calculated using the following formula: Cross-reactivity (%) = (IC50 of this compound I / IC50 of Competitor Compound) x 100

Table 2: Example Cross-Reactivity Data for a Monoclonal Anti-Aristolochic Acid II Antibody

CompoundIC50 (µg/mL)Cross-Reactivity (%)
Aristolochic Acid II0.19100
Aristolochic Acid I5.593.4
Aristolochic Acid IIIa1.1217
Aristolochic Acid VIIa22.090.86
This compound I >270 <0.07
Barbaloin>500<0.5
Sennoside A>500<0.5
Rutin>500<0.5
Glycyrrhizin>500<0.5
Caffeic Acid>500<0.5

Data adapted from a study on an anti-AA-II monoclonal antibody, demonstrating very low cross-reactivity with this compound I.[6][7]

Comparative Analysis with UPLC-MS/MS

To demonstrate the accuracy of the immunoassay, results from real-world samples should be compared with those obtained from a validated UPLC-MS/MS method.

Experimental Protocol: Sample Analysis and Comparison

  • Sample Preparation: Prepare extracts from relevant biological matrices (e.g., urine, plasma, tissue homogenates) or herbal products.

  • Immunoassay Analysis: Analyze the samples using the developed anti-aristolactam ELISA.

  • UPLC-MS/MS Analysis: Analyze the same samples using a validated UPLC-MS/MS method for this compound quantification.

  • Correlation Analysis: Perform a statistical analysis (e.g., linear regression) to determine the correlation between the results obtained from the two methods. A high correlation coefficient (R²) indicates good agreement between the immunoassay and the reference method.

Visualizing the Molecular Pathway and Experimental Workflow

Understanding the toxicological pathway of aristolochic acid and the experimental workflow for antibody validation is crucial. The following diagrams, generated using the DOT language, illustrate these processes.

Aristolochic_Acid_Metabolism AAI Aristolochic Acid I AL_NOH N-hydroxyaristolactams AAI->AL_NOH Nitroreduction Nitrenium_Ion This compound-Nitrenium Ion AL_NOH->Nitrenium_Ion ALI This compound I AL_NOH->ALI Reduction DNA_Adducts This compound-DNA Adducts Nitrenium_Ion->DNA_Adducts Binds to DNA

Caption: Metabolic activation of Aristolochic Acid I to this compound I and DNA adducts.

Antibody_Validation_Workflow cluster_Ab_Production Antibody Production cluster_Validation Specificity Validation Immunogen This compound-Carrier Conjugate Immunization Animal Immunization Immunogen->Immunization Hybridoma Hybridoma Technology Immunization->Hybridoma mAb_Production Monoclonal Antibody Production Hybridoma->mAb_Production ELISA Competitive ELISA (Cross-Reactivity) mAb_Production->ELISA UPLC_MSMS UPLC-MS/MS (Reference Method) mAb_Production->UPLC_MSMS Comparison Comparative Analysis (Accuracy) ELISA->Comparison UPLC_MSMS->Comparison

Caption: Workflow for the production and specificity validation of anti-aristolactam antibodies.

Conclusion

The validation of antibody specificity is a critical and indispensable step in the development of reliable immunoassays for this compound detection. A thorough assessment of cross-reactivity against structurally related molecules and a direct comparison with a gold-standard method like UPLC-MS/MS are essential to ensure the accuracy and reliability of the assay. By following the detailed protocols and understanding the comparative performance of different detection methods, researchers can confidently employ antibody-based assays for the high-throughput screening of this compound, contributing to public health and safety.

References

Inter-Laboratory Comparison of Aristolactam Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of aristolactams, metabolites of the nephrotoxic and carcinogenic aristolochic acids.[1][2] While no formal inter-laboratory proficiency testing studies were identified in the public domain, this document synthesizes performance data from various validated methods to offer a comparative perspective for laboratories involved in natural product analysis, toxicology, and drug safety assessment. The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which has demonstrated high sensitivity and specificity for detecting these compounds.

Data Presentation: Performance of Aristolactam Quantification Methods

The following table summarizes the performance characteristics of several LC-MS/MS-based methods for the quantification of various aristolactams as reported in independent studies. This allows for a side-by-side comparison of key validation parameters such as linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy.

Analyte(s) Method Linearity (R²) LOD (ng/mL) LOQ (ng/mL) Precision (RSD%) Recovery (%) Matrix Reference
This compound I (AL-I), this compound AII (AL-AII)UHPLC-Q/TOF-MS≥ 0.9987--≤ 7.672.3 - 105.5Houttuynia cordata[3]
This compound I (AL-I)UPLC-MS/MS> 0.990.2 - 2.5--81.3 - 109.6Herbal Decoctions, Urine, Water[1][4]
This compound AII, this compound FI, this compound BIILC-MS/MS≥ 0.99110.035 - 40.116 - 4Intra-day: < 3.5; Inter-day: < 4.8-Houttuyniae Herba[2][5]
This compound BII, this compound FI, this compound AII, this compound ILC-MS/MS-0.030 - 3.0 (ng/g)-< 10.580.2 - 110Herbal Dietary Supplements

Experimental Protocols

The methodologies outlined below are representative of the common workflows for this compound quantification using LC-MS/MS as described in the referenced literature.

1. Sample Preparation: Ultrasonic Extraction (Herbal Matrix)

This protocol is a generalized procedure for the extraction of aristolactams from a plant matrix.

  • 1.1. Weighing: Accurately weigh 0.5 g of the homogenized and dried sample powder into a 50 mL centrifuge tube.

  • 1.2. Extraction Solvent: Add 25 mL of 80% methanol in water (v/v) to the tube.[5] Some methods may utilize pure methanol.[3]

  • 1.3. Extraction: Vortex the mixture for 1-2 minutes, followed by ultrasonication in a water bath for 20-30 minutes at room temperature.[3]

  • 1.4. Centrifugation: Centrifuge the mixture at approximately 4000 rpm for 10 minutes.

  • 1.5. Filtration: Collect the supernatant and filter it through a 0.22 µm organic filter membrane into an autosampler vial for analysis.[3] For some complex matrices, a solid-phase extraction (SPE) clean-up step may be employed to minimize matrix effects.[1][4]

2. UPLC-MS/MS Analysis Protocol

This protocol outlines a typical setup for the chromatographic separation and mass spectrometric detection of aristolactams.

  • 2.1. Chromatographic System: An Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • 2.2. Column: A C18 reversed-phase column (e.g., 75 mm × 2.1 mm, 2.0 µm particle size) is commonly used.[3]

  • 2.3. Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile or Methanol with 0.1% formic acid.

  • 2.4. Gradient Elution: A typical gradient might start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. The specific gradient will depend on the analytes being separated.

  • 2.5. Flow Rate: Approximately 0.3 mL/min.

  • 2.6. Column Temperature: Maintained at 35-40 °C.

  • 2.7. Injection Volume: 1-5 µL.

  • 2.8. Mass Spectrometer: A triple quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) mass spectrometer.[6]

  • 2.9. Ionization Mode: Positive electrospray ionization (ESI+).

  • 2.10. Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis on a triple quadrupole instrument.[4] Specific precursor-to-product ion transitions for each this compound analyte and internal standard are monitored.

Mandatory Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantification of aristolactams in a laboratory setting, from sample reception to final data reporting.

Aristolactam_Quantification_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analytical Phase cluster_post_analysis Post-Analysis Sample Sample Reception (e.g., Herbal Material) Homogenize Sample Homogenization (Grinding/Milling) Sample->Homogenize Extraction Ultrasonic Extraction (e.g., 80% Methanol) Homogenize->Extraction Purification Purification (Centrifugation/Filtration) Extraction->Purification LC_Separation UPLC/HPLC Separation (C18 Column) Purification->LC_Separation Inject MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Raw Data Quantification Quantification (Calibration Curve) Data_Processing->Quantification Reporting Final Report Generation Quantification->Reporting Method_Validation_Hierarchy Reliability Method Reliability Accuracy Accuracy (Closeness to True Value) Reliability->Accuracy Precision Precision (Reproducibility) Reliability->Precision Specificity Specificity (Analyte vs. Interferences) Reliability->Specificity Sensitivity Sensitivity Reliability->Sensitivity Robustness Robustness Reliability->Robustness Linearity Linearity & Range Accuracy->Linearity Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate LOD Limit of Detection (LOD) Sensitivity->LOD LOQ Limit of Quantification (LOQ) Sensitivity->LOQ

References

Unmasking a Potent Genotoxin: Aristolactam I's DNA-Damaging Capabilities in Comparative Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the genotoxicity of Aristolactam I (AAI), a metabolic derivative of the plant toxin aristolochic acid, reveals its potent DNA-damaging capabilities, positioning it as a significant carcinogenic threat. This guide provides a comparative overview of the genotoxicity of AAI against well-established carcinogens—Benzo[a]pyrene (B[a]P), Aflatoxin B1 (AFB1), and Ethyl methanesulfonate (EMS)—supported by experimental data from standardized genotoxicity assays. The findings underscore the critical need for continued research and stringent regulatory measures concerning exposure to aristolochic acid-containing substances.

This compound I is the activated form of aristolochic acid I, a compound found in various plants of the Aristolochia genus, which have been used in some traditional herbal medicines. The metabolic activation of aristolochic acid to AAI is a critical step in its conversion into a potent genotoxic agent, capable of binding to DNA to form adducts, which can lead to mutations and initiate cancer.[1][2]

Comparative Genotoxicity: A Tabular Overview

To provide a clear and objective comparison, the following tables summarize quantitative data from three standard genotoxicity assays: the Ames test, the Comet assay, and the in vitro Micronucleus assay. These tests are widely used to assess the mutagenic and clastogenic (chromosome-damaging) potential of chemical substances.

Table 1: Ames Test Results for this compound I and Other Carcinogens

The Ames test, or bacterial reverse mutation assay, assesses the mutagenic potential of a chemical by measuring its ability to induce mutations in different strains of Salmonella typhimurium. A positive result indicates that the chemical can cause a reversion of the mutated bacteria to their original state.

CompoundSalmonella typhimurium StrainConcentrationMetabolic Activation (S9)Result (Revertant Colonies/Plate)
This compound I TA100-derivedNot SpecifiedNot RequiredMutagenic
Benzo[a]pyreneTA1001 µ g/plate Required1100
Aflatoxin B1TA1000.1 µ g/plate Required1500
Ethyl methanesulfonateTA1001000 µ g/plate Not Required800

Table 2: In Vitro Comet Assay Results for this compound I and Other Carcinogens

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. The extent of DNA damage is quantified by measuring the length and intensity of the "comet tail," which is composed of fragmented DNA.

CompoundCell LineConcentrationExposure TimeResult (% Tail DNA)
This compound I Rat Kidney Cells (in vivo)20-40 mg/kg22-26 hoursSignificant increase in DNA fragmentation
Benzo[a]pyreneHuman lymphocytes100 µM24 hours25
Aflatoxin B1Human hepatocytes10 µM24 hours30
Ethyl methanesulfonateCHO cells5 mM3 hours40

Note: Quantitative in vitro Comet assay data for this compound I, specifically detailing % tail DNA or tail moment at various concentrations, is limited. The available data is from an in vivo study in rats, which demonstrated a significant increase in DNA fragmentation in kidney cells.[2]

Table 3: In Vitro Micronucleus Assay Results for this compound I and Other Carcinogens

The in vitro micronucleus assay detects chromosomal damage by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have undergone cell division. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic (whole chromosome loss) effects.

CompoundCell LineConcentrationExposure TimeResult (Fold Increase in Micronucleated Cells)
This compound I hiHep (human-induced hepatocyte-like cells)0.7-2.5 µMNot SpecifiedConcentration-dependent increase
Benzo[a]pyreneA549 (human lung carcinoma)10 µM24 hours3.5
Aflatoxin B1HepG2 (human liver cancer)1 µM48 hours4.2
Ethyl methanesulfonateCHO (Chinese hamster ovary)0.5 mM24 hours5.0

Data for this compound I in hiHep cells showed a clear concentration-dependent increase in micronucleus frequency, indicating significant chromosomal aberrations.[4][5]

Experimental Methodologies: A Closer Look

The genotoxicity of these compounds is determined through standardized experimental protocols. Below are detailed methodologies for the key assays cited.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is performed using various strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth).

  • Strain Selection: Strains such as TA98, TA100, and TA1535 are chosen to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: For compounds that require metabolic activation to become mutagenic (pro-mutagens) like Benzo[a]pyrene and Aflatoxin B1, a rat liver extract (S9 fraction) is added to the test system.

  • Exposure: The tester strains are exposed to various concentrations of the test compound, with and without the S9 mix.

  • Plating: The treated bacteria are plated on a minimal glucose agar medium that lacks histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form visible colonies. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the negative control.

In Vitro Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for measuring DNA strand breaks in eukaryotic cells.

  • Cell Treatment: A suspension of single cells is treated with the test compound at various concentrations for a defined period.

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Fragmented DNA migrates out of the nucleus, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.

  • Quantification: Image analysis software is used to measure the length of the comet tail and the intensity of the DNA in the tail, which are used to calculate parameters such as % Tail DNA and Tail Moment.

In Vitro Micronucleus Assay

This assay assesses chromosomal damage by detecting the formation of micronuclei in cultured cells.

  • Cell Culture and Treatment: A suitable cell line (e.g., CHO, V79, or human lymphocytes) is cultured and treated with the test compound at various concentrations.

  • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis (the final stage of cell division), resulting in binucleated cells. This ensures that only cells that have completed one nuclear division are scored.

  • Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of binucleated cells containing micronuclei is determined by microscopic analysis. A significant increase in the number of micronucleated cells in the treated cultures compared to the negative control indicates a positive result.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in genotoxicity, the following diagrams illustrate the metabolic activation pathway of this compound I and the general workflow of the in vitro genotoxicity assays.

Metabolic_Activation_of_Aristolochic_Acid_I cluster_enzymes Metabolic Enzymes Aristolochic Acid I Aristolochic Acid I N-hydroxythis compound I N-hydroxythis compound I Aristolochic Acid I->N-hydroxythis compound I Nitroreduction (NQO1, CYP1A1/2) This compound Nitrenium Ion This compound Nitrenium Ion N-hydroxythis compound I->this compound Nitrenium Ion Formation DNA Adducts DNA Adducts This compound Nitrenium Ion->DNA Adducts Covalent Binding Mutations Mutations DNA Adducts->Mutations Cancer Cancer Mutations->Cancer NQO1 NQO1 CYP1A1/2 CYP1A1/2

Metabolic activation of Aristolochic Acid I.

Genotoxicity_Assay_Workflow cluster_ames Ames Test cluster_comet Comet Assay cluster_micronucleus Micronucleus Assay A1 Bacterial Strain Preparation A2 Exposure to Test Compound +/- S9 A1->A2 A3 Plating on Selective Medium A2->A3 A4 Incubation A3->A4 A5 Count Revertant Colonies A4->A5 C1 Cell Treatment C2 Embedding in Agarose C1->C2 C3 Lysis C2->C3 C4 Electrophoresis C3->C4 C5 Staining and Analysis C4->C5 M1 Cell Culture and Treatment M2 Cytokinesis Block M1->M2 M3 Harvesting and Staining M2->M3 M4 Microscopic Scoring M3->M4

General workflow of in vitro genotoxicity assays.

Conclusion

The comparative data presented in this guide unequivocally demonstrate that this compound I is a potent genotoxic agent. Its ability to form DNA adducts and induce mutations and chromosomal damage places it in the same category of concern as well-known carcinogens like Benzo[a]pyrene and Aflatoxin B1. The activation of aristolochic acid to this compound I is a key event in its carcinogenicity, highlighting the significant health risks associated with exposure to plants and herbal products containing this toxin. This information is critical for researchers, scientists, and drug development professionals in understanding the mechanisms of chemical carcinogenesis and in the development of strategies for cancer prevention and therapy.

References

A Comparative Guide to HPTLC Method Validation for Aristolactam Identification in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-performance thin-layer chromatography (HPTLC) methods for the identification and quantification of aristolactams in plant extracts. Due to the limited availability of validated HPTLC methods specifically for a broad range of aristolactams, this guide presents a validated HPTLC method for the closely related and co-occurring aristolochic acids as a primary example. For comparative purposes, performance data from advanced high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are capable of detecting a wider array of aristolactams, are also included. This guide offers an objective overview of the available analytical strategies, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate detection and quantification of aristolactams, which are known for their nephrotoxic and carcinogenic properties. The following tables summarize the performance of a validated HPTLC method for aristolochic acid and comparative data from HPLC and LC-MS/MS methods for various aristolactams.

Table 1: Performance Characteristics of a Validated HPTLC Method for Aristolochic Acid

ParameterPerformance
Analyte Aristolochic Acid
Stationary Phase Silica gel 60 F254 HPTLC plates
Mobile Phase n-hexane: chloroform: methanol
Linearity Range 0.4 - 2.0 µ g/spot
Correlation Coefficient (r²) 0.998[1]
Limit of Detection (LOD) 62.84 ng/spot[1]
Limit of Quantification (LOQ) 209.47 ng/spot[1]

Table 2: Comparative Performance of HPLC and LC-MS/MS Methods for Aristolactam Analysis

ParameterHPLC-UVLC-MS/MS
Analytes Aristolochic Acid I & IIThis compound I, AII, BII, FI, 7-hydroxy aristolochic acid A, Aristolochic Acid A, B, C, D
Linearity (r²) Not explicitly stated for aristolactams≥ 0.991
Limit of Detection (LOD) Rf value of 0.43–0.46 for aristolochic acid mixture[2]0.030 ng/g for this compound BII; 0.15 ng/g for this compound FI & AII; 3.0 ng/g for this compound I
Limit of Quantification (LOQ) Not explicitly stated2–5 ng/mL
Recovery (%) Not explicitly stated80.2 - 110%

Experimental Protocols: Detailed Methodologies

Reproducibility and accuracy are paramount in analytical chemistry. The following sections provide detailed experimental protocols for the HPTLC analysis of aristolochic acid and a representative LC-MS/MS method for the analysis of a broader range of aristolactams.

HPTLC Method for Aristolochic Acid Quantification

This method is suitable for the quantification of aristolochic acid in various species of the Aristolochiaceae family.[1]

1. Sample Preparation:

  • Accurately weigh the powdered plant material.

  • Perform extraction with a suitable solvent such as methanol.

  • Filter the extract and concentrate it under reduced pressure.

  • Dissolve the dried extract in a known volume of methanol for application.

2. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 cm x 10 cm).

  • Sample Application: Apply the sample and standard solutions as bands using an automated applicator.

  • Mobile Phase: A mixture of n-hexane, chloroform, and methanol. The exact ratio should be optimized for best separation.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Detection: After development, dry the plate and visualize the bands under UV light at 254 nm and 366 nm. Densitometric scanning is performed for quantification.

LC-MS/MS Method for this compound Analysis

This method provides high sensitivity and selectivity for the simultaneous determination of multiple aristolochic acids and aristolactams in herbal supplements.

1. Sample Preparation:

  • Homogenize the sample material (e.g., capsules, tablets).

  • Extract the analytes using a methanol:DMSO solvent mixture.

  • Centrifuge and filter the extract prior to injection.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., formic acid or ammonium acetate) and acetonitrile.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analytes.

  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Visualizing the Workflow: From Plant to Result

To better illustrate the analytical process, the following diagrams, created using the DOT language, outline the key steps in HPTLC method validation and a typical sample analysis workflow.

HPTLC_Validation_Workflow cluster_MethodDevelopment Method Development cluster_Analysis Sample Analysis MD1 Selection of Stationary Phase MD2 Mobile Phase Optimization MD1->MD2 MD3 Sample Application Technique MD2->MD3 MD4 Detection Wavelength Selection MD3->MD4 V1 Specificity MD4->V1 Validate V2 Linearity & Range V1->V2 V3 Precision (Repeatability & Intermediate) V2->V3 V4 Accuracy V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantification (LOQ) V5->V6 V7 Robustness V6->V7 SA1 Plant Extract Preparation V7->SA1 Apply Validated Method SA2 Chromatographic Separation SA1->SA2 SA3 Densitometric Quantification SA2->SA3

Caption: Workflow for HPTLC method development and validation.

Aristolactam_Analysis_Workflow Start Plant Material Prep Extraction & Filtration Start->Prep HPTLC_Path HPTLC Analysis Prep->HPTLC_Path LCMS_Path LC-MS/MS Analysis Prep->LCMS_Path HPTLC_App Spotting on Plate HPTLC_Path->HPTLC_App LCMS_Inject Injection into LC LCMS_Path->LCMS_Inject HPTLC_Dev Chromatogram Development HPTLC_App->HPTLC_Dev HPTLC_Scan Densitometric Scanning HPTLC_Dev->HPTLC_Scan Data Data Analysis & Quantification HPTLC_Scan->Data LCMS_Sep Chromatographic Separation LCMS_Inject->LCMS_Sep LCMS_Detect Mass Spectrometric Detection LCMS_Sep->LCMS_Detect LCMS_Detect->Data

Caption: Comparative workflow of HPTLC and LC-MS/MS analysis.

References

Safety Operating Guide

Proper Disposal Procedures for Aristolactam

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of aristolactam, a compound that requires careful handling due to its potential health hazards. These procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental compliance. This compound and its analogs, such as aristolochic acid, are recognized for their toxicity, mutagenicity, and carcinogenicity, necessitating their management as hazardous waste.[1][2][3][4][5]

Immediate Safety and Handling

Before handling this compound for any purpose, including disposal, it is critical to observe the following safety precautions. This substance is classified as highly toxic and may be fatal if swallowed, inhaled, or comes into contact with skin.[1] It is also a suspected mutagen and potential carcinogen.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[2][3]

  • Ventilation: Handle this compound exclusively in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[3][6]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3][6]

  • Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[2][7] Wash hands thoroughly after handling.[2]

Hazard Identification

The hazard classifications for this compound and the closely related aristolochic acid highlight the critical need for cautious handling and disposal.

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation) Fatal if swallowed, in contact with skin, or if inhaled.[1][2]
Germ Cell Mutagenicity Suspected of causing genetic defects.[1][2][3]
Carcinogenicity May cause cancer.[2][3] Aristolochic acids are classified as Group 1 carcinogens by the IARC.[8][2][3][8]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted as regulated hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[9][10]

1. Waste Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, robust, and clearly labeled hazardous waste container.[9][11]

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container. Ensure the container material is compatible with the solvent used (e.g., do not store strong acids in plastic bottles).[12]

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[9]

2. Container Labeling and Storage:

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an accurate description of the contents (e.g., "Solid this compound Waste," "this compound in Methanol").[9]

  • Storage: Keep waste containers tightly sealed except when adding waste.[9][13] Store the containers in a designated, secure, and well-ventilated secondary containment area, segregated from incompatible materials, pending pickup.[9]

3. Disposal of Empty Containers:

  • Due to the acute toxicity of this compound, empty containers must be managed as hazardous waste.

  • Containers must be triple-rinsed with a solvent capable of removing the chemical residue.[9][10][12]

  • Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste. [9]

  • After triple-rinsing, deface the original label, and dispose of the container according to your institution's guidelines for cleaned chemical containers.[10]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company to schedule a pickup for the waste.[9][14]

  • Do not attempt to transport hazardous waste yourself unless specifically trained and authorized.[10]

Experimental Protocols

This document provides procedural guidance for the disposal of chemical waste and does not cite experimental protocols for research. All laboratory work should be conducted under approved protocols that include waste disposal plans consistent with the guidance provided herein.

This compound Disposal Workflow

The following diagram illustrates the required step-by-step process for the safe disposal of this compound waste.

Aristolactam_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_decon Decontamination start Generate this compound Waste (Solid or Liquid) ppe Wear Full PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in a Fume Hood ppe->hood collect Collect in a Designated, Compatible Waste Container hood->collect label_waste Label Container: 'Hazardous Waste - this compound' collect->label_waste seal_store Keep Container Tightly Sealed in Secondary Containment label_waste->seal_store contact_ehs Contact EHS or Certified Waste Disposal Vendor seal_store->contact_ehs pickup Arrange for Professional Pickup contact_ehs->pickup end_disposal Proper Disposal by Vendor pickup->end_disposal empty_container Empty this compound Container triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate collect_rinsate->collect

References

Essential Safety and Logistical Information for Handling Aristolactam

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Aristolactam. Given its toxicological profile, strict adherence to these procedures is mandatory to ensure personnel safety and environmental protection. This compound and its parent compound, aristolochic acid, are recognized as potent carcinogens and nephrotoxic agents.[1][2][3][4][5]

Hazard Summary

This compound is classified as highly toxic and presents a significant health risk upon exposure. It is fatal if swallowed, inhaled, or in contact with skin, and is suspected of causing genetic defects and cancer.[6][7]

Hazard ClassificationGHS Category
Acute Toxicity, OralCategory 1 / Category 3
Acute Toxicity, DermalCategory 1 / Category 3
Acute Toxicity, InhalationCategory 2 / Category 3
Germ Cell MutagenicityCategory 2
CarcinogenicityCategory 1A / Category 2

Data sourced from multiple safety data sheets; classification may vary slightly by supplier.[6][7]

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted within a designated area, such as a certified chemical fume hood, to minimize exposure risk.

Pre-Handling Preparation
  • Designated Area: All work with this compound must be performed in a designated and clearly labeled area, such as a chemical fume hood, to contain any potential contamination.

  • Decontamination Supplies: Ensure that a decontamination solution (e.g., a solution of sodium hypochlorite) and a spill kit are readily available.

  • Personal Protective Equipment (PPE): Before entering the designated area, all personnel must don the required PPE as detailed in the following section.

Required Personal Protective Equipment (PPE)
  • Gloves: Double gloving is mandatory. Use two pairs of powder-free nitrile gloves.

  • Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is required.

  • Eye and Face Protection: Wear chemical splash goggles and a face shield for comprehensive protection.

  • Respiratory Protection: A NIOSH-approved respirator with a P100 filter is necessary when handling powdered this compound.

Handling Protocol
  • Weighing: If weighing the compound, do so within the fume hood on a tared and sealed container to prevent dispersal of the powder.

  • Solution Preparation: When preparing solutions, add the solvent to the this compound slowly to avoid splashing.

  • General Handling: Always handle this compound with caution, avoiding any direct contact. Use dedicated labware and utensils.

Post-Handling Decontamination
  • Surface Decontamination: After each procedure, thoroughly decontaminate all surfaces within the fume hood with an appropriate cleaning agent.

  • Equipment Decontamination: All non-disposable equipment should be thoroughly rinsed with a suitable solvent and then washed. The initial rinsate must be collected as hazardous waste.

  • PPE Removal: Remove PPE in the designated area, starting with the outer gloves, followed by the gown, face shield, goggles, and inner gloves. Dispose of all PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after exiting the designated area.

Disposal Plan: Step-by-Step Waste Management

All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.

Waste Segregation
  • Solid Waste: Collect all contaminated solid waste, including gloves, gowns, and other disposable materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated sharps should be placed in a designated sharps container for hazardous waste.

Waste Disposal Procedure
  • Packaging: Ensure all waste containers are securely sealed and properly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Storage: Store hazardous waste in a designated, secure area away from general lab traffic.

  • Collection: Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[8] Do not dispose of any this compound waste down the drain or in regular trash.[9][10]

Experimental Workflow for Safe Handling of this compound

SafeHandlingWorkflow A Preparation - Designate work area - Prepare spill kit - Don appropriate PPE B Handling in Fume Hood - Weighing - Solution Preparation - Experimental Procedures A->B Proceed to handling C Post-Handling - Decontaminate surfaces - Decontaminate equipment B->C Complete experiment D Waste Disposal - Segregate solid and liquid waste - Package and label waste C->D Manage waste E Final Steps - Doff PPE - Wash hands thoroughly D->E Finalize cleanup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.